molecular formula C13H18O4 B169291 Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate CAS No. 197299-16-4

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Cat. No.: B169291
CAS No.: 197299-16-4
M. Wt: 238.28 g/mol
InChI Key: NEJJCKFYYBEQRQ-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJJCKFYYBEQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472905
Record name Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197299-16-4
Record name Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a key chiral intermediate in the development of various pharmaceuticals, most notably the dual PPARα/γ agonist, Saroglitazar. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles, reaction mechanisms, and practical execution of its synthesis. We will explore the preparation of the racemic mixture, as well as the stereoselective synthesis of its (S)- and (R)-enantiomers. Detailed experimental protocols, purification techniques, and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Versatile Chiral Building Block

This compound is a valuable molecule in medicinal chemistry due to its trifunctional nature, possessing a reactive phenolic hydroxyl group, an ester, and a chiral center at the α-position to the ester. The stereochemistry at this center is crucial for the biological activity of the final drug substance. For instance, the (S)-enantiomer is a critical pharmacophore in the synthesis of Saroglitazar, a drug used for the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] The ability to selectively synthesize the desired enantiomer is therefore of paramount importance.

This guide will dissect the synthetic pathways, offering insights into the rationale behind the choice of reagents and reaction conditions. We will begin with the synthesis of the racemic compound, followed by a detailed exploration of the asymmetric syntheses of the individual enantiomers.

Synthesis of Racemic this compound

The racemic synthesis of this compound can be achieved through a multi-step sequence starting from a protected 4-hydroxybenzaldehyde derivative, such as 4-benzyloxybenzaldehyde. This approach prevents the free phenolic hydroxyl group from interfering with the subsequent reactions.

Synthetic Strategy: A Stepwise Approach

The overall synthetic strategy for the racemic compound involves three key transformations:

  • Darzens Condensation: Formation of an α,β-epoxy ester (glycidic ester) from 4-benzyloxybenzaldehyde and an α-haloacetate.

  • Ring Opening and Etherification: Opening of the epoxide ring with ethanol under acidic or basic conditions to introduce the ethoxy group.

  • Deprotection: Removal of the benzyl protecting group to yield the final product.

Racemic Synthesis A 4-Benzyloxybenzaldehyde C Darzens Condensation A->C B Ethyl Chloroacetate B->C F Ethyl 3-(4-(benzyloxy)phenyl)glycidate C->F D Ethyl 3-(4-(benzyloxy)phenyl)-2-chloro-3-hydroxypropanoate E Base (e.g., NaOEt) E->C H Ring Opening & Etherification F->H G Ethanol / Acid or Base G->H I Ethyl 2-ethoxy-3-(4-(benzyloxy)phenyl)-3-hydroxypropanoate H->I K Deprotection & Dehydration I->K J Reduction (e.g., H2/Pd-C) J->K L This compound (Racemic) K->L Asymmetric Synthesis_S A 4-Methoxybenzaldehyde C Condensation A->C B Ethyl 2-ethoxyacrylate B->C D Ethyl 2-ethoxy-3-(4-methoxyphenyl)propenoate C->D E Hydrolysis (NaOH) D->E F 2-ethoxy-3-(4-methoxyphenyl)propenoic acid E->F G Asymmetric Hydrogenation (Chiral Catalyst, e.g., Ru-BINAP) F->G H (S)-2-ethoxy-3-(4-methoxyphenyl)propanoic acid G->H I Esterification (EtOH, H+) H->I J (S)-Ethyl 2-ethoxy-3-(4-methoxyphenyl)propanoate I->J K Demethylation (e.g., BBr3 or Thiolate) J->K L (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate K->L Saroglitazar Synthesis A (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate C Williamson Ether Synthesis A->C B Mesylate Intermediate B->C D Saroglitazar Ester C->D E Hydrolysis D->E F Saroglitazar E->F

Sources

An In-Depth Technical Guide to Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: A Key Chiral Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chiral ester of significant interest in the pharmaceutical industry. Its structural features, particularly the stereocenter at the C-2 position and the functionalized phenyl ring, make it a valuable building block in the synthesis of complex drug molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it delves into its critical role as a key intermediate in the development of therapeutics, with a focus on Peroxisome Proliferator-Activated Receptor (PPAR) agonists and β-blockers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and optimization. The properties of this compound are summarized in the table below. It is important to note the existence of enantiomeric forms, with the (S)-enantiomer being particularly relevant in many pharmaceutical applications.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O₄[1][2][3]
Molecular Weight 238.28 g/mol [1][2][3]
CAS Number 197299-16-4 (racemate)[3][3]
222555-06-8 ((S)-enantiomer)[2][2]
222555-05-7 ((R)-enantiomer)
Appearance Off-white to white solid or oilGeneral knowledge
Boiling Point 367.3 °C at 760 mmHg[4]
Density 1.116 g/cm³[4]
Flash Point 134.9 °C[4]
Solubility Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane. Limited solubility in water.General chemical principles
XLogP3 1.9[4]
Topological Polar Surface Area 55.8 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 7[2]

Synthesis and Purification

The synthesis of this compound, particularly its enantiomerically pure forms, is a critical step in the production of several active pharmaceutical ingredients. Below is a representative synthetic workflow, with a focus on obtaining the (S)-enantiomer.

SynthesisWorkflow cluster_synthesis Synthesis of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Start Racemic this compound EnzymaticHydrolysis Enantioselective Enzymatic Hydrolysis (e.g., using a lipase) Start->EnzymaticHydrolysis Lipase Separation Separation of (S)-acid and (R)-ester EnzymaticHydrolysis->Separation pH adjustment & extraction Esterification Esterification of (S)-acid Separation->Esterification (S)-acid Product (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Separation->Product (R)-ester (for racemization/recycling) Esterification->Product Ethanol, Acid catalyst

Caption: General workflow for the enantioselective synthesis of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate via enzymatic resolution.

Experimental Protocol: Enantioselective Synthesis via Enzymatic Hydrolysis

This protocol outlines a general procedure for the enzymatic resolution of racemic this compound to obtain the (S)-enantiomer of the corresponding carboxylic acid, which is then re-esterified.[1]

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym® 435)

  • Phosphate buffer (pH 7.0)

  • Toluene

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • Anhydrous sodium sulfate

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend racemic this compound in a phosphate buffer (pH 7.0) containing a small amount of toluene as a co-solvent.

    • Add the immobilized lipase to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC.

    • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 1 M sodium hydroxide solution. The reaction is complete when approximately 50% of the ester has been hydrolyzed.

  • Separation:

    • Filter off the immobilized enzyme for reuse.

    • Acidify the aqueous phase to pH 2-3 with 2 M hydrochloric acid.

    • Extract the mixture with ethyl acetate. The organic phase will contain the unreacted (R)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, while the aqueous phase will contain the (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid.

    • Separate the layers. The organic layer can be processed to recover the (R)-ester, which can be racemized and recycled.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts containing the (S)-acid, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Esterification:

    • Dissolve the crude (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid in an excess of ethanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC or HPLC until completion.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.

Purification Protocol: Crystallization

Purification of the final product is crucial to meet the stringent requirements of the pharmaceutical industry. Crystallization is a common and effective method.[1]

Materials:

  • Crude ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate

  • Ethyl acetate

  • Heptane (or Hexane)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add heptane (or hexane) as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.

  • In an alternative patented method, an ethyl acetate solution of the compound is added to a sodium bicarbonate solution, leading to crystallization.[1]

  • Collect the crystals by filtration, wash with a cold mixture of ethyl acetate and heptane, and dry under vacuum.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized compound is essential for quality control. The following section details the expected spectral data and analytical methods for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.05 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the hydroxyl group.

  • 6.75 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the hydroxyl group.

  • 5.5-6.5 (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).

  • 4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester group (-OCH₂CH₃).

  • 3.95 (t, J = 6.8 Hz, 1H): Methine proton at the chiral center (-CH(OEt)-).

  • 3.50 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

  • 2.90 (d, J = 6.8 Hz, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

  • 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃).

  • 1.15 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 172.5: Ester carbonyl carbon (C=O).

  • 155.0: Aromatic carbon attached to the hydroxyl group (C-OH).

  • 130.5: Aromatic carbons ortho to the hydroxyl group.

  • 129.0: Aromatic carbon ipso to the propanoate chain.

  • 115.5: Aromatic carbons meta to the hydroxyl group.

  • 81.0: Methine carbon at the chiral center (-CH(OEt)-).

  • 66.0: Methylene carbon of the ethoxy group (-OCH₂CH₃).

  • 61.0: Methylene carbon of the ethyl ester group (-OCH₂CH₃).

  • 38.0: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

  • 15.0: Methyl carbon of the ethoxy group (-OCH₂CH₃).

  • 14.0: Methyl carbon of the ethyl ester group (-OCH₂CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR (KBr, cm⁻¹):

  • 3400-3200 (broad): O-H stretching of the phenolic hydroxyl group.

  • 3050-3000: Aromatic C-H stretching.

  • 2980-2850: Aliphatic C-H stretching.

  • 1735 (strong): C=O stretching of the ester group.

  • 1610, 1515: C=C stretching of the aromatic ring.

  • 1250-1000: C-O stretching of the ester and ether linkages.

  • 830: Out-of-plane C-H bending of the 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Electron Ionization Mass Spectrum (EI-MS) m/z (% relative abundance):

  • 238 [M]⁺: Molecular ion peak.

  • 193 [M - OCH₂CH₃]⁺: Loss of the ethoxy group from the ester.

  • 165 [M - COOCH₂CH₃]⁺: Loss of the ethyl carboxylate group.

  • 131: Fragmentation of the side chain.

  • 107 [HOC₆H₄CH₂]⁺: Benzylic cation, a common fragment for this type of structure.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of the synthesized product.

HPLCFlowchart cluster_hplc Chiral HPLC Analysis Workflow Sample Sample Preparation (Dissolve in mobile phase) Injection Injection onto Chiral Column (e.g., polysaccharide-based) Sample->Injection Separation Isocratic Elution (e.g., Hexane/Isopropanol) Injection->Separation Detection UV Detection (e.g., at 220 nm) Separation->Detection DataAnalysis Data Analysis (Peak integration and ee calculation) Detection->DataAnalysis

Caption: A typical workflow for the determination of enantiomeric excess using chiral HPLC.

Typical HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: Ambient.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Role in Drug Development

This compound is a crucial chiral building block in the synthesis of several important classes of drugs.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[5] Dual PPARα/γ agonists are being developed for the treatment of type 2 diabetes and dyslipidemia. The (S)-enantiomer of this compound is a key intermediate in the synthesis of drugs like Ragaglitazar.[1] The stereochemistry at the C-2 position is critical for the biological activity of the final drug molecule, as it influences the binding affinity and orientation within the ligand-binding pocket of the PPAR receptor.[6][7] The 4-hydroxyphenyl group serves as a handle for further chemical modifications to build the rest of the drug molecule.

β-Blockers

β-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[5] The (S)-enantiomer of 2-ethoxy-3-(4-hydroxyphenyl)propanoate can be a precursor for the synthesis of certain β-blockers. The aryloxypropanolamine pharmacophore is a common feature of many β-blockers, and the 4-hydroxyphenyl moiety of the title compound can be elaborated to form this key structural element. The stereochemistry of the side chain is known to be crucial for the antagonist activity at the β-adrenergic receptor.[8][9]

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable chiral intermediate in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic and purification methods, make it a reliable building block for the construction of complex drug molecules. The stereocenter and functional groups of this compound are critical for the desired pharmacological activity of the final products, particularly in the development of PPAR agonists and β-blockers. This technical guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

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  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Portland Press. [Link]

  • Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. PubMed. [Link]

  • Enantioselective synthesis of PPAR (peroxisome proliferator-activated receptors) agonists and antagonists. PubMed. [Link]

  • A New Enantioselective Synthesis of (S)‐2‐Ethoxy‐3‐(4‐hydroxyphenyl)propanoic Acid Esters (EEHP and IEHP), Useful Pharmaceutical Intermediates of PPAR Agonists. Semantic Scholar. [Link]

  • Targeting Beta-Blocker Drug–Drug Interactions with Fibrinogen Blood Plasma Protein: A Computational and Experimental Study. PMC - PubMed Central. [Link]

  • Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]

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  • (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST WebBook. [Link]

  • Propanoic acid, phenyl ester. NIST WebBook. [Link]

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  • ethyl (2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. LookChem. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3- phenylpropyl ethanethioate. Diva-portal.org. [Link]

  • Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147. PubChem. [Link]

  • This compound | C13H18O4 | CID 11791243. PubChem. [Link]

  • (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C007B-520676). Cenmed Enterprises. [Link]

  • Stereochemistry in Drug Action. PMC - NIH. [Link]

  • PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. [Link]

  • 2-Propenoic acid, 3-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI. [Link]

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Sources

"Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: Properties, Synthesis, and Applications

Introduction

This compound is a chiral ester of significant interest in the field of pharmaceutical development. As a versatile synthetic intermediate, its value lies in the precise stereochemical configuration that it can introduce into more complex target molecules. This guide provides a detailed overview of its chemical and physical properties, a representative laboratory-scale synthesis and purification protocol, and its documented applications in the synthesis of pharmacologically active agents. The discussion is tailored for researchers and scientists in drug discovery and process chemistry, emphasizing the rationale behind methodological choices and the importance of the compound's structural features.

Physicochemical and Structural Properties

This compound is a substituted propanoate ester. The presence of a chiral center at the C2 position means it exists as two enantiomers, (S) and (R), which have distinct applications and are identified by unique CAS numbers. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O₄[1][2][3][4]
Molecular Weight 238.28 g/mol [1][2][3]
IUPAC Name This compound[2]
Synonyms 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, Ethyl 3-(4-hydroxyphenyl)-2-ethoxypropanoate[2][3]
CAS Number 222555-06-8 [(S)-enantiomer]; 222555-05-7 [(R)-enantiomer]; 197299-16-4 [Racemate/unspecified][1][2][3][4][5]
Density 1.116 g/cm³[1]
Boiling Point 367.3 °C[1]
Flash Point 134.9 °C[1]

Synthesis and Purification Protocol

The synthesis of enantiomerically pure Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate is crucial for its use in pharmaceutical manufacturing. The following protocol is adapted from established patent literature and outlines a method for its preparation and purification by crystallization[6].

Experimental Rationale

The objective of this procedure is to isolate the target compound from a reaction mixture. The choice of an ethyl acetate (EtOAc) solution suggests the compound has good solubility in this moderately polar organic solvent. The subsequent step involves adding this solution to an aqueous sodium bicarbonate (NaHCO₃) solution. This serves a dual purpose: it can neutralize any acidic impurities present and, by changing the solvent polarity, induce the crystallization of the less polar organic product. Cooling the mixture further decreases the solubility of the product, maximizing the yield of the crystalline solid.

Step-by-Step Methodology
  • Solution Preparation : A solution containing crude Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate in ethyl acetate (EtOAc) is concentrated under vacuum to a volume of 1700-2000 ml.

  • Crystallization Induction : The concentrated EtOAc solution is charged slowly over 30-40 minutes into a separate vessel containing a vigorously stirred 7% (w/w) aqueous solution of NaHCO₃ (3500 ml) at 20°C. Crystallization is typically observed within a few minutes of mixing[6].

  • Yield Maximization : After the addition is complete, the resulting slurry is cooled to a temperature of 0-5°C. The mixture is stirred at this temperature for a minimum of one hour to ensure complete precipitation[6].

  • Isolation and Drying : The crystalline solid is collected by filtration. The isolated crystals are then dried under vacuum to remove residual solvents. This process typically yields the product with high chemical (>99%) and enantiomeric (>97.8% e.e.) purity[6].

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation prep Concentrate crude product in EtOAc under vacuum mix Slowly add EtOAc solution to 7% aq. NaHCO3 with stirring prep->mix Transfer cool Cool slurry to 0-5°C and stir for >1 hour mix->cool Induces precipitation filter Filter crystals cool->filter Transfer dry Dry product under vacuum filter->dry end Pure Ethyl (S)-2-ethoxy-3- (4-hydroxyphenyl)propanoate dry->end Final Product

Caption: Workflow for the purification of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate.

Applications in Drug Development

The primary utility of this compound is as a chiral building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stereocenter is often incorporated into the final target molecule, making its enantiomeric purity a critical parameter.

Intermediate for PPAR Agonists

The (S)-enantiomer is a documented key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. For instance, it was utilized in the development of the PPAR agonist NNC 61-4655[7]. In this synthesis, the phenolic hydroxyl group of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate is alkylated under Mitsunobu conditions. This reaction attaches a more complex side chain to the phenolic oxygen, forming a crucial ether linkage present in the final API. The ester is subsequently hydrolyzed to the carboxylic acid to yield the final product[7].

Potential Precursor for β-Blockers

The compound has also been identified as a key chiral intermediate for synthesizing β-blockers, such as labetalol[8]. The chiral center provided by the propanoate backbone allows for selective interaction with adrenergic receptors, which is a hallmark of modern β-blocker pharmacology[8].

Role in Synthetic Pathways

The diagram below illustrates the strategic position of this compound as an intermediate, where its phenolic group serves as a handle for further elaboration.

G A Ethyl (S)-2-ethoxy-3- (4-hydroxyphenyl)propanoate (Intermediate 4) C Ester Intermediate 5 A->C Mitsunobu Alkylation (TBP/ADDP) B Allylic Alcohol (Intermediate 3) B->C Mitsunobu Alkylation (TBP/ADDP) D Final API (e.g., NNC 61-4655) C->D Ester Hydrolysis

Caption: Role of the title compound in the synthesis of a PPAR agonist[7].

Conclusion

This compound is a high-value synthetic intermediate whose importance is intrinsically linked to its defined stereochemistry. Its application in the multi-step synthesis of complex drugs like PPAR agonists underscores the need for robust and scalable methods for its preparation and purification. The protocols and data presented in this guide provide a technical foundation for researchers engaged in the practical application of this versatile chiral building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

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  • ACS Publications. (2020). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development. Retrieved from [Link]

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solubility of "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key chiral intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a detailed protocol for empirical determination, and offers a predictive profile based on the molecule's structural attributes.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from the laboratory to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being paramount. For an active pharmaceutical ingredient (API) to be effective, it must be soluble in physiological media to allow for absorption and distribution to its target. Furthermore, understanding the solubility of intermediates like this compound is essential for process development, including reaction optimization, purification, and formulation.[2]

This guide focuses on this compound, a compound whose utility in the synthesis of β-blockers and other adrenergic receptor antagonists underscores the need for a thorough understanding of its behavior in various solvent systems.[1] We will explore how its unique combination of functional groups dictates its interactions with a range of organic solvents, thereby providing a predictive framework for its handling and application in a laboratory setting.

Physicochemical Profile and Structural Analysis

A molecule's solubility is fundamentally dictated by its structure. The key to predicting the solubility of this compound lies in analyzing its constituent functional groups and overall polarity.

Molecular Structure:

Figure 1: Structure of this compound with key functional groups highlighted.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C13H18O4PubChem[3][4]
Molecular Weight 238.28 g/mol PubChem[3][4]
XLogP3 2.4PubChem[3][4]
Hydrogen Bond Donors 1 (phenolic -OH)PubChem[3][4]
Hydrogen Bond Acceptors 4 (ester O, ether O, phenolic O)PubChem[3][4]

The molecule presents a duality in its nature. The presence of a phenolic hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like alcohols.[5][6] The ester and ether functionalities contribute as hydrogen bond acceptors, further enhancing its affinity for polar molecules.[6] Conversely, the phenyl ring and the ethyl groups introduce significant nonpolar character, which will favor solubility in less polar or nonpolar solvents. The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that the compound will not be extremely soluble in either very polar (like water) or very nonpolar (like hexane) solvents, but will likely find optimal solubility in solvents of intermediate polarity.[3][4]

Theoretical and Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[7][8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the solute can form strong hydrogen bonds with the solvent's hydroxyl groups. The rest of the molecule's polar functionalities will also interact favorably. Lower molecular weight alcohols are anticipated to be excellent solvents.[5][9]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Good to moderate solubility is predicted. These solvents can act as hydrogen bond acceptors, interacting with the phenolic proton of the solute. The dipole-dipole interactions will also be significant.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is expected. While the nonpolar regions of the molecule (phenyl ring, ethyl groups) will interact favorably with these solvents via van der Waals forces, the highly polar hydroxyl group will be energetically disfavored, limiting overall solubility. Toluene, due to its aromatic nature, may show slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions with the phenyl ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated. These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform, being a weak hydrogen bond donor, may interact favorably with the ether and ester oxygens.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong H-bonding with phenolic -OH.
EthanolHighStrong H-bonding with phenolic -OH.
IsopropanolModerate to HighIncreased nonpolar character of solvent may slightly reduce solubility compared to methanol.
Polar Aprotic AcetoneGoodH-bond acceptor, strong dipole-dipole interactions.
Ethyl AcetateModerateSimilar polarity to the solute, but less polar than acetone.
AcetonitrileModerateStrong dipole, but less effective H-bond acceptor than ketones.
Tetrahydrofuran (THF)GoodEther solvent, interacts well with the ether and nonpolar parts of the solute.
Dimethylformamide (DMF)HighHighly polar aprotic solvent, effective at solvating polar functional groups.
Nonpolar HexaneLowMismatch in polarity; polar groups are not well-solvated.
TolueneModerateAromatic nature allows for favorable interactions with the phenyl ring.
Chlorinated DichloromethaneGoodGood balance of polarity to solvate the entire molecule.
ChloroformGoodSimilar to dichloromethane, with some H-bond donor capability.

Disclaimer: The predictions in this table are based on theoretical principles and the structural analysis of the solute. Experimental verification is required for quantitative assessment.

Standard Operating Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the saturation solubility of the target compound in various organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Figure 2: Experimental workflow for determining the solubility of the target compound.

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[10]

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.[10]

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.[11]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. To ensure that no solid particles are transferred, pass the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the diluted sample using a validated HPLC method. A calibration curve prepared from standards of known concentration is required for accurate quantification.[11]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or g/L.

Conclusion and Future Perspectives

This guide has provided a detailed theoretical and practical framework for understanding the solubility of this compound. The analysis of its molecular structure allows for robust predictions of its behavior in a wide array of organic solvents. The provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data, which is indispensable for the efficient design of synthetic routes, purification strategies, and formulation development.

For drug development professionals, a deep understanding of solubility is not merely an academic exercise but a critical component of successful process scale-up and the creation of safe and effective medicines.[2] Future work should focus on the experimental validation of the predicted solubility profile and the investigation of solubility at different temperatures to construct a comprehensive thermodynamic profile of this important pharmaceutical intermediate.

References

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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C₁₃H₁₈O₄), a compound of interest in pharmaceutical and chemical synthesis. Due to the scarcity of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles to present a detailed predicted analysis. It is designed for researchers, scientists, and drug development professionals, offering in-depth interpretation of expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying principles, standardized experimental protocols, and a causal explanation of the expected spectral features, providing a robust framework for the characterization of this and structurally related molecules.

Introduction: The Need for Rigorous Structural Elucidation

This compound is an ester derivative with a molecular structure incorporating multiple key functional groups: a phenolic hydroxyl group, an ether linkage, and an ethyl ester. These features make it a valuable intermediate or target molecule in various synthetic pathways. Accurate structural confirmation and purity assessment are paramount for its application in any field, particularly in drug development where molecular identity directly impacts biological activity and safety.

Spectroscopic methods provide a non-destructive and highly detailed view of a molecule's atomic and electronic structure. This guide will walk through the four cornerstone techniques for organic analysis—¹H NMR, ¹³C NMR, IR, and MS—as they apply to our target compound. By understanding the predicted spectroscopic fingerprint of this compound, researchers can confidently identify it, distinguish it from related impurities, and verify the success of a synthesis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of chemical shift theory, spin-spin coupling rules, and data from analogous structures. The chemical shifts are estimated for a standard deuterated solvent like Chloroform-d (CDCl₃).

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.15Triplet (t)3H-O-CH₂-CH₃ (Ethoxy)
b1.25Triplet (t)3H-C(=O)O-CH₂-CH₃ (Ester)
c2.90Doublet of Doublets (dd)2HAr-CH₂ -CH
d3.45Quartet (q)2H-O-CH₂ -CH₃ (Ethoxy)
e3.95Triplet (t)1H-CH₂-CH (OEt)-C(=O)-
f4.15Quartet (q)2H-C(=O)O-CH₂ -CH₃ (Ester)
g6.80Doublet (d)2HAromatic CH (ortho to -OH)
h7.05Doublet (d)2HAromatic CH (meta to -OH)
i~5.5 (variable)Broad Singlet (br s)1HAr-OH
Causality and Interpretation
  • Chemical Shifts: The protons are distributed from the upfield (aliphatic) to the downfield (aromatic) region. The two methyl groups (a , b ) are shielded and appear around 1.15-1.25 ppm. The methylene protons of the ethoxy and ethyl ester groups (d , f ) are adjacent to electronegative oxygen atoms, which deshield them, shifting them downfield to ~3.45 and ~4.15 ppm, respectively. The aromatic protons (g , h ) appear in the characteristic 6.5-8.0 ppm range. The phenolic proton (i ) is variable and its signal can be broad due to hydrogen bonding and exchange.

  • Spin-Spin Coupling: The multiplicity of each signal provides direct evidence of neighboring protons. For example, the methyl protons of the ester (b ) are split into a triplet by the adjacent two methylene protons (f ). Conversely, the methylene protons (f ) are split into a quartet by the three methyl protons (b ). This classic "ethyl" pattern is seen for both the ester and ethoxy groups. The methine proton (e ) is coupled to the adjacent benzylic methylene protons (c ), resulting in a triplet. The benzylic protons (c ) are coupled to the methine proton (e ), appearing as a doublet of doublets.

Caption: ¹H-¹H spin-spin coupling relationships in the aliphatic region.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh 5-25 mg of the solid sample.[1] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

  • Filtration: To ensure a homogenous solution free of particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[2] The final solution height should be ~4 cm (~0.5-0.6 mL).[3]

  • Internal Standard: Tetramethylsilane (TMS) is often pre-added to deuterated solvents by the manufacturer to serve as a chemical shift reference (δ = 0.0 ppm). If not present, the residual solvent peak can be used for calibration.[1][4]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.[4] The magnetic field is then shimmed to achieve maximum homogeneity. A standard proton pulse program is run to acquire the Free Induction Decay (FID).

  • Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected for accurate analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, aromatic, aliphatic).

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
14.2Aliphatic (CH₃)-C(=O)O-CH₂-C H₃ (Ester)
15.1Aliphatic (CH₃)-O-CH₂-C H₃ (Ethoxy)
38.5Aliphatic (CH₂)Ar-C H₂-CH
60.5Aliphatic (CH₂)-C(=O)O-C H₂-CH₃ (Ester)
66.0Aliphatic (CH₂)-O-C H₂-CH₃ (Ethoxy)
81.0Aliphatic (CH)-CH₂-C H(OEt)-C(=O)-
115.5Aromatic (CH)C H (ortho to -OH)
129.0Aromatic (Quaternary)C -CH₂ (ipso-carbon)
130.5Aromatic (CH)C H (meta to -OH)
155.0Aromatic (Quaternary)C -OH
172.0Carbonyl (C=O)Ester C =O
Causality and Interpretation

The ¹³C spectrum shows 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

  • Aliphatic Region (10-90 ppm): The methyl carbons of the ester and ethoxy groups are the most shielded, appearing furthest upfield. The various methylene and methine carbons appear progressively downfield, influenced by the electronegativity of their attached oxygen atoms.

  • Aromatic Region (110-160 ppm): Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon bearing the hydroxyl group is the most deshielded.

  • Carbonyl Region (160-220 ppm): The ester carbonyl carbon appears in its characteristic region, significantly downfield due to the strong deshielding effect of the double-bonded oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different chemical bonds vibrate at characteristic frequencies.

Predicted IR Absorption Data
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3550–3200 (broad, strong)O–H StretchPhenol
3100–3000 (medium)C–H StretchAromatic
2980–2850 (medium-strong)C–H StretchAliphatic
1750–1735 (strong)C=O StretchEster
1610 & 1500 (medium)C=C StretchAromatic Ring
1300-1000 (strong)C–O StretchEster, Ether, Phenol
Causality and Interpretation

The IR spectrum provides a clear "functional group fingerprint." The most prominent features would be the very strong, sharp absorption of the ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the intense, broad absorption of the phenolic hydroxyl (O-H) group centered around 3400 cm⁻¹.[5] The breadth of the O-H band is a direct consequence of intermolecular hydrogen bonding. The presence of both aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively, would also be a key diagnostic feature.

G cluster_prep Sample Preparation cluster_press Pellet Formation Weigh Sample (1-2 mg) Weigh Sample (1-2 mg) Weigh KBr (100-200 mg) Weigh KBr (100-200 mg) Weigh Sample (1-2 mg)->Weigh KBr (100-200 mg) Grind & Mix Grind & Mix Weigh KBr (100-200 mg)->Grind & Mix Load Die Load Die Grind & Mix->Load Die Transfer Powder Apply Vacuum Apply Vacuum Load Die->Apply Vacuum Press (8-10 tons) Press (8-10 tons) Apply Vacuum->Press (8-10 tons) Eject Pellet Eject Pellet Press (8-10 tons)->Eject Pellet Analyze in FTIR Analyze in FTIR Eject Pellet->Analyze in FTIR Mount Pellet

Caption: Workflow for preparing a KBr pellet for solid-state IR analysis.

Experimental Protocol: KBr Pellet Method

This protocol is standard for obtaining high-quality IR spectra of solid samples.[6]

  • Material Preparation: Gently grind 100-200 mg of spectroscopy-grade Potassium Bromide (KBr) in an agate mortar to a fine powder. KBr is used because it is transparent to IR radiation.[6][7]

  • Mixing: Add 1-2 mg of the solid sample to the mortar (a sample-to-KBr ratio of approximately 1:100).[6][8] Grind the two components together until the mixture is a homogenous, fine powder. The goal is to reduce the sample's particle size to less than the wavelength of the IR light to minimize scattering.[6]

  • Pellet Pressing: Transfer a portion of the powder mixture into a pellet die. Assemble the die and connect it to a vacuum line for several minutes to remove trapped air and moisture, which can cause interfering absorptions.[7] Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes.[6]

  • Analysis: Carefully release the pressure and disassemble the die. The resulting transparent or translucent KBr pellet is removed and placed in the sample holder of the IR spectrometer for analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment.[9][10] The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which provides the molecular weight and valuable structural clues.[11]

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₃H₁₈O₄

  • Molecular Weight: 238.28 g/mol

  • Molecular Ion (M⁺•): m/z = 238

Predicted Key Fragments:

m/zProposed Fragment IonNeutral Loss
193[M - OC₂H₅]⁺Loss of ethoxy radical from ester
165[M - COOC₂H₅]⁺Loss of ethyl carboxylate radical
131[M - CH(OEt)COOC₂H₅]⁺Benzylic cleavage
107[HOC₆H₄CH₂]⁺Hydroxybenzyl cation (tropylium)
Causality and Fragmentation Pathway

Upon electron ionization, the molecule forms a radical cation (M⁺•) at m/z 238. This high-energy ion rapidly undergoes fragmentation to form more stable ions.

  • Alpha-Cleavage: A common pathway for esters is the cleavage of the bond alpha to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion at m/z 193.[12]

  • Benzylic Cleavage: The bond between the benzylic carbon and the rest of the aliphatic chain is relatively weak. Cleavage at this position results in the formation of a stable hydroxybenzyl cation (or its tropylium ion rearrangement) at m/z 107. This is often a prominent peak for compounds containing a benzyl group.[13][14]

  • McLafferty Rearrangement: While less likely in this specific structure due to the substitution at the alpha-carbon, a McLafferty rearrangement is a characteristic fragmentation for esters with longer alkyl chains.

G M [C13H18O4]⁺• m/z = 238 (Molecular Ion) F1 [M - C2H5O]⁺ m/z = 193 (Acylium Ion) M->F1 - •OC2H5 (Alpha Cleavage) F2 [HOC6H4CH2]⁺ m/z = 107 (Hydroxybenzyl Cation) M->F2 - •CH(OEt)COOC2H5 (Benzylic Cleavage)

Caption: Primary fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[15]

  • Ionization: In the ion source, the sample is volatilized under high vacuum and bombarded by a beam of electrons, typically accelerated to 70 electron volts (eV).[9][15] This energy is sufficient to eject an electron from the molecule, forming the molecular ion (M⁺•).[10]

  • Fragmentation: Excess energy transferred during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups (hydroxyl, ester, ether). Mass spectrometry establishes the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide, based on established spectroscopic principles, offers a robust framework for the analysis and quality control of this compound, ensuring its identity and purity for advanced research and development applications.

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  • Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 31(1), 87–94. Available at: [Link]

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An In-Depth Technical Guide to the Biological Significance of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: A Key Intermediate in the Synthesis of Dual PPARα/γ Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a pivotal chemical intermediate in the development of potent dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists. While direct biological activity of this compound is not extensively documented, its molecular scaffold is fundamental to a class of synthetic molecules with significant therapeutic potential in managing metabolic disorders such as type 2 diabetes and dyslipidemia. This document will delve into the synthesis of this compound, its critical role in the construction of dual PPARα/γ agonists, and the downstream biological activities of these derivatives. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers and drug development professionals to leverage this key intermediate in their scientific endeavors.

Introduction: The Strategic Importance of the Phenylpropanoate Scaffold

This compound is a chiral ester whose chemical architecture serves as a cornerstone for the synthesis of a variety of biologically active molecules.[1][2] Its structure, featuring a phenol group, an ethoxy moiety, and a propanoate chain, provides a versatile platform for chemical modification. The primary significance of this compound lies in its use as a key building block for a new generation of dual PPARα/γ agonists. These agonists are designed to simultaneously modulate the activity of two critical nuclear receptors involved in glucose and lipid metabolism, offering a multifaceted approach to treating complex metabolic diseases.[3]

The rationale for employing this specific scaffold is rooted in its ability to present key pharmacophoric elements in a precise three-dimensional orientation, facilitating optimal interaction with the ligand-binding domains of PPARα and PPARγ. The 4-hydroxyphenyl group, in particular, is a common feature in many PPAR agonists, acting as a crucial hydrogen-bonding moiety.

Synthesis of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

The enantiomerically pure (S)-form of this compound is often the preferred stereoisomer for the synthesis of chiral drugs, as biological targets typically exhibit stereospecificity. A common synthetic route is detailed in various patents and chemical literature.[4]

Detailed Laboratory-Scale Synthesis Protocol

This protocol outlines a typical laboratory procedure for the synthesis of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.

Materials:

  • (S)-3-(4-hydroxyphenyl)lactic acid

  • Ethanol (absolute)

  • Thionyl chloride or a suitable acid catalyst

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvents: Diethyl ether or Ethyl acetate

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Esterification: In a round-bottom flask, dissolve (S)-3-(4-hydroxyphenyl)lactic acid in an excess of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. The thionyl chloride reacts with ethanol to form ethyl chlorosulfite, which in turn facilitates the esterification.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.

Application in the Synthesis of Dual PPARα/γ Agonists

The true value of this compound is realized in its role as a precursor to more complex and biologically active molecules. A key transformation is the etherification of the phenolic hydroxyl group, often accomplished via the Mitsunobu reaction, to introduce extended side chains that enhance affinity and activity at the PPAR receptors.[5]

The Mitsunobu Reaction: A Cornerstone of Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[6][7][8][9][10] In the context of synthesizing dual PPARα/γ agonists, it is used to couple the phenolic hydroxyl group of this compound with a suitable alcohol, forming a crucial ether linkage.

Diagram of the Mitsunobu Reaction Workflow:

Mitsunobu_Workflow A Ethyl 2-ethoxy-3- (4-hydroxyphenyl)propanoate (Phenol) E Reaction Mixture in Anhydrous THF A->E B Alcohol (R-OH) B->E C Triphenylphosphine (PPh3) C->E D DIAD or DEAD D->E F Phosphonium Betaine Intermediate Formation E->F Mixing at 0°C G Alkoxyphosphonium Salt Formation F->G Proton Transfer H SN2 Attack by Phenoxide G->H Nucleophilic Displacement I Product: Ether Derivative H->I J Byproducts: Triphenylphosphine oxide, Hydrazide H->J K Purification (Chromatography) I->K J->K

Caption: Workflow of the Mitsunobu reaction for ether synthesis.

Step-by-Step Protocol for the Mitsunobu Reaction

Materials:

  • (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

  • The desired alcohol (R-OH)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware, stirring equipment, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, the alcohol (typically 1.0-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired ether product along with byproducts such as triphenylphosphine oxide and the hydrazide derivative of DIAD/DEAD. Purify the product using column chromatography on silica gel.

Biological Activity of Downstream Dual PPARα/γ Agonists

The ether derivatives synthesized from this compound have been shown to possess potent dual PPARα/γ agonist activity. This dual activity is highly desirable for the treatment of metabolic syndrome and type 2 diabetes, as it addresses both hyperglycemia and dyslipidemia.[3]

In Vitro Evaluation of PPARα/γ Agonism

The ability of these compounds to activate PPARα and PPARγ is typically assessed using a transcriptional activation assay, often a luciferase reporter gene assay.

Diagram of the PPAR Transcriptional Activation Assay:

PPAR_Assay cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment & Lysis cluster_2 Signal Detection & Analysis A Host Cells (e.g., HEK293T) D Transfected Cells A->D B PPAR Expression Vector (α or γ) B->D C Reporter Plasmid (PPRE-Luciferase) C->D F Incubation D->F E Test Compound (PPAR Agonist) E->F G Cell Lysis F->G 24-48 hours I Luminometer G->I H Luciferase Substrate H->I J Light Emission I->J Measurement K Data Analysis: EC50 Calculation J->K

Sources

An In-depth Technical Guide on the Potential Applications of "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a molecule holding untapped potential within the realm of medicinal chemistry. Its structure, which features a phenolic ring, a chiral center, and an ester group, presents a versatile scaffold for the design of novel therapeutic agents. Phenolic compounds are well-established in pharmaceuticals, recognized for a wide array of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide offers a comprehensive technical exploration of this compound, from its fundamental physicochemical properties to its prospective applications in drug discovery. We will dissect its structural attributes, propose synthetic modification strategies, and outline a systematic approach for biological evaluation, thereby providing a roadmap for its development from a chemical entity to a potential therapeutic lead.

Core Molecular Analysis: Physicochemical Properties and Structural Rationale

A foundational understanding of a compound's physicochemical profile is a critical first step in any medicinal chemistry endeavor. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its ultimate therapeutic efficacy.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
Molecular Formula C13H18O4PubChem[4][5]
Molecular Weight 238.28 g/mol PubChem[4][5]
Boiling Point 367.3 °C at 760 mmHgEchemi[6]
Density 1.116 g/cm³Echemi[6]
LogP (calculated) 2.4PubChem[4][5]

Medicinal Chemistry Insights into the Core Structure:

The therapeutic potential of this compound can be inferred from its key structural features:

  • The Phenol Moiety: Phenols are a recurring and significant motif in a large number of approved small-molecule drugs.[7] The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, enabling interaction with biological targets. It also serves as a reactive handle for synthetic modifications to modulate activity and physicochemical properties. The phenol structure is a known pharmacophore for antioxidant and anti-inflammatory activities.[1][2]

  • The Ester Group: The ethyl ester functionality can influence the compound's lipophilicity and cell permeability. In the body, it can be hydrolyzed by esterases to the corresponding carboxylic acid, a strategy often employed in prodrug design to improve bioavailability.

  • The Chiral Center: The alpha-carbon to the ester is a stereocenter, meaning the molecule exists as (R) and (S) enantiomers.[5][8][9] It is a well-established principle in pharmacology that different enantiomers can have distinct biological activities and metabolic fates. Therefore, stereoselective synthesis and evaluation of individual enantiomers are imperative.

  • The Ethoxy Group: The presence of an ethoxy group at the chiral center adds to the molecule's lipophilicity and can create specific steric interactions within a target's binding pocket, potentially influencing potency and selectivity.

Potential Therapeutic Applications and Biological Rationale

While specific biological activities for this exact molecule are not extensively documented, its structural components are present in numerous bioactive compounds, suggesting several promising avenues for investigation.

  • Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases.[2] Phenolic compounds are known to modulate inflammatory pathways. The 4-hydroxyphenyl group in this molecule could be a starting point for developing novel anti-inflammatory drugs.

  • Antioxidants: The phenol group is a classic antioxidant, capable of scavenging free radicals that contribute to oxidative stress and cellular damage.[2] This property is relevant for diseases associated with oxidative stress, such as neurodegenerative disorders.

  • Antimicrobial Agents: Various phenolic compounds exhibit antimicrobial properties, making them valuable for food preservation and as potential therapeutic agents against bacterial and fungal infections.[2][3]

  • Anticancer Agents: Some phenolic compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.[2] The core structure of this compound could serve as a scaffold for the development of new anticancer therapies.

Synthetic Pathways and Derivatization Strategies

The amenability of a molecule to chemical modification is crucial for lead optimization. The structure of this compound offers several handles for derivatization.

Experimental Protocol: Synthesis of an Amide Library

This protocol details a representative workflow for generating a library of analogs by modifying the ester group, a common strategy to improve metabolic stability and explore new interactions with biological targets.

Step 1: Hydrolysis of the Ethyl Ester

  • Causality: The ester is first converted to a carboxylic acid to enable amide bond formation.

  • Methodology:

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Amide Coupling

  • Causality: A diverse library of amides is created by coupling the carboxylic acid with various amines, allowing for the exploration of structure-activity relationships (SAR).

  • Methodology:

    • Dissolve the carboxylic acid from Step 1 (1.0 eq) in dichloromethane (DCM).

    • Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Add the desired primary or secondary amine (1.2 eq).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

Step 3: Analytical Validation

  • Trustworthiness: Each synthesized analog must be rigorously characterized to confirm its structure and purity.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

    • Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC).

Visualization of Synthetic Workflow

synthetic_workflow start This compound hydrolysis Ester Hydrolysis (LiOH, THF/H2O) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling (HATU, Amine) acid->coupling amides Amide Analog Library coupling->amides

Caption: Synthetic workflow for the generation of an amide analog library.

Proposed Biological Screening Cascade

A tiered approach to biological screening is essential for the efficient identification of promising compounds.

Visualization of Screening Cascade

screening_cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization primary_assays High-Throughput Screening - Antioxidant Assays (e.g., DPPH) - Anti-inflammatory Assays (e.g., COX inhibition) hits Identified Hits primary_assays->hits secondary_assays Cell-Based Assays - Cytotoxicity - Cellular Anti-inflammatory Response leads Validated Leads secondary_assays->leads lead_opt In Vivo Models - Efficacy Studies - Preliminary ADME/Tox candidate Preclinical Candidate lead_opt->candidate library Compound Library library->primary_assays hits->secondary_assays leads->lead_opt

Sources

An In-depth Technical Guide to Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chiral ester with documented applications as a key intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of this compound, beginning with its documented synthesis and exploring scientifically plausible alternative synthetic routes. We delve into the mechanistic underpinnings of these synthetic strategies, explaining the rationale behind key experimental choices. Furthermore, this document contextualizes the potential utility of this molecule by examining the known biological activities of structurally related 3-(4-hydroxyphenyl)propanoate derivatives, thereby offering insights for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound, particularly its (S)-enantiomer, is a valuable chiral building block in organic synthesis.[1] Its structure, featuring a reactive phenolic hydroxyl group, an ester, and a chiral ether at the α-position, makes it a versatile intermediate for creating more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₈O₄[2]
Molecular Weight 238.28 g/mol [2]
CAS Number 197299-16-4 (racemate), 222555-06-8 ((S)-enantiomer)[2][3]
IUPAC Name This compound[2]

Documented Synthesis and Historical Context

The primary documented synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate is found in patent literature, where it serves as a crucial intermediate.[4] This established route provides a robust foundation for its preparation on a laboratory and potentially larger scale.

Patented Synthetic Route

The synthesis begins with the preparation of ethyl 2-ethoxyethanoate, followed by a series of steps culminating in the desired chiral product. A key part of the process involves the separation of enantiomers to achieve high enantiomeric excess.[4] The final step detailed in the patent involves a crystallization process to isolate the pure (S)-enantiomer.

Experimental Protocol: Synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate[4]

  • Step 1: Preparation of Ethyl 2-ethoxyethanoate: A solution of 2-chloroacetic acid in absolute ethanol is reacted with a sodium ethoxide solution.

  • Step 2 (Illustrative Final Step): Crystallization and Isolation: An ethyl acetate (EtOAc) solution containing crude ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate is concentrated under vacuum. This concentrated solution is then slowly added to a vigorously stirred 7% w/w aqueous solution of sodium bicarbonate (NaHCO₃). Crystallization occurs, and the resulting slurry is cooled to 0-5°C and stirred for at least one hour. The crystals are collected by filtration and dried under vacuum.

This process reportedly yields the product with a chemical purity of >99% and an enantiomeric excess (e.e.) of >97.8%.[4]

Plausible Alternative Synthetic Strategies

Beyond the patented route, the synthesis of this compound can be envisioned through several established organic transformations. The key challenge is the selective etherification of the α-hydroxy group of a suitable precursor, namely ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate.

Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this reaction is a cornerstone of ether synthesis.[5][6] It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism.[6][7]

Workflow: Williamson Ether Synthesis Approach

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction Precursor Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate Base Strong Base (e.g., NaH) Precursor->Base Reacts with Alkoxide Alkoxide Intermediate Base->Alkoxide Alkoxide_ref Alkoxide Intermediate AlkylHalide Ethyl Halide (e.g., EtI, EtBr) Product This compound AlkylHalide->Product Alkoxide_ref->AlkylHalide Nucleophilic Attack

Caption: Proposed Williamson Ether Synthesis Workflow.

Protocol Rationale:

  • Deprotonation: The precursor, ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate, is treated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. This step is critical as it generates the potent nucleophile required for the subsequent Sₙ2 reaction.[7] The phenolic hydroxyl is more acidic and would be deprotonated first; therefore, protection of the phenol group (e.g., as a benzyl ether) would be necessary prior to this step, followed by deprotection.

  • Nucleophilic Substitution: The generated alkoxide then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The reaction proceeds via a classic Sₙ2 pathway, where the alkoxide attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group.[6]

Mitsunobu Reaction

Discovered by Oyo Mitsunobu, this reaction allows for the conversion of a primary or secondary alcohol into various functional groups, including ethers, with inversion of stereochemistry.[8][9] This is particularly powerful for controlling chirality.[10]

Mechanism: Mitsunobu Reaction for Etherification

G PPh3 PPh₃ DEAD DEAD PPh3->DEAD + Betaine Betaine Intermediate DEAD->Betaine Alcohol Precursor Alcohol (R-OH) Betaine->Alcohol + Oxyphosphonium Oxyphosphonium Salt [R-OPPh₃]⁺ Alcohol->Oxyphosphonium Ethanol Ethanol (Nucleophile) Oxyphosphonium->Ethanol + Product Ether Product (R-OEt) Ethanol->Product SN2 Attack OPPh3 Triphenylphosphine oxide Product->OPPh3 Byproducts Hydrazide Reduced DEAD OPPh3->Hydrazide

Sources

The Strategic Utility of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the strategic selection of chiral building blocks is paramount to the successful construction of complex and stereochemically defined pharmaceutical agents. Among these crucial intermediates, Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, particularly its (S)-enantiomer, has emerged as a versatile and highly valuable scaffold. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its pivotal role in the synthesis of advanced therapeutic agents, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Structural Significance

Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chiral ester with the molecular formula C₁₃H₁₈O₄ and a molecular weight of approximately 238.28 g/mol [1]. Its structure features a p-hydroxyphenyl group, a stereogenic center at the α-carbon, and an ethoxy group, all of which contribute to its unique reactivity and utility as a pharmacophore.

PropertyValueSource
IUPAC Nameethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate[1]
Molecular FormulaC₁₃H₁₈O₄[1]
Molecular Weight238.28 g/mol [1]
CAS Number222555-06-8 ((S)-enantiomer)[1]
AppearanceNot specified, likely an oil or low-melting solidN/A
Boiling Point367.3 °C at 760 mmHg (predicted)[2]
Density1.116 g/cm³ (predicted)[2]

The presence of a phenolic hydroxyl group provides a reactive handle for further molecular elaboration, most commonly through alkylation or etherification. The chiral center, with the (S)-configuration, is crucial for achieving stereospecific interactions with biological targets, a fundamental principle in modern drug design[3]. The ethoxy group at the α-position influences the molecule's lipophilicity and can play a role in its binding to target proteins.

Stereoselective Synthesis: A Gateway to Enantiopure Pharmaceuticals

The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry. Consequently, the enantioselective synthesis of Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate is of critical importance. The primary route to this chiral ester involves the esterification of the corresponding carboxylic acid, (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid.

Synthesis of the Chiral Precursor: (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid

The synthesis of the parent carboxylic acid is a key step that dictates the enantiopurity of the final building block. Industrial-scale production often employs methods such as enzymatic resolution or asymmetric hydrogenation to achieve high enantiomeric excess. One documented approach involves the enzymatic hydrolysis of a racemic ester, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-acid[4]. Another strategy is the asymmetric hydrogenation of a corresponding unsaturated precursor, which can directly yield the chiral acid with high enantioselectivity[4].

Detailed Protocol: Acid-Catalyzed Esterification

The following protocol for the synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate is based on a procedure described in the patent literature, highlighting a practical and scalable method.[5]

Objective: To synthesize Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate via Fischer esterification of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid.

Materials:

  • (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid

  • Ethanol (absolute)

  • Hydrochloric acid (37%, aqueous)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (7% w/w)

  • Toluene

  • Isooctane

Equipment:

  • Round-bottom flask with reflux condenser and distillation apparatus

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid (1.0 eq.) in ethyl acetate. To this solution, add an excess of ethanol (e.g., 3-4 volumes relative to the acid) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.12 eq.).

  • Esterification and Water Removal: Heat the solution to reflux (approximately 72°C). To drive the equilibrium towards the ester product, continuously remove the water formed during the reaction by azeotropic distillation with the solvents. Periodically, fresh ethanol can be added to the reaction mixture to maintain the excess of the alcohol.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting carboxylic acid is consumed to a high degree of conversion (e.g., >97.5%).

  • Work-up and Isolation: Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess ethanol and ethyl acetate. The crude product, an ethyl acetate solution containing the desired ester, is then slowly added to a vigorously stirred solution of 7% aqueous sodium bicarbonate. This step neutralizes the acidic catalyst and any remaining carboxylic acid.

  • Crystallization and Purification: Crystallization of the product should occur upon addition to the bicarbonate solution. Cool the resulting slurry to 0-5°C and continue stirring for at least one hour to maximize crystal formation.

  • Final Product: Filter the crystals, wash them with cold water, and dry them under vacuum to yield Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate as a crystalline solid with high chemical and enantiomeric purity (>99% and >97.8% e.e., respectively, as reported in the patent)[5].

Caption: Key O-alkylation step in the synthesis of Saroglitazar.

The (S)-2-ethoxy-3-phenylpropanoic acid moiety is a known pharmacophore for PPAR agonists, contributing significantly to the molecule's binding affinity and biological activity.[6] The specific stereochemistry at the α-carbon is crucial for optimal interaction with the receptor's binding pocket.

Causality Behind Experimental Choices in Saroglitazar Synthesis
  • Choice of Base: Potassium carbonate (K₂CO₃) is often used as a mild and effective base for the O-alkylation of phenols. It is strong enough to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, but not so strong as to cause unwanted side reactions.

  • Solvent System: A mixture of a non-polar solvent like cyclohexane and a polar aprotic solvent like tetrahydrofuran (THF) is employed.[7] Cyclohexane can aid in the azeotropic removal of any residual water, while THF helps to solvate the reactants, particularly the polar pyrrole mesylate.

  • Reaction Temperature: The reaction is typically heated to drive the SN2 reaction to completion in a reasonable timeframe.

Conclusion: A Cornerstone in Chiral Synthesis

This compound stands as a testament to the power of well-designed chiral building blocks in modern pharmaceutical synthesis. Its stereodefined structure, coupled with its versatile reactive handle, makes it an indispensable tool for the construction of complex drug molecules like Saroglitazar. The ability to synthesize this intermediate with high enantiomeric purity is a critical enabler for the development of safer and more effective medicines. For researchers in the field, a thorough understanding of the synthesis and reactivity of this building block is not just an academic exercise but a practical necessity for advancing the frontiers of drug discovery.

References

  • Saroglitazar | New Drug Approvals. [Link]

  • EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy)
  • (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate - MySkinRecipes. [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - MDPI. [Link]

  • US10385017B2 - Pyrrole compound, compositions and process for preparation thereof - Google P
  • EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)
  • Saroglitazar | C25H29NO4S | CID 60151560 - PubChem - NIH. [Link]

  • Process for the preparation of saroglitazar pharmaceutical salts - Justia Patents. [Link]

  • Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. [Link]

  • A New Enantioselective Synthesis of (S)‐2‐Ethoxy‐3‐(4‐hydroxyphenyl)propanoic Acid Esters (EEHP and IEHP), Useful Pharmaceutical Intermediates of PPAR Agonists. | Semantic Scholar. [Link]

  • US10112898B2 - Process for the preparation of saroglitazar pharmaceutical salts - Google P
  • This compound | C13H18O4 | CID 11791243 - PubChem. [Link]

  • Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem. [Link]

Sources

An In-depth Technical Guide to Investigating the Anti-inflammatory and Antioxidant Properties of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the anti-inflammatory and antioxidant properties of the novel compound, Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural features, particularly the phenolic hydroxyl group, suggest a strong potential for therapeutic activity. This document outlines a structured, multi-tiered approach for researchers, scientists, and drug development professionals to rigorously assess this potential. We will delve into the mechanistic rationale behind proposed experimental designs, provide detailed, self-validating protocols for both in vitro and cell-based assays, and contextualize the potential findings within the established signaling pathways of oxidative stress and inflammation. The methodologies described herein are designed to build a robust data package, elucidating the compound's mechanism of action and establishing a foundation for further preclinical development.

Introduction and Rationale

Chronic inflammation and oxidative stress are deeply intertwined pathological processes that underpin a vast array of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2][3] The cellular damage inflicted by reactive oxygen species (ROS) can trigger inflammatory cascades, while inflammatory cells themselves produce large quantities of ROS, creating a self-perpetuating cycle of tissue injury.[4] Consequently, the discovery of novel therapeutic agents capable of dual-action—mitigating both oxidative stress and inflammation—is a paramount objective in modern drug development.

This compound, a propanoate ester with a core phenolic structure, presents as a compelling candidate for investigation.[5][6] The phenolic hydroxyl group is a well-established pharmacophore responsible for the antioxidant activity of many natural and synthetic compounds, primarily through its ability to donate a hydrogen atom to neutralize free radicals. This guide posits that this compound may exert its therapeutic effects through two primary mechanisms: direct radical scavenging and modulation of key intracellular signaling pathways that govern the cellular response to oxidative stress and inflammation.

This document will provide the scientific framework to test this hypothesis, beginning with fundamental in vitro antioxidant assays and progressing to more complex cell-based models of inflammation.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is critical for designing meaningful biological assays.

PropertyValueSource
Molecular FormulaC13H18O4[5][6]
Molecular Weight238.28 g/mol [5][6]
IUPAC NameThis compound[5][6]
CAS Number222555-06-8 (for the (S)-enantiomer)[5][7]

It is important to note the chirality of this molecule and to ensure that the specific enantiomer ((S)- or (R)-) or the racemic mixture is consistently used and reported in all experimental work.[8][9]

Tier 1 Investigation: In Vitro Antioxidant Capacity

The initial phase of evaluation focuses on the compound's intrinsic ability to neutralize free radicals in cell-free systems. These assays are rapid, cost-effective, and provide a foundational measure of antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11] It is a primary screen for general radical scavenging activity.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Create a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Causality: The ABTS assay measures the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+).[12][13] This assay is applicable to both hydrophilic and lipophilic compounds and is less susceptible to steric hindrance effects than the DPPH assay.

Protocol:

  • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of this compound.

  • Add a small volume of the test compound dilutions to a 96-well plate.

  • Add a large volume of the diluted ABTS•+ solution to each well.

  • Include a positive control (e.g., Trolox) and a blank.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Expected Data Summary for Tier 1
AssayMetricExpected Outcome for Active Compound
DPPHIC50 (µM)A low IC50 value indicates potent scavenging activity.
ABTSIC50 (µM)A low IC50 value confirms broad-spectrum radical scavenging.

Tier 2 Investigation: Cell-Based Anti-inflammatory Activity

Following the confirmation of antioxidant potential, the next logical step is to assess the compound's ability to modulate inflammatory responses in a cellular context. Murine macrophage cell lines, such as RAW 264.7, are an excellent model for this purpose as they can be stimulated to produce inflammatory mediators.[14][15]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Causality: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[16] This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator.[15] A potential anti-inflammatory agent will suppress this NO production.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Viability Assay (MTT): First, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay to ensure that any observed reduction in NO is not due to cytotoxicity.

  • NO Inhibition Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (e.g., L-NMMA, an iNOS inhibitor).[17]

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[15][17]

    • Read the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Mechanistic Insight: The NF-κB Signaling Pathway

Causality: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[18][19] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[20][21] Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6.[21][22] A key anti-inflammatory mechanism would be the inhibition of this pathway.

Workflow for Investigating NF-κB Inhibition:

G cluster_0 Cellular Model cluster_1 NF-κB Pathway Analysis LPS LPS Stimulation Compound Ethyl 2-ethoxy-3- (4-hydroxyphenyl)propanoate IKK IKK Phosphorylation LPS->IKK Activates Compound->IKK Inhibits? Cells RAW 264.7 Macrophages IkB IκBα Degradation IKK->IkB Phosphorylates p65 p65 Nuclear Translocation IkB->p65 Releases Genes Pro-inflammatory Gene Expression (iNOS, TNF-α) p65->Genes Activates Transcription

Caption: Proposed mechanism of action workflow for NF-κB inhibition.

Experimental Validation:

  • Western Blot: Analyze the protein levels of phosphorylated IκBα, total IκBα, and nuclear vs. cytoplasmic NF-κB p65 subunit to determine if the compound blocks the key steps of the pathway.

  • ELISA: Measure the production of downstream cytokines like TNF-α and IL-6 in the cell culture supernatant to confirm the functional outcome of NF-κB inhibition.

Tier 3 Investigation: Cellular Antioxidant Mechanisms

Beyond direct scavenging, a sophisticated antioxidant can enhance the cell's own defense mechanisms. The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response.[23][24]

The Keap1-Nrf2 Antioxidant Response Pathway

Causality: Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor, Keap1, which targets it for degradation.[25][26] Oxidative stress or electrophilic compounds can modify Keap1, causing it to release Nrf2.[23] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[26][27] Phenolic compounds are known activators of this pathway.

Signaling Pathway Diagram:

G cluster_0 Cytoplasm cluster_1 Nucleus Compound Test Compound (Electrophile/Oxidant) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inactivates Keap1 Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Induces

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Validation:

  • Western Blot: Measure the protein levels of Nrf2 in the nuclear fraction and the total protein levels of downstream targets HO-1 and NQO1 in whole-cell lysates after treatment with the compound.

  • Quantitative PCR (qPCR): Quantify the mRNA expression levels of HO-1 and NQO1 to confirm that the upregulation occurs at the transcriptional level.

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous progression for evaluating the antioxidant and anti-inflammatory potential of this compound. By systematically progressing from basic in vitro characterization to detailed cell-based mechanistic studies, researchers can build a comprehensive profile of the compound's bioactivity. Positive results from these assays would provide a strong rationale for advancing the compound into more complex in vivo models of inflammation and oxidative stress, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in rodents.[28][29] The ultimate goal is to determine if this promising chemical scaffold can be developed into a novel therapeutic agent for the treatment of inflammation- and oxidative stress-related diseases.

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(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: A Core Moiety in Modern Metabolic Disease Therapeutics

Abstract

(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chiral building block of significant interest in medicinal chemistry and drug development. It serves as a pivotal intermediate in the synthesis of a class of drugs known as dual peroxisome proliferator-activated receptor (PPAR) agonists, or "glitazars." These agents are designed to address the complex pathophysiology of type 2 diabetes mellitus and dyslipidemia by simultaneously modulating both lipid and glucose metabolism. This guide provides a comprehensive technical overview of the compound's properties, stereocontrolled synthesis, analytical characterization, and its critical role in the structure-activity relationship (SAR) of PPAR agonists. We delve into the mechanistic basis for its application, offering field-proven insights for researchers and drug development professionals.

Introduction: A Key Building Block for Dual-Acting Therapeutics

The management of metabolic syndrome, particularly type 2 diabetes with associated dyslipidemia, often requires multi-drug regimens. The development of single molecules that can target multiple pathways represents a significant therapeutic advance. Dual PPARα/γ agonists were conceived to combine the triglyceride-lowering effects of PPARα activation (akin to fibrates) with the insulin-sensitizing effects of PPARγ activation (akin to thiazolidinediones).[1][2]

(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has emerged as a preferred starting material for many compounds in this class, including Saroglitazar.[3] Its structure contains the essential pharmacophoric elements: a chiral center, an acidic head group (as the ethyl ester precursor), and a phenyl ring for further elaboration. The specific (S)-stereochemistry and the ethoxy group at the α-position are crucial for optimal binding and activation of the PPAR nuclear receptors.[4] This guide will elucidate the chemical and biological rationale for its utility.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. Accurate knowledge of these parameters is essential for process development, formulation, and quality control.

Table 1: Chemical Identifiers and Structural Information

IdentifierValueSource(s)
CAS Number 222555-06-8[5][6]
Molecular Formula C₁₃H₁₈O₄[5]
IUPAC Name ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate[5]
Molecular Weight 238.28 g/mol [5]
Canonical SMILES CCOC(=O)OCC[5]
InChIKey NEJJCKFYYBEQRQ-LBPRGKRZSA-N[5]

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White to pale yellow solid/crystal[7]
Density 1.116 g/cm³[6]
Boiling Point 367.3 °C at 760 mmHg[6]
Topological Polar Surface Area 55.8 Ų[5]
XLogP3 2.4[5]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]

Synthesis and Stereochemical Control

The synthesis of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate on a process scale requires robust control over chemical purity and, most critically, enantiomeric excess (e.e.). The (S)-enantiomer is the biologically active precursor for target glitazars, making stereocontrol the central challenge.

Synthetic Strategy and Workflow

A common and effective strategy involves the asymmetric synthesis or resolution of a precursor, followed by key functional group interconversions. A patent for a crystalline form of a downstream product provides a detailed, scalable preparation method for the title compound, which serves as an excellent case study.[7] The general workflow emphasizes purification by crystallization, which not only improves chemical purity but can also enhance the enantiomeric excess.

SynthesisWorkflow cluster_start Starting Materials cluster_process Core Synthesis cluster_purification Purification & Isolation SM1 Precursor A Reaction Asymmetric Reaction or Resolution SM1->Reaction SM2 Precursor B SM2->Reaction Workup Aqueous Workup & Solvent Exchange Reaction->Workup Formation of ester Crude Crude (S)-Ester in EtOAc Workup->Crude Crystallization Controlled Crystallization (e.g., from NaHCO₃ slurry) Crude->Crystallization Slow addition to base Isolation Filtration & Vacuum Drying Crystallization->Isolation Cooling to 0-5°C Final Final Product (>99% Purity, >97% e.e.) Isolation->Final

Caption: Generalized workflow for the synthesis and purification of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.
Exemplary Experimental Protocol

The following protocol is adapted from a patented procedure and illustrates a scalable method for obtaining high-purity material.[7] The causality behind the choice of conditions is critical for successful execution.

Objective: To prepare and purify (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate with high chemical and enantiomeric purity.

Methodology:

  • Reaction Workup & Solvent Exchange: An ethyl acetate (EtOAc) solution containing the crude product from a preceding synthetic step is concentrated under vacuum to a defined volume (e.g., 1700-2000 mL for a ~1.3 mol scale).

    • Rationale: Controlling the concentration is crucial for achieving supersaturation in the subsequent crystallization step. EtOAc is a suitable solvent due to its moderate polarity and volatility.

  • Crystallization: The concentrated EtOAc solution is cooled to 20°C. It is then charged slowly over 30-40 minutes into a vigorously stirred 7% w/w aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: The weak basicity of NaHCO₃ deprotonates the phenolic hydroxyl group. The resulting sodium phenoxide has significantly lower solubility in the mixed organic/aqueous medium, forcing the desired product to crystallize. Vigorous stirring ensures efficient mass transfer and promotes the formation of uniform crystals. Slow addition prevents uncontrolled precipitation and oiling out.

  • Slurry Aging: After the addition is complete, the resulting slurry is cooled to 0-5°C and stirred for at least one hour.

    • Rationale: Cooling maximizes the yield by further reducing the solubility of the product. Aging the slurry allows the crystal lattice to mature, which can expel impurities and often leads to an enhancement of the enantiomeric excess.

  • Isolation: The crystals are collected by filtration and washed.

  • Drying: The isolated solid is dried under vacuum to remove residual solvents.

    • Rationale: Vacuum drying at a controlled temperature prevents thermal degradation of the product.

Expected Outcome: This procedure is reported to yield the final product with a chemical purity of >99% and an enantiomeric excess (e.e.) of >97.8%.[7]

Analytical Characterization and Quality Control

Rigorous analytical control is necessary to ensure the identity, purity, and stereochemical integrity of the intermediate, as these attributes directly impact the quality of the final Active Pharmaceutical Ingredient (API).

Table 3: Recommended Analytical QC Methods

ParameterMethodTypical Conditions & Rationale
Identity ¹H NMR, ¹³C NMR, MSVerification of chemical structure, absence of major structural impurities.
Purity Assay Reverse-Phase HPLCC18 column, mobile phase of Acetonitrile:Water (or buffer), UV detection. Quantifies the main component against impurities.[8][9]
Enantiomeric Purity Chiral HPLCChiral stationary phase (e.g., cellulose or amylose-based) with a non-polar mobile phase (e.g., Hexane/Isopropanol). Essential to quantify the inactive (R)-enantiomer.[10]
Residual Solvents Headspace GC-MSDetects and quantifies residual solvents from the synthesis and purification process (e.g., EtOAc, Toluene).
Structural Verification by ¹H NMR Spectroscopy
  • Aromatic Protons (6.7-7.1 ppm): Two doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene ring.

  • Phenolic OH (Variable): A broad singlet, position dependent on concentration and solvent.

  • Ester Methylene (-OCH₂CH₃, ~4.1 ppm): A quartet due to coupling with the adjacent methyl group.

  • α-Proton (-OCH(OEt)-, ~4.0 ppm): A triplet or doublet of doublets, coupled to the adjacent methylene protons.

  • Ethoxy Methylene (-OCH₂CH₃, ~3.5 ppm): A quartet coupled to its adjacent methyl group.

  • β-Methylene (-CH₂-Ar, ~2.9 ppm): A doublet of doublets, coupled to the α-proton.

  • Ester Methyl (-OCH₂CH₃, ~1.2 ppm): A triplet.

  • Ethoxy Methyl (-OCH₂CH₃, ~1.1 ppm): A triplet.

Application in Drug Development: The Glitazar Scaffold

The primary value of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate lies in its role as the "head group" precursor for dual PPARα/γ agonists.

Structure-Activity Relationship (SAR) at PPARs

The general structure of a PPAR agonist consists of an acidic head group, a central linker, and a hydrophobic tail.[12][13]

  • Acidic Head Group: The (S)-2-ethoxypropanoic acid moiety (formed after hydrolysis of the ethyl ester) is the key interacting element. The carboxylate group forms critical hydrogen bonds with amino acid residues (like Tyrosine, Histidine, and Serine) in the ligand-binding domain (LBD) of the PPARγ receptor.[14]

  • Chiral Center: The (S)-configuration is essential for orienting the carboxylate and the rest of the molecule correctly within the LBD. The (R)-enantiomer typically shows significantly lower or no activity.

  • α-Ethoxy Group: This group contributes to the binding affinity, likely through hydrophobic interactions within the LBD, and helps to fine-tune the agonist's potency and subtype selectivity (α vs. γ).[4]

  • Phenolic Hydroxyl: This serves as a chemical handle for attaching the linker and hydrophobic tail portions of the final drug molecule, typically via an ether linkage (e.g., through a Mitsunobu or Williamson ether synthesis).[15]

Mechanism of Action: Dual PPARα/γ Agonism

PPARs are ligand-activated transcription factors that regulate the expression of genes involved in metabolism.[16]

PPAR_Mechanism cluster_ligand Drug Action cluster_nucleus Cell Nucleus cluster_effects Physiological Effects Glitazar Glitazar Drug (e.g., Saroglitazar) PPARa PPARα Glitazar->PPARa Binds & Activates PPARg PPARγ Glitazar->PPARg Binds & Activates PPRE PPRE (DNA Response Element) PPARa->PPRE Heterodimerizes & Binds PPARg->PPRE RXR RXR RXR->PPRE Heterodimerizes & Binds RXR->PPRE Transcription Gene Transcription PPRE->Transcription Lipid ↑ Fatty Acid Oxidation ↓ Triglycerides Transcription->Lipid PPARα-mediated Glucose ↑ Insulin Sensitivity ↓ Blood Glucose Transcription->Glucose PPARγ-mediated

Caption: Simplified signaling pathway for dual PPARα/γ agonists.
  • PPARα Activation: Primarily occurs in the liver and muscle. It upregulates genes involved in fatty acid uptake and oxidation, leading to a reduction in circulating triglycerides.[2]

  • PPARγ Activation: Primarily occurs in adipose tissue. It promotes adipocyte differentiation and increases the expression of genes that enhance insulin sensitivity (like adiponectin), thereby improving glucose uptake and lowering blood sugar.[2]

Metabolic Fate of Glitazars

Understanding the metabolism of the final drug is crucial. While data on the intermediate itself is scarce, studies on glitazars like Tesaglitazar show that metabolism is a primary route of elimination. A major metabolic pathway is the glucuronidation of the carboxylic acid group to form an acyl glucuronide, which is then excreted in the urine.[17] It is also noted that the (S)-enantiomer does not undergo inversion to the (R)-form in vivo, highlighting the stereochemical stability of this scaffold.[17]

Safety and Handling

Based on available safety data, (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is classified as an irritant.

  • GHS Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[18]

  • Handling Recommendations: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Conclusion

(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is more than a simple chemical intermediate; it is a carefully designed molecular scaffold that provides the essential stereochemical and functional features required for potent and selective dual PPARα/γ agonism. Its robust synthesis, which allows for high chemical and enantiomeric purity, makes it a valuable asset in the development of next-generation therapeutics for metabolic diseases. A thorough understanding of its properties, from synthesis to its role in the final drug's mechanism of action, is indispensable for scientists and researchers working to address the challenges of type 2 diabetes and dyslipidemia.

References

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An In-Depth Technical Guide to (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: A Key Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the dual peroxisome proliferator-activated receptor (PPAR) agonist, Saroglitazar, used in the treatment of diabetic dyslipidemia. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, applications in drug development, and analytical techniques for its characterization. The content herein is curated to support researchers and drug development professionals in understanding and utilizing this important chiral intermediate.

Introduction

Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS Number: 222555-05-7) is a prime example of a chiral intermediate whose stereochemical purity is paramount for the successful synthesis of its target APIs. The presence of a chiral center at the C2 position of the propanoate backbone necessitates precise stereochemical control during its synthesis. This guide will delve into the critical aspects of this molecule, providing a technical resource for its application in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is essential for its handling, reaction optimization, and purification. While experimental data for the (R)-enantiomer is not extensively published, data for the corresponding (S)-enantiomer and related compounds, combined with computational predictions, provide a solid foundation.

PropertyValueSource
Chemical Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
CAS Number 222555-05-7
Boiling Point (S-enantiomer) 367.3 °C
Density (S-enantiomer) 1.116 g/cm³
Refractive Index (S-enantiomer) 1.515
Solubility Soluble in organic solvents such as ethanol and dimethylformamide; Insoluble in water.[1]

Note: Some data points are for the (S)-enantiomer and should be considered indicative for the (R)-enantiomer.

Synthesis and Chiral Control

The synthesis of (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate with high enantiomeric purity is a critical step in its utilization. Both enantioselective synthesis and chiral resolution of a racemic mixture are viable strategies.

Enantioselective Synthesis

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer. One common approach involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Enzymatic resolution is a particularly effective method.

Experimental Protocol: Enzymatic Resolution of Racemic this compound

This protocol is based on the principle of enantioselective hydrolysis, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted desired enantiomer.

  • Enzyme Selection: Lipases, such as those from Candida antarctica, are often effective for the kinetic resolution of esters.[1]

  • Reaction Setup:

    • Dissolve racemic this compound in a suitable buffer solution (e.g., phosphate buffer, pH 7).

    • Add the selected lipase to the solution.

    • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction using chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester.

  • Work-up and Purification:

    • Once the desired e.e. is achieved (typically around 50% conversion), stop the reaction by filtering off the enzyme.

    • Extract the unreacted (R)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate with an organic solvent (e.g., ethyl acetate).

    • The hydrolyzed (S)-acid will remain in the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting (R)-ester by column chromatography.

G racemate Racemic Ethyl 2-ethoxy-3- (4-hydroxyphenyl)propanoate hydrolysis Enantioselective Hydrolysis racemate->hydrolysis lipase Lipase (e.g., Candida antarctica) lipase->hydrolysis separation Extraction & Purification hydrolysis->separation r_ester (R)-Ethyl 2-ethoxy-3- (4-hydroxyphenyl)propanoate separation->r_ester s_acid (S)-2-ethoxy-3-(4-hydroxyphenyl) -propanoic acid separation->s_acid

Caption: Enzymatic resolution of racemic ester.

Applications in Drug Development

The primary and most well-documented application of (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is as a key starting material in the synthesis of Saroglitazar.

Synthesis of Saroglitazar

Saroglitazar is a dual PPARα/γ agonist approved for the treatment of diabetic dyslipidemia. The synthesis involves the coupling of (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate with a suitable side chain, followed by saponification to yield the final carboxylic acid drug substance. The stereochemical integrity of the (R)-enantiomer is crucial for the pharmacological activity of Saroglitazar.

G A (R)-Ethyl 2-ethoxy-3- (4-hydroxyphenyl)propanoate C Coupling Reaction (Williamson Ether Synthesis) A->C B Mesylate Side Chain B->C D Saroglitazar Ethyl Ester C->D E Saponification D->E F Saroglitazar (API) E->F

Caption: Synthesis of Saroglitazar from the chiral intermediate.

Potential Intermediate for β-blockers

Some literature suggests that (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a key chiral intermediate in the synthesis of β-blockers like labetalol. While less documented for the (R)-enantiomer, its structural similarity makes it a potential precursor for other chiral pharmaceuticals.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Recommended Chiral HPLC Method Development Strategy:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are generally effective for the separation of enantiomers of arylpropionic acid derivatives. Commercial examples include Chiralcel® and Chiralpak® series.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is a good starting point. The ratio of hexane to alcohol can be varied to optimize resolution.

    • Reversed Phase: A mixture of acetonitrile or methanol with an aqueous buffer can also be explored.

  • Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., 220-280 nm) is typically used.

Biological Activity, Pharmacokinetics, and Toxicology

As (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is primarily used as a synthetic intermediate, there is limited publicly available data on its specific biological activity, pharmacokinetics, and toxicology. However, it is crucial for researchers and manufacturers to handle this compound with appropriate safety precautions, as is standard for all chemical reagents in a laboratory or manufacturing setting. General principles of chiral toxicology suggest that the inactive enantiomer of a drug can sometimes have off-target effects or contribute to the overall toxicological profile. Therefore, ensuring high enantiomeric purity is not only important for efficacy but also for safety.

Derivatives of phenylpropanoic acid have been investigated for various biological activities, including antioxidant and anticancer properties.[2][3][4][5] However, specific studies on the biological effects of (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate are lacking.

Safety and Handling

Based on the GHS hazard statements for the (S)-enantiomer, (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate should be handled with care.[6] It may cause skin and eye irritation, and respiratory irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a valuable and indispensable chiral intermediate in modern pharmaceutical synthesis. Its primary role in the production of Saroglitazar underscores the importance of stereochemistry in drug design and development. A thorough understanding of its properties, synthesis, and analysis is crucial for its effective and safe utilization. This guide provides a foundational resource for scientists and researchers, enabling them to leverage the full potential of this key chiral building block in their drug discovery and development endeavors.

References

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  • Urbani, P., Ramunno, A., Filosa, R., Pinto, A., Popolo, A., Bianchino, E., Piotto, S., Saturnino, C., De Prisco, R., Nicolaus, B., & Tommonaro, G. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 749-761. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of PPAR Agonists Utilizing Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[1][2] Three main isoforms have been identified: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation primarily lowers lipid levels.[2] PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[3] Consequently, agonists of these receptors have emerged as critical therapeutic agents for metabolic disorders. Fibrates, which are PPARα agonists, are used to treat dyslipidemia, while thiazolidinediones (TZDs), potent PPARγ agonists, are employed as insulin sensitizers in the management of type 2 diabetes.[3][4] The development of dual PPARα/γ agonists is an area of intense research, aiming to address both dyslipidemia and hyperglycemia with a single therapeutic agent.[5]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of PPAR agonists, with a particular focus on leveraging the versatile starting material, Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate . This chiral intermediate serves as a valuable building block for a variety of PPAR agonists, including both fibrate-like and glitazone-containing structures.

The Central Role of this compound

This compound is a key starting material in the synthesis of numerous PPAR agonists due to its inherent structural features. The propanoic acid backbone, the stereocenter at the α-position, and the reactive phenolic hydroxyl group provide a scaffold that can be readily elaborated to generate diverse chemical entities with affinity for PPARs. A notable example is its use in the synthesis of the PPAR agonist NNC 61-4655.[6] The (S)-enantiomer is often the preferred stereoisomer for biological activity.

Signaling Pathway of PPAR Agonists

Upon binding to a ligand, such as a synthetic agonist, PPARs undergo a conformational change. This triggers the dissociation of corepressor proteins and the recruitment of coactivator proteins.[4] The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1] This regulation of gene expression ultimately leads to the therapeutic effects of PPAR agonists, such as improved insulin sensitivity and lipid metabolism.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., TZD, Fibrate) PPAR PPAR Agonist->PPAR Binding CoRepressor Co-repressor Complex PPAR->CoRepressor Dissociation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization with RXR RXR RXR RXR->PPAR_RXR CoActivator Co-activator Complex PPAR_RXR->CoActivator Recruitment PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binding CoActivator->PPRE Binding TargetGene Target Gene PPRE->TargetGene Transcription mRNA mRNA TargetGene->mRNA Protein Proteins mRNA->Protein Translation Response Metabolic Response Protein->Response caption PPAR Signaling Pathway Synthetic_Workflow Start This compound Step1 Step 1: Alkylation / Mitsunobu Reaction (Ether Linkage Formation) Start->Step1 Intermediate1 Ester Intermediate Step1->Intermediate1 Step2 Step 2: Hydrolysis (Carboxylic Acid Formation) Intermediate1->Step2 FinalProduct Final PPAR Agonist Step2->FinalProduct caption General Synthetic Workflow

Caption: General Synthetic Workflow

Protocol 1: Synthesis of a Phenylpropanoic Acid-Type PPAR Agonist

This protocol details a two-step synthesis of a representative phenylpropanoic acid-type PPAR agonist, involving an initial etherification of the phenolic hydroxyl group followed by ester hydrolysis.

Step 1: Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the formation of carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon. [7]In this context, it provides an efficient means to couple an alcohol to the phenolic hydroxyl group of our starting material. The use of 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-PPh₃) can minimize by-product formation and simplify purification. [8][9] Materials:

ReagentMolar Eq.
Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate1.0
Desired Alcohol (e.g., 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol)1.1
Polymer-supported triphenylphosphine (PS-PPh₃)1.5
1,1'-(Azodicarbonyl)dipiperidine (ADDP)1.5
Anhydrous Tetrahydrofuran (THF)-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (1.0 eq).

  • Add the desired alcohol (1.1 eq), polymer-supported triphenylphosphine (1.5 eq), and 1,1'-(azodicarbonyl)dipiperidine (1.5 eq).

  • Add anhydrous THF to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide. Wash the polymer beads with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester intermediate.

Step 2: Ester Hydrolysis

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

Reagent
Ester Intermediate
Ethanol (EtOH)
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl)
Ethyl Acetate (EtOAc)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ester intermediate in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 equivalents).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material. [10]4. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product.

Protocol 2: Synthesis of a Thiazolidinedione-Containing PPAR Agonist

This protocol outlines the synthesis of a PPAR agonist featuring the thiazolidinedione (TZD) headgroup, a hallmark of potent PPARγ agonists. The key step is a Knoevenagel condensation.

Step 1: Synthesis of the Aldehyde Intermediate

This step involves the functionalization of the phenolic hydroxyl group of this compound with a moiety that can be subsequently converted to an aldehyde. A common strategy is to introduce a protected aldehyde or a precursor. For simplicity, this protocol assumes the availability of the corresponding aldehyde derivative of the starting material, which can be synthesized through various established methods.

Step 2: Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction for the formation of a carbon-carbon double bond between an active methylene compound (in this case, 2,4-thiazolidinedione) and an aldehyde. [11][12] Materials:

Reagent
Aldehyde Intermediate
2,4-Thiazolidinedione
Piperidine
Ethanol (EtOH) or Polyethylene Glycol (PEG-300)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde intermediate (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in a suitable solvent such as ethanol or PEG-300. [11]2. Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture. If using PEG-300, pour the mixture into cold water to precipitate the product. [11]5. Filter the solid product, wash with cold ethanol or water, and dry to obtain the 5-arylidene-2,4-thiazolidinedione intermediate.

Step 3: Reduction of the Double Bond

The exocyclic double bond formed in the Knoevenagel condensation is typically reduced to afford the final TZD PPAR agonist.

Materials:

Reagent
5-Arylidene-2,4-thiazolidinedione Intermediate
Palladium on Carbon (Pd/C)
Hydrogen Gas (H₂)
Suitable Solvent (e.g., Ethanol, THF)

Procedure:

  • Dissolve the 5-arylidene-2,4-thiazolidinedione intermediate in a suitable solvent in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain the final thiazolidinedione-containing PPAR agonist.

Step 4: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, following the procedure outlined in Protocol 1, Step 2.

Conclusion and Future Perspectives

The synthetic routes detailed in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of a diverse range of PPAR agonists. The modular nature of the synthetic strategies allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Future research in this area will likely focus on the development of novel, isoform-selective PPAR modulators with improved efficacy and safety profiles. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore this promising therapeutic area.

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  • ResearchGate. (2025). Synthesis of PPAR Agonist via Asymmetric Hydrogenation of a Cinnamic Acid Derivative and Stereospecific Displacement of ( S )-2-Chloropropionic Acid. ResearchGate. [Link]

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  • ResearchGate. (2025). Design and synthesis of a novel class of dual PPARγ/δ agonists. ResearchGate. [Link]

  • BioGRID. (n.d.). Design and synthesis of dual peroxisome proliferator-activated receptors gamma and delta agonists as novel euglycemic agents with a reduced weight gain profile. BioGRID. [Link]

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Application Note: 1H and 13C NMR Characterization of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its precise molecular structure is critical to its function and reactivity in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a detailed guide to the 1H and 13C NMR characterization of this compound, offering insights into sample preparation, spectral acquisition, and in-depth data interpretation for researchers, scientists, and professionals in drug development.

The structural integrity and purity of this compound, confirmed through NMR, are paramount for its use in synthesizing targeted therapeutic agents. This guide will explain the causality behind experimental choices and provide a self-validating framework for researchers to apply in their own laboratories.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering will be used for the assignment of NMR signals throughout this note.

Caption: Structure of this compound.

Experimental Protocols

PART 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[1]

  • Material: Use 5-25 mg of this compound. The compound should be of high purity, free from paramagnetic impurities which can cause significant line broadening.[2]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relative chemical inertness.[3][4] For polar compounds like the topic molecule, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are also viable options.[3] CDCl₃ is chosen here for its commonality and ease of removal.

  • Procedure: a. Weigh 10 mg of the sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). c. Gently swirl the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring a high-resolution spectrum.[2] d. Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube. The filter will remove any particulate matter. e. Ensure the sample height in the NMR tube is approximately 4-5 cm to optimize the shimming process.[1] f. Cap the NMR tube securely to prevent solvent evaporation.

PART 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 240 ppm

¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to each unique proton environment in the molecule.

Table 1: ¹H NMR Data for this compound

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a7.05Doublet2H8.5H-2', H-6'
b6.74Doublet2H8.5H-3', H-5'
c5.30Singlet1H-OH
d4.16Quartet2H7.1OCH₂ CH₃ (ester)
e3.93Triplet1H7.3H-α
f3.48Quartet2H7.0OCH₂ CH₃ (ether)
g2.92Doublet2H7.3H-β
h1.24Triplet3H7.1OCH₂CH₃ (ester)
i1.18Triplet3H7.0OCH₂CH₃ (ether)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of ¹H NMR Spectrum:
  • Aromatic Region (δ 6.5-8.0 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which appears as two doublets.[5]

    • The signal at δ 7.05 (a) is assigned to the protons H-2' and H-6', which are ortho to the alkyl substituent and are deshielded.

    • The signal at δ 6.74 (b) corresponds to protons H-3' and H-5', which are ortho to the electron-donating hydroxyl group and are consequently shielded (shifted upfield).[5] The coupling constant of J = 8.5 Hz is typical for ortho-coupling in a benzene ring.

  • Hydroxyl Proton (δ 5.30 ppm): The phenolic hydroxyl proton appears as a broad singlet at δ 5.30 (c) . Its chemical shift can be variable and depends on concentration, temperature, and solvent.

  • Aliphatic Region (δ 0-5.0 ppm):

    • The quartet at δ 4.16 (d) integrating to 2H is characteristic of the methylene protons of the ethyl ester group (OCH₂ CH₃).[6] It is split by the adjacent methyl protons (h), resulting in a quartet (n+1 = 3+1 = 4).

    • The triplet at δ 3.93 (e) corresponds to the methine proton at the α-carbon (H-α). It is coupled to the two β-protons (g), resulting in a triplet (n+1 = 2+1 = 3).

    • The quartet at δ 3.48 (f) is assigned to the methylene protons of the ethoxy group (OCH₂ CH₃). It is split by the adjacent methyl protons (i) into a quartet.

    • The doublet at δ 2.92 (g) represents the two diastereotopic protons at the β-carbon (H-β). They are coupled to the α-proton (e), giving a doublet.

    • The triplets at δ 1.24 (h) and δ 1.18 (i) are assigned to the methyl protons of the ethyl ester and ethoxy groups, respectively. Each is split by its adjacent methylene group into a triplet (n+1 = 2+1 = 3).

G cluster_0 Ethyl Ester Group cluster_1 Propanoate Backbone cluster_2 Ethoxy Group cluster_3 Aromatic Ring d d (δ 4.16, q) h h (δ 1.24, t) d->h J = 7.1 Hz e e (δ 3.93, t) g g (δ 2.92, d) e->g J = 7.3 Hz f f (δ 3.48, q) i i (δ 1.18, t) f->i J = 7.0 Hz a a (δ 7.05, d) b b (δ 6.74, d) a->b J = 8.5 Hz

Caption: Key ¹H-¹H spin-spin coupling relationships.

¹³C NMR Spectral Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
172.9C =O (ester carbonyl)
155.1C-4'
130.4C-2', C-6'
129.5C-1'
115.3C-3', C-5'
80.8C-α
66.2OC H₂CH₃ (ether)
60.7OC H₂CH₃ (ester)
38.8C-β
15.2OCH₂C H₃ (ether)
14.2OCH₂C H₃ (ester)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of ¹³C NMR Spectrum:
  • Carbonyl Carbon: The signal at δ 172.9 is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons (δ 110-160 ppm):

    • The signal at δ 155.1 is assigned to C-4', the carbon bearing the hydroxyl group. The oxygen atom strongly deshields this carbon.

    • The signal at δ 130.4 corresponds to the C-2' and C-6' carbons.

    • The quaternary carbon C-1' appears at δ 129.5 .

    • The signal at δ 115.3 is assigned to C-3' and C-5'. These carbons are shielded due to the electron-donating effect of the hydroxyl group.[7]

  • Aliphatic Carbons (δ 0-90 ppm):

    • The methine carbon C-α, bonded to an oxygen atom, is found at δ 80.8 .

    • The methylene carbon of the ethoxy group (OC H₂CH₃) appears at δ 66.2 .

    • The methylene carbon of the ethyl ester group (OC H₂CH₃) is at δ 60.7 .

    • The benzylic carbon, C-β, is observed at δ 38.8 .

    • The two methyl carbons from the ethoxy and ethyl ester groups are found in the upfield region at δ 15.2 and δ 14.2 , respectively.

Conclusion

This application note has detailed the comprehensive ¹H and ¹³C NMR characterization of this compound. The provided protocols for sample preparation and data acquisition, coupled with a thorough analysis of the spectral data, offer a robust framework for the structural verification and quality control of this important synthetic intermediate. The assignments of all proton and carbon signals are consistent with the known effects of substituents on chemical shifts and spin-spin coupling patterns, providing a high degree of confidence in the compound's structure. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, ensuring the integrity of starting materials for the development of novel therapeutics.

References

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • UCLA Chemistry. Spectroscopy Tutorial: Esters. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

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  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

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Topic: A Robust LC-MS/MS Protocol for the Analysis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, field-tested liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This compound, a key chiral intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method for characterization, quantification, and quality control.[1] We provide a complete workflow, from sample preparation to data interpretation, grounded in the principles of electrospray ionization (ESI) and collision-induced dissociation (CID). The causality behind each experimental choice is detailed, offering researchers a self-validating protocol that ensures technical accuracy and data integrity. This guide includes detailed step-by-step procedures, instrument parameters, and a predictive analysis of the compound's fragmentation patterns, designed to be directly applicable in research and drug development settings.

Introduction: The Analytical Imperative

This compound is a small molecule characterized by an aromatic phenol, an ether, and an ethyl ester functional group. Its structural complexity and role as a pharmaceutical building block necessitate a highly specific and sensitive analytical technique. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[2] This document serves as a practical guide, moving beyond a simple recitation of steps to explain the underlying scientific rationale, thereby empowering the user to adapt and troubleshoot the methodology effectively. We will explore the compound's behavior under ESI conditions and predict its fragmentation pathways to facilitate confident identification and structural confirmation.

Analyte Profile and Mass Spectrometric Properties

A foundational understanding of the analyte's physicochemical properties is critical for method development. These properties dictate the choice of solvents, chromatographic conditions, and mass spectrometer settings.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C13H18O4PubChem[3][4]
Molecular Weight 238.28 g/mol PubChem[3][4]
Monoisotopic Mass 238.12050905 DaPubChem[3][4]
Structure
Key Features Phenolic -OH, Ether Linkage, Ethyl EsterN/A

Comprehensive Experimental Workflow

The analytical process follows a logical sequence from sample preparation to final data analysis. Each stage is optimized to ensure maximum recovery, stability, and ionization efficiency of the analyte.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Weighing & Solubilization B Serial Dilution to Working Concentration A->B C Matrix Spike / Protein Precipitation (For Biological Samples) B->C Optional D LC Separation (C18 Reversed-Phase) B->D C->D E ESI Ionization (Positive & Negative Mode) D->E F MS1 Full Scan (Precursor Ion Selection) E->F G MS2 Fragmentation (CID) (Product Ion Scan) F->G H Chromatogram Integration G->H I Spectral Interpretation (Fragmentation Analysis) H->I J Quantification & Reporting I->J

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Detailed Application Protocols

This section provides granular, step-by-step instructions. The protocols are designed to be robust, but may require minor optimization based on the specific instrumentation available.

Reagents and Materials
  • This compound standard (≥97% purity)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), LC-MS grade

  • Ammonium Hydroxide (NH4OH), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with septa caps

  • Calibrated analytical balance and pipettes

Sample Preparation: From Standard to Matrix

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.[5]

Protocol 4.2.1: Preparation of Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the standard and dissolve it in 1.0 mL of methanol in a clean vial. Vortex until fully dissolved. Rationale: Methanol is an excellent solvent for this compound and is fully compatible with reversed-phase LC.

  • Intermediate Solution (10 µg/mL): Perform a 1:100 dilution by adding 10 µL of the stock solution to 990 µL of 50:50 ACN:Water.

  • Working Solution (100 ng/mL): Perform a second 1:100 dilution by adding 10 µL of the intermediate solution to 990 µL of 50:50 ACN:Water. This solution is suitable for direct injection for initial method development. Rationale: Serial dilutions minimize pipetting errors. The final concentration is chosen to provide a strong signal without saturating the detector.

Protocol 4.2.2: Protein Precipitation for Biological Matrices (e.g., Plasma)

For quantitative analysis in complex matrices like plasma or serum, interfering proteins must be removed.[6]

  • Spiking: Add 10 µL of an appropriate standard solution to 90 µL of blank plasma in a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Rationale: Acetonitrile is an effective protein precipitating agent and is a common mobile phase component, ensuring compatibility.

  • Vortex: Mix vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables outline the recommended starting parameters for a standard LC-MS/MS system (e.g., a triple quadrupole or Q-TOF instrument).

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid (Positive Mode) / Water + 5 mM NH4OH (Negative Mode)Formic acid promotes protonation ([M+H]+), while ammonium hydroxide promotes deprotonation ([M-H]-).
Mobile Phase B Acetonitrile + 0.1% Formic Acid (Positive Mode) / Acetonitrile (Negative Mode)Acetonitrile is a strong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min.A gradient elution is necessary to ensure the analyte is eluted with a sharp peak and to clean the column of any late-eluting contaminants.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sufficient sensitivity.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is the ideal soft ionization technique for polar small molecules, minimizing in-source fragmentation.[7]
Polarity Positive & NegativePhenolic compounds can ionize well in both modes; running both provides complementary data. Negative mode is often more sensitive for the phenol group itself.[7][8]
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Standard voltage to ensure efficient ionization without causing electrical discharge.
Gas Temp. 325 °COptimizes desolvation of the ESI droplets.
Gas Flow 10 L/minFacilitates efficient solvent evaporation.
Nebulizer Pressure 45 psiEnsures the formation of a fine aerosol for optimal ionization.
MS1 Scan Range m/z 50 - 300Covers the expected mass of the precursor ion and potential adducts.
MS/MS Mode Product Ion ScanTo generate a fragmentation spectrum for structural confirmation.
Collision Energy (CE) Ramped 10-40 eVA ramped CE ensures that a full range of fragments (both low and high energy) are generated in a single run.

Data Analysis and Expected Fragmentation

Confident identification relies on matching the accurate mass of the precursor ion and interpreting its fragmentation pattern.

Expected Precursor Ions

Given the analyte's monoisotopic mass of 238.1205 Da, the following precursor ions are expected:

  • Positive Mode:

    • [M+H]+: m/z 239.1278 (Protonated molecule)

    • [M+Na]+: m/z 261.1099 (Sodium adduct)

  • Negative Mode:

    • [M-H]-: m/z 237.1132 (Deprotonated molecule)

Predicted Fragmentation Pathways

The structure of this compound contains several bonds susceptible to cleavage under CID. The fragmentation pattern is a unique fingerprint of the molecule. For esters, cleavage adjacent to the carbonyl group is common.[9][10] Ethers often cleave alpha to the oxygen atom.[10][11]

Below is a predictive map of the primary fragmentation pathways in positive ion mode ([M+H]+).

G cluster_frags parent This compound [M+H]+ = m/z 239.13 frag1 Loss of Ethanol (-46 Da) m/z 193.09 parent:f1->frag1:f0  -C2H5OH frag2 Loss of Ethyl Formate (-74 Da) m/z 165.09 parent:f1->frag2:f0  -C3H6O2 frag3 Benzylic Cleavage p-hydroxybenzyl cation m/z 107.05 parent:f1->frag3:f0  Benzylic Cleavage frag2:f1->frag3:f0  -C3H4O frag4 Loss of Ethoxycarbonyl group (-73 Da) m/z 166.10

Caption: Predicted fragmentation of the [M+H]+ precursor ion under CID.

Key Fragment Explanations:

  • m/z 193.09 (-C2H5OH): This likely fragment arises from the neutral loss of ethanol from the ethyl ester group, a common pathway for protonated ethyl esters.

  • m/z 165.09 (-C3H6O2): Corresponds to the loss of the entire ethyl 2-ethoxy group, leaving a protonated 3-(4-hydroxyphenyl)propene structure.

  • m/z 107.05 (Benzylic Cleavage): This is a very common and stable fragment for compounds containing a benzyl group. It represents the p-hydroxybenzyl cation (tropylium-like ion), which is highly resonance-stabilized. This is often a dominant peak in the spectrum.

Table 3: Summary of Expected Ions

Ion DescriptionModeCalculated m/z
[M-H]- Negative237.1132
[M+H]+ Positive239.1278
[M+Na]+ Positive261.1099
Fragment: [M+H - C2H5OH]+ Positive193.0910
Fragment: [M+H - C3H6O2]+ Positive165.0909
Fragment: [p-hydroxybenzyl cation]+ Positive107.0491

Principles of Method Validation

To ensure that the described protocol is trustworthy and fit for its intended purpose (e.g., quantification in a drug development setting), a formal validation should be conducted.[12] This process establishes and documents the method's performance characteristics.[13][14] Key parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Stability: The chemical stability of the analyte in the given matrix under specific conditions for specific time intervals (e.g., bench-top, freeze-thaw, autosampler stability).

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[15]

Conclusion

This application note provides a robust and scientifically-grounded framework for the LC-MS/MS analysis of this compound. By detailing the rationale behind each step—from sample preparation to the prediction of mass spectral fragmentation—this guide equips researchers with the necessary tools to implement, optimize, and validate a reliable analytical method. The provided protocols and parameters serve as an excellent starting point for the characterization and quantification of this important pharmaceutical intermediate, ensuring data of the highest quality and integrity.

References

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The Versatile Chiral Synthon: Application Notes for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a chiral building block with significant potential in the synthesis of novel, biologically active compounds. Moving beyond a simple recitation of protocols, this document elucidates the chemical logic and strategic considerations for employing this versatile synthon in drug discovery and development. We will delve into established applications, provide detailed experimental protocols, and explore potential synthetic frontiers.

Unveiling the Potential: Key Structural Features and Reactivity

This compound, particularly its (S)-enantiomer, is a valuable starting material due to its unique combination of functional groups, each offering a handle for synthetic manipulation.

  • Chiral Center: The stereocenter at the C2 position is crucial for the synthesis of enantiomerically pure pharmaceuticals, as biological targets often exhibit stereospecific interactions. The (S)-enantiomer is a key intermediate in the synthesis of certain β-blockers and other adrenergic receptor antagonists.[1]

  • Phenolic Hydroxyl Group: The nucleophilic hydroxyl group on the phenyl ring is a prime site for derivatization, allowing for the introduction of diverse substituents through reactions like etherification (e.g., Williamson ether synthesis, Mitsunobu reaction) and esterification. This is a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Ester Functionality: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used in other transformations. Alternatively, the ester can be reduced to a primary alcohol.

  • Ethoxy Group: The ethoxy group at the chiral center can influence the lipophilicity and metabolic stability of the final compound.

These features make this compound a trifunctional scaffold amenable to a wide range of synthetic transformations.

Synthesis of a Potent PPAR Agonist: A Case Study in Mitsunobu Reaction

A notable application of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is in the synthesis of the peroxisome proliferator-activated receptor (PPAR) agonist NNC 61-4655.[2] This example highlights the strategic use of the phenolic hydroxyl group in a Mitsunobu reaction to introduce a complex side chain.

Rationale for the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[3][4] In this specific synthesis, it is used to couple the phenolic hydroxyl group of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate with a secondary alcohol, a key fragment of the final PPAR agonist. The mild reaction conditions of the Mitsunobu reaction are advantageous as they are often compatible with a wide range of functional groups, preventing the need for extensive protecting group strategies.

Experimental Protocol: Alkylation via Mitsunobu Reaction

This protocol is adapted from the process development of NNC 61-4655.[2]

Materials:

  • (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

  • Allylic alcohol fragment 3

  • Tri-n-butylphosphine

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (1 equivalent) and the allylic alcohol fragment 3 (1.2 equivalents) in anhydrous THF.

  • Add tri-n-butylphosphine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 equivalents) in anhydrous THF to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether 5 .

Quantitative Data
ParameterValueReference
Starting Material(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate[2]
Key ReagentsTri-n-butylphosphine, ADDP[2]
SolventAnhydrous THF[2]
Reaction Temperature0°C to room temperature[2]
Yield~80%[2]
Workflow Diagram

Mitsunobu_Reaction cluster_product Product A (S)-Ethyl 2-ethoxy-3- (4-hydroxyphenyl)propanoate G Ether 5 A->G B Allylic Alcohol 3 B->G C P(n-Bu)3 C->G D ADDP D->G E Anhydrous THF E->G F 0°C to RT F->G

Caption: Mitsunobu reaction workflow for the synthesis of a PPAR agonist precursor.

Multi-step Synthesis of a Novel Anti-diabetic Agent Precursor

A European patent details the use of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in a multi-step synthesis to produce a precursor for a novel anti-diabetic agent.[5] This application showcases a more traditional O-alkylation followed by further transformations.

Synthetic Strategy

The core strategy involves the alkylation of the phenolic hydroxyl group with a bifunctional electrophile, followed by hydrolysis of the ester to the carboxylic acid. This approach builds a complex molecule in a stepwise and controlled manner.

Experimental Protocol: O-Alkylation and Saponification

This protocol is an adaptation from the patent literature.[5]

Step 1: O-Alkylation

Materials:

  • (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

  • 2-(4-(methanesulfonyloxyphenyl)ethyl)methanesulfonate

  • Potassium carbonate (K₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (3 equivalents) and magnesium sulfate to the solution.

  • Add a solution of 2-(4-(methanesulfonyloxyphenyl)ethyl)methanesulfonate in acetonitrile.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude alkylated product.

Step 2: Saponification

Materials:

  • Crude alkylated product from Step 1

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) solution

Procedure:

  • Dissolve the crude alkylated product in THF.

  • Add water to the solution and cool to 10°C.

  • Slowly add a 4M solution of lithium hydroxide over 1 hour.

  • Allow the reaction to warm to 30°C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product.

Quantitative Data
ParameterValueReference
Starting Material(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate[5]
Alkylating Agent2-(4-(methanesulfonyloxyphenyl)ethyl)methanesulfonate[5]
Base (Alkylation)K₂CO₃[5]
Solvent (Alkylation)Acetonitrile[5]
Reagent (Saponification)LiOH[5]
Solvent (Saponification)THF/Water[5]
Overall Yield (from propanoate)Not explicitly stated, but individual step yields are high[5]
Synthetic Pathway Diagram

O_Alkylation_Saponification A (S)-Ethyl 2-ethoxy-3- (4-hydroxyphenyl)propanoate B O-Alkylated Intermediate A->B 1. K₂CO₃, CH₃CN 2. Alkylating Agent C Final Carboxylic Acid B->C LiOH, THF/H₂O

Caption: Synthetic pathway for the preparation of an anti-diabetic agent precursor.

Exploring New Frontiers: Potential Synthetic Applications

The versatility of this compound extends beyond the documented examples. Its structural features make it an attractive starting material for the synthesis of various other classes of compounds.

Synthesis of Novel Heterocyclic Scaffolds

The phenolic hydroxyl group can be used as a handle to construct heterocyclic rings. For example, reaction with dielectrophiles or multi-step sequences involving cyclization could lead to the formation of benzofuran, benzoxazine, or other heterocyclic systems fused to the phenyl ring.

Combinatorial Library Synthesis

The trifunctional nature of this synthon makes it an ideal candidate for combinatorial chemistry.[6] By systematically varying the substituents on the phenolic hydroxyl group and the carboxylic acid (after hydrolysis), large libraries of related compounds can be generated for high-throughput screening against various biological targets.

Development of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core.[7][8][9] The 4-hydroxyphenylpropanoate scaffold could serve as a starting point for the synthesis of novel kinase inhibitors. The phenolic hydroxyl could be functionalized to interact with the hinge region of the kinase, while the propanoate side chain could be modified to occupy other pockets within the ATP-binding site.

Conclusion

This compound is a chiral building block with demonstrated utility in the synthesis of complex and biologically active molecules. Its readily modifiable functional groups, combined with its chiral nature, provide a robust platform for the development of novel therapeutics. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their drug discovery endeavors.

References

  • MySkinRecipes. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Available at: [Link]

  • Pharmaffiliates. Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Available at: [Link]

  • RSC Publishing. Kinases Home. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [No valid URL provided in search results]
  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Der Pharma Chemica. Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Available at: [Link]

  • PMC - NIH. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Available at: [Link]

  • ResearchGate. Application in natural product synthesis and medicinal chemistry. a... Available at: [Link]

  • ResearchGate. Synthesis of Protein Kinase Inhibitors. Available at: [Link]

  • Google Patents. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • Cenmed Enterprises. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C007B-520676). Available at: [Link]

  • PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Available at: [Link]

  • Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. [No valid URL provided in search results]
  • ChemRxiv. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Available at: [Link]

  • PubMed. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Available at: [Link]

  • PubMed. Parallel array and mixture-based synthetic combinatorial chemistry: tools for the next millennium. Available at: [Link]

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Application Notes and Protocols for Biological Assays with Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Phenolic Ester

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a phenolic ester with a structure that suggests potential for a range of biological activities.[1][2] Its core components, a hydroxylated phenyl group and a propanoate ester chain, are found in numerous natural and synthetic compounds exhibiting antioxidant, anti-inflammatory, and cytotoxic properties. As a derivative used in the synthesis of dual PPARα/γ agonists, its intrinsic bioactivity warrants thorough investigation.[3] This guide provides a comprehensive suite of experimental protocols for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of this compound. The protocols are designed to be self-validating and are grounded in established scientific principles, ensuring robust and reproducible results.

PART 1: Foundational Assays: Antioxidant Capacity

Oxidative stress is a key contributor to a multitude of chronic diseases. The phenolic hydroxyl group in this compound suggests a capacity to scavenge free radicals. We will explore this potential using two widely accepted in vitro assays: the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[4][5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[6] Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the test compound.

    • Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[6]

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[7]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[7]

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting a dose-response curve.[8][9][10]

Data Presentation:

CompoundIC50 (µg/mL)
This compoundExperimental Value
Ascorbic Acid (Standard)Experimental Value
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic antioxidants.[4][11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • Prepare serial dilutions of the test compound and a standard antioxidant.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.[7]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[4]

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[7]

Data Presentation:

CompoundIC50 (µg/mL)
This compoundExperimental Value
Trolox (Standard)Experimental Value

Workflow for Antioxidant Assays:

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare 0.1 mM DPPH in Methanol DPPH_mix Mix Sample and DPPH Solution DPPH_prep->DPPH_mix DPPH_sample Prepare Serial Dilutions of Test Compound DPPH_sample->DPPH_mix DPPH_incubate Incubate 30 min in Dark DPPH_mix->DPPH_incubate DPPH_read Measure Absorbance at 517 nm DPPH_incubate->DPPH_read DPPH_calc Calculate % Inhibition & IC50 DPPH_read->DPPH_calc ABTS_prep Prepare ABTS•+ Solution ABTS_mix Mix Sample and ABTS•+ Solution ABTS_prep->ABTS_mix ABTS_sample Prepare Serial Dilutions of Test Compound ABTS_sample->ABTS_mix ABTS_incubate Incubate 6 min ABTS_mix->ABTS_incubate ABTS_read Measure Absorbance at 734 nm ABTS_incubate->ABTS_read ABTS_calc Calculate % Inhibition & IC50 ABTS_read->ABTS_calc

Caption: Workflow for DPPH and ABTS antioxidant assays.

PART 2: Cellular Assays: Investigating Anti-Inflammatory and Cytotoxic Effects

To understand the biological relevance of this compound, it is crucial to move from chemical assays to cell-based models. Here, we will investigate its potential anti-inflammatory effects in macrophage cells and its cytotoxic effects on both healthy and cancerous cell lines.

Cell Viability Assay (MTT Assay)

Before assessing anti-inflammatory or anti-cancer activity, it is essential to determine the cytotoxic profile of the compound to ensure that observed effects are not merely a result of cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12][13][14]

Experimental Protocol:

  • Cell Culture:

    • Seed cells (e.g., RAW 264.7 macrophages or a cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[15]

    • Include a vehicle control (solvent only).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value, the concentration at which the compound reduces cell viability by 50%.[10]

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

RAW 264.7 macrophages are a widely used cell line to study inflammation. When stimulated with lipopolysaccharide (LPS), they produce nitric oxide (NO), a key inflammatory mediator.[16] This assay will determine if the test compound can inhibit this process.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate.[15]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[17]

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15]

    • Incubate for 10 minutes at room temperature.[15]

    • Measure the absorbance at 540 nm.[15]

  • Calculation:

    • Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Investigation:

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound This compound Compound->NFkB Potential Inhibition

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

In Vitro Cancer Cell Line Proliferation Assay

Based on the cytotoxicity results from the MTT assay, the effect of this compound on the proliferation of specific cancer cell lines can be further investigated.[18][19]

Experimental Protocol:

  • Cell Seeding:

    • Seed a panel of human cancer cell lines (e.g., breast, lung, colon) in 96-well plates at a low density.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

  • Incubation:

    • Incubate the plates for a longer duration, typically 72 hours or more, to allow for multiple cell divisions.

  • Cell Viability Measurement:

    • At the end of the incubation period, perform an MTT assay as described in section 2.1 to determine the number of viable cells.

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) to assess the cytostatic effect of the compound.

Experimental Workflow for Cellular Assays:

G cluster_CellCulture Cell Culture cluster_Treatment Compound Treatment cluster_Assays Endpoint Assays seed Seed Cells in Multi-well Plates adhere Allow Cells to Adhere seed->adhere treat Treat with Serial Dilutions of Compound adhere->treat incubate Incubate for Specified Duration treat->incubate MTT MTT Assay for Viability/Proliferation incubate->MTT Griess Griess Assay for NO Production incubate->Griess (for anti-inflammatory assay)

Caption: General workflow for cell-based assays.

References

  • Wikipedia. MTT assay. [Link]

  • Housing Innovations. 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. [Link]

  • National Institutes of Health. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • Wikipedia. IC50. [Link]

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. [Link]

  • PubMed. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • assessment of phenolic compounds in biological samples. [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Springer Nature Experiments. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • Journal of Universitas Airlangga. antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. [Link]

  • ResearchGate. Cell proliferation assay for the in vitro experimental cancer cell growth. [Link]

  • PubMed Central. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]

  • ResearchGate. Guidelines for anti-inflammatory assays in RAW264.7 cells. [Link]

  • MDPI. Integrating Molecular Analysis and the Pharmacology Network to Discover the Antioxidative Effects of Zanthoxylum piperitum Fruits. [Link]

  • PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

  • ResearchGate. Strategies employed to assess anti-inflammatory activity in vitro. [Link]

  • Plant Archives. EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. [Link]

  • ACS Publications. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. [Link]

  • National Institutes of Health. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. [Link]

  • MDPI. Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. [Link]

  • ResearchGate. (PDF) Antioxidant Assays: Principles, Methods and Analyses. [Link]

  • JoVE. A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. [Link]

  • MDPI. Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. [Link]

  • Spandidos Publications. Anti-inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS-stimulated murine macrophage RAW 264.7 cells. [Link]

  • PMC. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]

  • PMC - PubMed Central. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. [Link]

  • ResearchGate. (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

  • PubChem. ethyl (2R)-2-ethoxy-3-(2-hydroxyphenyl)propanoate. [Link]

  • PubChem. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. [Link]

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Application Note: Enzymatic Resolution of Racemic Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chiral separation of pharmacologically active compounds is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a key chiral intermediate in the synthesis of various pharmaceuticals, including β-blockers.[1] Therefore, the efficient production of its enantiomerically pure forms is of significant interest. Enzymatic kinetic resolution has emerged as a powerful and sustainable method for accessing enantiopure compounds due to the high enantioselectivity, mild reaction conditions, and reduced environmental impact of biocatalysts.[2]

This application note provides a detailed protocol for the enzymatic resolution of racemic this compound via enantioselective hydrolysis catalyzed by a lipase. The focus is on providing a robust and reproducible methodology suitable for researchers in both academic and industrial settings.

Principle of the Method

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme.[3] This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. In this protocol, a lipase will be used to selectively hydrolyze one enantiomer of the racemic this compound to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The success of the resolution is dependent on the enantioselectivity of the chosen lipase.

Materials and Reagents

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (CAL-B, such as Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Hexane

  • Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., polysaccharide-based)

  • HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, water)

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled water bath, separatory funnel, rotary evaporator)

Experimental Protocol

Part 1: Enzymatic Hydrolysis

This part of the protocol describes the lipase-catalyzed enantioselective hydrolysis of the racemic ester.

Caption: Workflow for the enzymatic hydrolysis of racemic this compound.

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound (1 equivalent) in a mixture of phosphate buffer (pH 7.0) and an organic co-solvent like MTBE (e.g., in a 4:1 v/v ratio). The use of a co-solvent can improve the solubility of the substrate.[4]

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) to the reaction mixture. A typical enzyme loading is 10-20% by weight of the substrate.

  • Incubation: Stir the reaction mixture at a controlled temperature, typically between 30-40°C. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

  • Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and potentially reused.

  • Product Separation:

    • Transfer the filtrate to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate to recover any dissolved organic compounds.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the acidic product.

    • The organic layer now contains the unreacted ester. Dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Acidify the bicarbonate washings with 1 M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic extracts containing the acid product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 2: Analysis by Chiral HPLC

This part of the protocol outlines the method for determining the enantiomeric excess (% ee) of the unreacted ester and the carboxylic acid product.

  • Column and Mobile Phase Selection: A polysaccharide-based chiral stationary phase is often effective for separating enantiomers of this type.[5][6] A typical mobile phase would be a mixture of hexane and isopropanol, with a small amount of a modifier like trifluoroacetic acid for the analysis of the carboxylic acid.

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the racemic starting material, the recovered unreacted ester, and the carboxylic acid product in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or equivalent

    • Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Temperature: 25°C

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the samples of the recovered ester and the acid product.

    • Calculate the enantiomeric excess (% ee) for each using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Expected Results

The enzymatic resolution using CAL-B is expected to yield the (S)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate and the (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid with high enantiomeric excess. A successful resolution will approach 50% conversion, maximizing the yield and enantiopurity of both products.

ParameterExpected Value
Conversion~50%
% ee of unreacted (S)-ester>95%
% ee of (R)-acid product>95%
Yield of (S)-ester~45-50%
Yield of (R)-acid~45-50%

Discussion and Expert Insights

  • Enzyme Choice: Candida antarctica lipase B (CAL-B) is a widely used and robust biocatalyst known for its broad substrate specificity and high enantioselectivity in resolving a variety of chiral compounds.[4][7] Its immobilized form, such as Novozym® 435, offers excellent stability and reusability, making it a cost-effective choice for preparative-scale resolutions.[8]

  • Solvent System: The choice of solvent can significantly impact enzyme activity and enantioselectivity.[9] A biphasic system with a water-immiscible organic solvent like MTBE or toluene is often preferred. This allows for easy separation of the acidic product from the unreacted ester and can minimize enzyme denaturation.

  • Reaction Monitoring: Precise monitoring of the reaction progress is crucial. Allowing the reaction to proceed beyond 50% conversion will decrease the enantiomeric excess of the unreacted ester. Conversely, stopping the reaction too early will result in a lower enantiomeric excess of the product. Chiral HPLC is the preferred analytical method for accurate monitoring.[10]

  • Troubleshooting:

    • Low Conversion: This could be due to enzyme inhibition or denaturation. Ensure the pH and temperature are within the optimal range for the enzyme. The presence of impurities in the substrate can also inhibit the enzyme.

    • Low Enantioselectivity: The enantioselectivity of lipases can be influenced by the reaction medium and temperature.[11] Screening different solvents and temperatures may be necessary to optimize the enantiomeric ratio (E-value).

    • Difficult Separation: If the separation of the ester and acid is challenging, alternative work-up procedures, such as column chromatography, may be required.

Conclusion

This application note provides a comprehensive and practical guide for the enzymatic resolution of racemic this compound. The described protocol, utilizing the robust and highly selective lipase B from Candida antarctica, offers an efficient and environmentally friendly approach to obtaining the enantiomerically pure forms of this valuable chiral building block. The detailed experimental procedures and expert insights will enable researchers to successfully implement this methodology and adapt it to their specific needs.

References

  • Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Semantic Scholar. Available at: [Link].

  • Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. Google Patents.
  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. Semantic Scholar. Available at: [Link].

  • (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. MySkinRecipes. Available at: [Link].

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Available at: [Link].

  • Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. PubMed. Available at: [Link].

  • Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. Available at: [Link].

  • (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C007B-520676). Cenmed Enterprises. Available at: [Link].

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life (Basel). Available at: [Link].

  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate. Available at: [Link].

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Available at: [Link].

  • This compound. PubChem. Available at: [Link].

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Available at: [Link].

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link].

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link].

  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry. Available at: [Link].

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link].

  • ethyl (2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. LookChem. Available at: [Link].

  • Lipase catalysis in resolution of racemic intermediates of diltiazem synthesis in organic solvents. ResearchGate. Available at: [Link].

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. PMC. Available at: [Link].

  • How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate.? ResearchGate. Available at: [Link].

  • Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units. Available at: [Link].

  • Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. ResearchGate. Available at: [Link].

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. Available at: [Link].

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Application Notes and Protocols for the Development of Novel Derivatives of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chiral building block with significant potential in drug discovery.[1] Its structure, featuring a phenolic hydroxyl group, an ester, and an ether linkage, presents multiple avenues for chemical modification to explore a wide range of biological activities. The inherent chirality of this molecule is particularly advantageous, allowing for stereospecific interactions with biological targets. Notably, (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate serves as a key intermediate in the synthesis of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists, highlighting its relevance in developing treatments for metabolic disorders.[2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into detailed protocols for synthesizing novel derivatives by modifying the phenolic hydroxyl group and the aromatic ring. Furthermore, we will outline robust protocols for evaluating the biological activities of these new chemical entities, with a focus on their potential as antioxidant, anti-inflammatory, and anticancer agents. The rationale behind these derivatizations is grounded in established structure-activity relationships (SAR) of phenolic compounds, aiming to enhance their therapeutic efficacy.[5][6][7]

Strategic Derivatization: Rationale and Methodologies

The chemical versatility of this compound allows for a targeted approach to library synthesis. The primary sites for modification are the phenolic hydroxyl group and the aromatic ring.

I. Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key pharmacophore in many biologically active molecules. Its derivatization can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

Rationale: Etherification of the phenolic hydroxyl group can increase the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and oral bioavailability. Furthermore, introducing different alkyl or substituted alkyl chains allows for probing the steric and electronic requirements of the target binding pocket.

Protocol: General Procedure for O-Alkylation

This protocol describes a typical Williamson ether synthesis, a robust method for forming ethers from phenols.[8]

  • Dissolution and Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq.) to the solution. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Electrophile Addition: To the stirring suspension, add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated derivative.

Table 1: Representative Reagents for O-Alkylation

ReagentResulting MoietyPotential Rationale
Benzyl bromideBenzyl etherIntroduction of a bulky, aromatic group.
1-Bromo-3-phenylpropane3-Phenylpropyl etherIncreased lipophilicity and chain length.
Ethyl 4-bromobutanoateButoxyethyl esterIntroduction of an ester functionality for potential dual-action compounds.

Rationale: Esterification of the phenolic hydroxyl group can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound. This can improve drug delivery and reduce premature metabolism. Additionally, the introduced acyl group can itself contribute to biological activity.

Protocol: General Procedure for Esterification with Substituted Benzoic Acids

This protocol utilizes acid chlorides for an efficient esterification of the sterically hindered phenol.[9][10]

  • Dissolution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5-2.0 eq.), to the solution and cool the mixture in an ice bath.

  • Acyl Chloride Addition: Add the desired substituted benzoyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the desired ester derivative.

Table 2: Representative Reagents for Esterification

ReagentResulting MoietyPotential Rationale
4-Nitrobenzoyl chloride4-Nitrobenzoate esterIntroduction of an electron-withdrawing group.
3,4-Dimethoxybenzoyl chloride3,4-Dimethoxybenzoate esterIntroduction of electron-donating groups.
Acetylsalicyloyl chlorideAspirin conjugatePotential for synergistic anti-inflammatory effects.
II. Modification of the Aromatic Ring

The aromatic ring of this compound provides a scaffold for introducing further diversity through carbon-carbon bond-forming reactions.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming biaryl compounds, which are prevalent in many pharmaceuticals.[11] By first converting the phenolic hydroxyl group to a triflate, a wide range of aryl and heteroaryl groups can be introduced onto the aromatic ring, significantly expanding the chemical space of the derivatives.[12]

Protocol: Two-Step Procedure for Suzuki-Miyaura Coupling

Step 1: Synthesis of the Aryl Triflate

  • Dissolution and Cooling: Dissolve this compound (1.0 eq.) in dry DCM in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C.

  • Base and Triflic Anhydride Addition: Add pyridine (1.5 eq.) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).

  • Reaction Monitoring and Work-up: Stir the reaction at 0 °C and monitor by TLC. Upon completion, wash the reaction mixture with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude triflate, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial or a Schlenk flask, combine the aryl triflate (1.0 eq.), the desired arylboronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (K₂CO₃, 2-3 eq.).

  • Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or as per microwave protocol until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the biaryl product.

Table 3: Representative Arylboronic Acids for Suzuki-Miyaura Coupling

ReagentResulting MoietyPotential Rationale
4-Methoxyphenylboronic acid4-MethoxybiphenylIntroduction of an electron-donating group.
3-Pyridylboronic acid3-PyridylphenylIntroduction of a heteroaromatic ring for potential new interactions.
4-Fluorophenylboronic acid4-FluorobiphenylIntroduction of a fluorine atom to modulate metabolic stability.

Characterization of Novel Derivatives

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic techniques should be employed.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will be used to confirm the presence of key structural motifs. For O-alkylated derivatives, new signals corresponding to the protons of the added alkyl chain will be observed. For ester derivatives, characteristic shifts for the aromatic protons of the newly introduced acyl group will be apparent. In the case of Suzuki coupling products, additional aromatic signals from the new aryl ring will be present.

  • ¹³C NMR and DEPT: Will be used to confirm the carbon framework of the new derivatives. The number of signals will correspond to the number of unique carbon atoms, and DEPT experiments will help in assigning methine, methylene, and methyl carbons.

II. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, esters may show characteristic fragmentation patterns involving the loss of the alkoxy group or the acyl group.[13][14]

III. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for assessing the purity of the final compounds and for their purification.[5]

Protocols for Biological Evaluation

The following protocols are designed to screen the newly synthesized derivatives for their potential antioxidant, anti-inflammatory, and anticancer activities.

I. In Vitro Antioxidant Activity

Rationale: Phenolic compounds are well-known for their antioxidant properties, which are often linked to their ability to scavenge free radicals.[15][16][17] The DPPH and ABTS assays are two of the most common and reliable methods for evaluating radical scavenging activity.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solutions. A control well should contain DPPH and methanol only.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at approximately 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the test compounds. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

II. In Vitro Anti-inflammatory Activity

Rationale: Chronic inflammation is implicated in a wide range of diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its inhibition is a major strategy for anti-inflammatory drug design.[18]

Protocol: COX-2 Inhibitor Screening Assay

This protocol is based on a colorimetric assay that measures the peroxidase component of COX-2 activity.[5]

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of hemin, a solution of the COX-2 enzyme, a solution of the chromogenic substrate (e.g., TMPD), and a solution of the substrate (arachidonic acid). Prepare stock solutions of the test compounds and a positive control (e.g., celecoxib) in DMSO.

  • Assay Procedure: In a 96-well plate, add the reaction buffer, hemin, and COX-2 enzyme solution to each well. Add the test compounds at various concentrations.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the chromogenic substrate and arachidonic acid. Monitor the increase in absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. In Vitro Anticancer Activity

Rationale: Many phenolic compounds have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Workflows

Synthesis_Workflow start This compound o_alkylation o_alkylation start->o_alkylation Alkyl Halide, Base esterification esterification start->esterification Acyl Halide, Base suzuki_coupling suzuki_coupling start->suzuki_coupling 1. Tf₂O, Pyridine 2. Arylboronic Acid, Pd Catalyst, Base nmr nmr o_alkylation->nmr esterification->nmr suzuki_coupling->nmr ms ms nmr->ms hplc hplc ms->hplc antioxidant antioxidant hplc->antioxidant anti_inflammatory anti_inflammatory hplc->anti_inflammatory anticancer anticancer hplc->anticancer

Biological_Screening_Funnel library Library of Novel Derivatives antioxidant_assay antioxidant_assay library->antioxidant_assay cytotoxicity_assay cytotoxicity_assay library->cytotoxicity_assay hit_compounds Hit Compounds anti_inflammatory_assay anti_inflammatory_assay antioxidant_assay->anti_inflammatory_assay cytotoxicity_assay->anti_inflammatory_assay sar_analysis sar_analysis anti_inflammatory_assay->sar_analysis sar_analysis->hit_compounds

Conclusion

The strategic derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. By systematically exploring modifications to the phenolic hydroxyl group and the aromatic ring, researchers can generate diverse chemical libraries and identify lead compounds with potent antioxidant, anti-inflammatory, or anticancer activities. The integration of established SAR principles with these experimental methodologies will facilitate a more rational and efficient drug discovery process.

References

  • Gomes, C. A., da Cruz, T. G., Andrade, J. L., Milhazes, N., Borges, F., & Marques, M. P. M. (2003). Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study. Journal of medicinal chemistry, 46(25), 5395–5401.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in enzymology, 533, 291–301.
  • Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. (2008). Journal of mass spectrometry : JMS, 43(7), 939–951.
  • Gomes, C. A., da Cruz, T. G., Andrade, J. L., Milhazes, N., Borges, F., & Marques, M. P. M. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. CORE. Retrieved from [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2020). Marine drugs, 18(12), 613.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2011). Letters in drug design & discovery, 8(7), 640–644.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2008). Journal of mass spectrometry : JMS, 43(7), 939–951.
  • DPPH Measurements and Structure-Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). Antioxidants (Basel, Switzerland), 13(3), 309.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). Antioxidants, 13(3), 309.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2016). Journal of the Saudi Society of Agricultural Sciences, 15(1), 26-34.
  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2025). Molecules (Basel, Switzerland), 30(24), 4775.
  • Structure-activity-relationship (SAR) for anti-oxidative and anti-inflammatory activities of flavonoids. (2018). International Journal of Molecular Sciences, 19(3), 738.
  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). Molecules (Basel, Switzerland), 26(16), 4991.
  • Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. (2022). Antioxidants, 11(2), 221.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2023). Molecules, 28(13), 5035.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. (n.d.). Cenmed Enterprises. Retrieved from [Link]

  • Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. (n.d.). Google Patents.
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  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2025). Molecules (Basel, Switzerland), 30(24), 4775.
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  • Data from mass spectrometry, NMR spectra, GC-MS of fatty acid esters produced by Lasiodiplodia theobromae. (2016).
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Application Note: Reaction Monitoring of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chiral intermediate with applications in the synthesis of pharmaceuticals, such as β-blockers.[1][2][3] Its synthesis involves the formation of new carbon-carbon and ether bonds, requiring careful monitoring to ensure the complete consumption of starting materials and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for real-time monitoring of organic reactions.[4][5] This application note provides a detailed protocol for monitoring the synthesis of the target molecule, postulating a plausible synthetic route via a Reformatsky reaction followed by a Williamson ether synthesis, and outlines the principles for effective TLC analysis.

Principle of the Synthesis & TLC Monitoring

Synthetic Pathway

A logical and robust method for synthesizing the target compound involves a two-step process:

  • Reformatsky Reaction: An organozinc reagent, or 'Reformatsky enolate', is generated from ethyl bromoacetate and zinc dust.[6] This enolate then undergoes a nucleophilic addition to the carbonyl group of 4-hydroxybenzaldehyde to form a β-hydroxy ester, Ethyl 3-(4-hydroxyphenyl)-2-hydroxypropanoate.[7][8] Organozinc reagents are preferred over more reactive organometallics (like Grignard reagents) as they do not readily react with the ester group.[6]

  • Williamson Ether Synthesis: The hydroxyl group of the newly formed β-hydroxy ester is then alkylated using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to form the final ether product.[9][10] This classic S(_N)2 reaction requires the deprotonation of the alcohol to form a more nucleophilic alkoxide.[11][12]

Principle of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[4][13] The polarity of the molecules dictates their affinity for the stationary phase and thus their rate of migration up the TLC plate.

  • Polarity Ranking: 4-hydroxybenzaldehyde (starting material) is quite polar due to its phenolic hydroxyl and aldehyde groups. The β-hydroxy ester intermediate is even more polar due to the presence of two hydroxyl groups and an ester. The final product, this compound, is the least polar of the three, as one hydroxyl group has been converted to a less polar ether.

  • Retention Factor (Rf): The distance a compound travels up the plate relative to the solvent front is its Retention Factor (Rf).[4] Less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds adhere more strongly to the silica gel and have lower Rf values. By monitoring the disappearance of the starting material spots and the appearance of a new, higher-Rf product spot, the reaction's progress can be tracked effectively.[14][15]

Materials and Reagents

Material/ReagentGradeSupplierNotes
4-HydroxybenzaldehydeReagentSigma-AldrichStarting Material 1
Ethyl bromoacetateReagentSigma-AldrichStarting Material 2, Lachrymator[16]
Zinc dust (<10 µm)ReagentSigma-AldrichActivated as needed
Ethyl iodideReagentSigma-AldrichAlkylating agent
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificBase for ether synthesis[17]
Tetrahydrofuran (THF)AnhydrousAcros OrganicsSolvent for Reformatsky reaction
Acetonitrile (ACN)AnhydrousFisher ScientificSolvent for ether synthesis[12]
Ethyl acetateHPLC GradeFisher ScientificTLC Mobile Phase Component
HexanesHPLC GradeFisher ScientificTLC Mobile Phase Component
Silica Gel 60 F₂₅₄ TLC Plates250 µmMerckStationary Phase
Iodine (I₂)ReagentSigma-AldrichVisualization Agent
p-Anisaldehyde Stain-In-house prepVisualization Agent
Glass Capillary Tubes-VWRFor spotting TLC plates
TLC Developing Chamber-VWR-
UV Lamp (254 nm)-VWRFor visualization

Experimental Protocols

Protocol 1: Synthesis Pathway

Scientist's Note: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and a dry nitrogen atmosphere are critical for the success of the Reformatsky reaction to prevent quenching the organozinc intermediate.

Step A: Reformatsky Reaction - Synthesis of Ethyl 3-(4-hydroxyphenyl)-2-hydroxypropanoate

  • Zinc Activation (Optional but Recommended): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add zinc dust (1.5 eq). Briefly heat the flask under vacuum and cool under nitrogen to ensure dryness. A small crystal of iodine can be added to initiate activation.[18]

  • Reaction Setup: Add anhydrous THF (10 mL per mmol of aldehyde) to the flask.

  • Initiation: In a separate, dry dropping funnel, prepare a solution of 4-hydroxybenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF.[19] Add a small portion (approx. 10%) of this solution to the zinc suspension.

  • Propagation: Gentle warming may be required to initiate the reaction (exotherm). Once initiated, add the remainder of the aldehyde/ester solution dropwise, maintaining a gentle reflux.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Begin monitoring via TLC (Protocol 4.2) every 30 minutes until the 4-hydroxybenzaldehyde spot has completely disappeared.

  • Work-up: Cool the reaction in an ice bath and quench by slowly adding 10% HCl until the excess zinc is consumed. Transfer to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude β-hydroxy ester is often used directly in the next step.

Step B: Williamson Ether Synthesis - Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add the crude β-hydroxy ester from Step A (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.[17]

  • Addition of Alkylating Agent: Add ethyl iodide (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-70 °C).

  • Monitoring: Monitor the reaction's progress by TLC (Protocol 4.2) every hour. The reaction is complete when the spot corresponding to the β-hydroxy ester intermediate is no longer visible.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts.[17] Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude final product. Further purification can be achieved via column chromatography.

Protocol 2: Reaction Monitoring by TLC

1. Mobile Phase Preparation:

  • Rationale: A binary system of a non-polar solvent (hexanes) and a moderately polar solvent (ethyl acetate) provides excellent control over the mobile phase polarity, allowing for optimal separation.[20][21]

  • Procedure: Prepare a 70:30 mixture of Hexanes:Ethyl Acetate (v/v) in a TLC developing chamber. Add a piece of filter paper to saturate the chamber atmosphere, which ensures reproducible Rf values. Keep the chamber covered.[4]

2. TLC Plate Spotting:

  • Rationale: A three-lane spotting system including a "co-spot" is essential for unambiguous interpretation. The co-spot helps to confirm if the starting material spot in the reaction mixture is identical to the reference spot, even if matrix effects slightly alter the Rf.[15][22]

  • Procedure: a. With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture). b. Lane 1 (SM): Dissolve a tiny amount of the relevant starting material (4-hydroxybenzaldehyde for Step A; the β-hydroxy ester for Step B) in ethyl acetate. Using a capillary tube, make a small, concentrated spot on the 'SM' mark. c. Lane 3 (RXN): Use a capillary tube to take a small aliquot of the reaction mixture.[5] Dilute it with a small amount of ethyl acetate and spot it on the 'RXN' mark. d. Lane 2 (CO): First, spot the starting material (as in Lane 1) on the 'CO' mark. Then, carefully spot the reaction mixture (as in Lane 3) directly on top of the SM spot.

3. Plate Development:

  • Place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[14]

  • Allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

4. Visualization:

  • Rationale: Multiple visualization techniques should be used as not all compounds are visible under a single method. The aromatic rings in all compounds should be UV-active. The phenolic groups will react specifically with certain stains, while a strong oxidizing stain will visualize most organic compounds.[23]

  • Step 1: UV Light: View the plate under a short-wave (254 nm) UV lamp. UV-active compounds will appear as dark spots against the fluorescent green background.[23] Lightly circle the observed spots with a pencil.

  • Step 2: Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary brown spots.[24] Circle any new spots.

  • Step 3: Chemical Staining (Destructive):

    • p-Anisaldehyde Stain: Excellent for detecting nucleophilic groups.[24][25] Dip the plate in the stain solution and gently heat with a heat gun. Phenols, alcohols, and aldehydes will develop distinct colors (e.g., violet, blue, red).[25]

    • Ferric Chloride (FeCl₃) Stain: This stain is highly specific for phenols, which typically appear as intense blue or purple spots.[23][24]

Data Interpretation & Troubleshooting

Expected TLC Results

The progress of the reaction is observed by the changes in the TLC plate over time.

  • At t = 0: A strong spot is visible in the 'SM' lane and the 'RXN' lane at a low Rf.

  • During Reaction: The intensity of the starting material spot in the 'RXN' lane decreases while a new spot, corresponding to the product, appears at a higher Rf.

  • Reaction Completion: The starting material spot is completely absent from the 'RXN' lane, and only the product spot is visible.

CompoundRoleExpected Rf (7:3 Hex:EtOAc)Visualization Characteristics
4-HydroxybenzaldehydeStarting Material~ 0.30UV active, FeCl₃ positive (purple), p-Anisaldehyde active
Ethyl 3-(4-hydroxyphenyl)-2-hydroxypropanoateIntermediate~ 0.15UV active, FeCl₃ positive, p-Anisaldehyde active
This compoundFinal Product~ 0.55UV active, FeCl₃ positive, p-Anisaldehyde active

Note: Rf values are estimates and should be determined experimentally. The key is the relative separation.

Troubleshooting
IssuePossible CauseSolution
All spots remain at the origin.Mobile phase is not polar enough.Increase the proportion of ethyl acetate (e.g., switch to 1:1 Hex:EtOAc).[20]
All spots run to the solvent front.Mobile phase is too polar.Decrease the proportion of ethyl acetate (e.g., switch to 8:2 or 9:1 Hex:EtOAc).[20]
Spots are streaky or "tailing".Sample is too concentrated; acidic/basic nature of compound.Dilute the sample before spotting. Add a drop of acetic acid to the mobile phase for acidic compounds.[21]
No spots are visible.Compound is not UV active and does not stain.Use a more universal stain like potassium permanganate or Verghn's reagent.[24]
Reaction does not progress.Inactive reagents, insufficient temperature, moisture contamination.Check reagent quality, ensure anhydrous conditions, and verify reaction temperature.

Workflow Visualization

The following diagram illustrates the complete workflow for monitoring the reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_chamber 1. Prepare TLC Chamber (7:3 Hexanes:EtOAc) prep_samples 2. Prepare Samples (SM, RXN) prep_chamber->prep_samples spot_plate 3. Spot Plate (SM | CO | RXN) develop_plate 4. Develop Plate spot_plate->develop_plate dry_plate 5. Dry Plate develop_plate->dry_plate vis_uv 6. Visualize: UV (254 nm) dry_plate->vis_uv vis_stain 7. Visualize: Stain (Iodine, p-Anisaldehyde) vis_uv->vis_stain interpret 8. Interpret Results vis_stain->interpret decision Is SM spot gone in RXN lane? interpret->decision continue_rxn Continue Reaction (Sample again in 30-60 min) decision->continue_rxn No workup Reaction Complete (Proceed to Work-up) decision->workup Yes aliquot Take Aliquot from Reaction continue_rxn->aliquot start Start Reaction start->aliquot aliquot->spot_plate

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Application Notes and Protocols: Large-Scale Synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its structural motif is found in a class of drugs that target peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolism. The (S)-enantiomer, in particular, is a valuable chiral building block for the development of dual PPARα/γ agonists, compounds that have shown promise in the treatment of metabolic disorders.[2] This document provides a comprehensive guide to the large-scale synthesis of this important compound, with a focus on process efficiency, scalability, and safety.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target compound is essential for process development and quality control.

PropertyValue
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol [3]
CAS Number 197299-16-4 (racemate), 222555-06-8 ((S)-enantiomer)[3][4]
Boiling Point 367.3°C[5]
Density 1.116 g/cm³[5]

Synthetic Pathway Overview

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the Williamson ether synthesis to introduce the ethoxy group, followed by steps to construct the propanoate side chain. For large-scale production, a convergent synthesis, where key fragments are prepared separately and then combined, is often preferred to maximize overall yield and simplify purification.

A representative synthetic scheme is outlined below. This multi-step process begins with commercially available starting materials and proceeds through several key transformations.

Synthesis_Workflow cluster_A Side-Chain Precursor Synthesis cluster_B Aromatic Core Modification cluster_C Coupling and Final Product Formation A 2-Chloroacetic Acid C Ethyl 2-ethoxyacetate A->C Etherification B Sodium Ethoxide B->C G Condensation C->G D 4-Hydroxybenzaldehyde F Protected 4-Hydroxybenzaldehyde D->F e.g., Benzylation E Protecting Group Introduction E->F F->G H Reduction G->H I Deprotection H->I J This compound I->J

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate

This protocol describes a robust method for the preparation of the enantiomerically pure (S)-form of the target compound, which is often the desired stereoisomer for pharmaceutical applications.

Step 1a: Preparation of Ethyl 2-ethoxyacetate

This initial step involves the synthesis of a key building block. A solution of 2-chloroacetic acid in absolute ethanol is carefully added to a solution of sodium ethoxide in ethanol.[6] The reaction temperature is maintained between 15-25°C during the addition.[7] Upon completion of the addition, the reaction mixture is heated to 50°C to drive the reaction to completion.

Step 1b: Hydrogenation and Crystallization

The crude product from the previous step is then subjected to hydrogenation to yield 2-ethoxy-3-(4-methoxyphenyl)propanoic acid.[6] The catalyst, typically palladium on charcoal, is filtered off, and the solvent is evaporated.[6] The residue is dissolved in toluene and heated to 50°C before isooctane is added to induce crystallization.[6] The mixture is cooled gradually to 5°C to maximize the yield of the crystalline product.[6]

Step 1c: Final Esterification and Purification

The resulting 2-ethoxy-3-(4-methoxyphenyl)propanoic acid is then esterified. The crude ester is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and water.[6] The organic layer is then concentrated, and the solvent is exchanged with ethanol.[6] The final product, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, is crystallized from an ethanol/water mixture, filtered, and dried under vacuum.[6] This process typically yields a product with high chemical (>99%) and enantiomeric (>97.8% e.e.) purity.[6]

Part 2: Large-Scale Production and Work-Up Considerations

For kilogram-scale synthesis, careful attention must be paid to reaction conditions and work-up procedures to ensure safety and efficiency.

Reaction Scale-Up

The alkylation of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate can be performed on a large scale.[8] For instance, 325 g of the starting material can be dissolved in acetonitrile, followed by the addition of potassium carbonate and magnesium sulfate.[6] The reaction progress should be monitored by a suitable analytical method such as HPLC.

Work-Up and Purification

Upon completion of the reaction, the inorganic salts are filtered off and washed with acetonitrile.[6] The filtrate is then concentrated to dryness. The resulting crude product can be purified by crystallization.[6] A common procedure involves dissolving the crude material in a suitable solvent like ethyl acetate and then inducing crystallization by the slow addition of an anti-solvent such as an aqueous sodium bicarbonate solution.[6] The resulting slurry is cooled to 0-5°C to maximize crystal formation before filtration.[6]

Process Logic and Mechanistic Insights

The choice of reagents and reaction conditions is guided by established principles of organic chemistry to maximize yield and purity while ensuring a scalable and safe process.

Reaction_Mechanism cluster_williamson Williamson Ether Synthesis cluster_esterification Fischer Esterification cluster_reduction Ester Reduction A Phenoxide (Nucleophile) C Ether Product A->C SN2 Attack B Alkyl Halide (Electrophile) B->C D Carboxylic Acid G Ester Product D->G Nucleophilic Acyl Substitution E Alcohol E->G F Acid Catalyst (e.g., H₂SO₄) F->G H Ester J Primary Alcohol H->J Hydride Attack I Reducing Agent (e.g., LiAlH₄) I->J

Caption: Key reaction mechanisms in the synthesis.

The Williamson ether synthesis is a classic and reliable method for forming ether linkages. The use of a strong base to deprotonate the phenol creates a potent nucleophile that readily displaces a halide from an alkyl halide. Fischer esterification, catalyzed by a strong acid, is an equilibrium-driven process. In a large-scale setting, driving the equilibrium towards the product is often achieved by removing water or using an excess of the alcohol. The reduction of the ester to an alcohol is typically accomplished with a powerful reducing agent like lithium aluminum hydride.[9]

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, a robust analytical program is essential.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the active ingredient and any impurities. Chiral HPLC is used to determine the enantiomeric excess.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the chemical identity of the compound.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, further confirming the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups present in the molecule.

Safety Considerations

The large-scale synthesis of any chemical compound requires strict adherence to safety protocols.

  • Reagent Handling: Many of the reagents used, such as sodium ethoxide and strong acids/bases, are corrosive and/or flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn at all times.

  • Reaction Monitoring: Exothermic reactions should be carefully monitored and controlled to prevent thermal runaways. This may involve the use of jacketed reactors with precise temperature control.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local regulations. This includes organic solvents, aqueous washes, and solid byproducts.

Conclusion

The large-scale synthesis of this compound is a well-established process that can be performed safely and efficiently. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can reliably produce this valuable intermediate for their ongoing research and development efforts. The key to success lies in careful planning, precise execution, and a thorough understanding of the underlying chemical principles.

References

  • Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. (2020-06-15). [Link]

  • ethyl (2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. LookChem. [Link]

  • Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
  • Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Pharmaffiliates. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • This compound | C13H18O4 | CID 11791243. PubChem. [Link]

  • Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147. PubChem. [Link]

  • (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C007B-520676). Cenmed Enterprises. [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PMC - NIH. [Link]

  • Crystalline form of (S)-2-ethoxy-3-[4-(2-{4-methylsulfonyloxyphenyl}ethoxy)phenyl]propanoic acid.

Sources

Application Note: A Comprehensive Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a compound of interest in pharmaceutical development due to its structural motifs, which are common in various active pharmaceutical ingredients (APIs). As with any API or intermediate, ensuring its quality, purity, and strength is paramount. This requires a robust, reliable, and validated analytical method for its quantification. This application note provides a detailed, in-depth guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[1][2][3][4][5][6][7][8]

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[2][8][9] This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method's capabilities and limitations.

Analyte Information

  • Compound Name: this compound

  • CAS Number: 222555-06-8[10][11][12]

  • Molecular Formula: C₁₃H₁₈O₄[11][13]

  • Molecular Weight: 238.28 g/mol [11][13]

  • Chemical Structure:

    
    
    

Proposed Analytical Method: RP-HPLC with UV Detection

A reversed-phase HPLC method is proposed due to the analyte's moderate polarity, conferred by the phenolic hydroxyl group and the ester and ether functionalities. This technique is widely used for the analysis of phenolic compounds and esters.[14][15][16]

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time 10 minutes

Method Validation Workflow

The validation process follows a logical progression, starting from system suitability to ensure the analytical system is performing correctly, followed by the core validation parameters that define the method's performance characteristics.

ValidationWorkflow cluster_system System Performance cluster_validation Method Performance Characteristics SystemSuitability System Suitability Testing Specificity Specificity/ Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ_LOD LOD & LOQ Robustness->LOQ_LOD ValidationLogic Specificity Specificity Ensures analyte is measured without interference Linearity Linearity Establishes proportional response Specificity->Linearity  ensures linear response is from analyte Range Range Defines upper & lower concentration limits Linearity->Range Accuracy Accuracy Closeness to true value Range->Accuracy Precision Precision Reproducibility of results Range->Precision Accuracy->Precision  interdependent LOQ LOQ Lower limit for quantification Precision->LOQ  defines lower limit

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

I. Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and reliable method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the ethoxylation of the hydroxyl group of a precursor, Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate. The general principle of the Williamson ether synthesis is the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[1][2]

Reaction Scheme:

The fundamental transformation is the conversion of a hydroxyl group to an ethoxy group. This is typically achieved by first deprotonating the starting alcohol to form a more nucleophilic alkoxide, which then attacks an ethylating agent.

II. Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of this compound can often be attributed to several critical factors ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

Potential Cause 1: Incomplete Deprotonation of the Starting Alcohol

The first step in a Williamson ether synthesis is the deprotonation of the alcohol to form an alkoxide.[1][2] If this step is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

Solutions:

  • Choice of Base: Ensure you are using a sufficiently strong base to fully deprotonate the starting alcohol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt).[3]

  • Anhydrous Conditions: Moisture in your reaction will consume the base and protonate the newly formed alkoxide, effectively quenching the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.

Potential Cause 2: Suboptimal Reaction Conditions

The rate of an SN2 reaction is highly dependent on temperature and solvent.[4]

Solutions:

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A moderate temperature, typically between room temperature and 60°C, is often optimal. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the ideal reaction time.[5]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they can solvate the cation of the base while leaving the alkoxide nucleophile highly reactive.[3][4]

Potential Cause 3: Side Reactions

The primary competing reaction in a Williamson ether synthesis is elimination (E2), especially with secondary or tertiary alkyl halides.[1]

Solutions:

  • Choice of Ethylating Agent: Use a primary ethylating agent such as ethyl iodide or ethyl bromide. These are less sterically hindered and favor the SN2 pathway over elimination.[1]

Question 2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is key to optimizing your purification strategy.

  • Unreacted Starting Material: A common impurity is the unreacted Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate. This can be addressed by ensuring complete deprotonation and allowing for sufficient reaction time.

  • Products of Elimination: If conditions favor elimination, you may form ethene gas and have unreacted starting material.

  • Dialkylated Byproducts: If the starting material has other reactive sites, unintended alkylation can occur. However, for this specific synthesis, this is less common.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents Verify Reagent Purity and Dryness start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions analyze_impurities Characterize Impurities (TLC, NMR) start->analyze_impurities adjust_protocol Adjust Protocol Based on Findings check_reagents->adjust_protocol check_conditions->adjust_protocol check_workup Optimize Workup and Purification success Improved Yield and Purity check_workup->success analyze_impurities->adjust_protocol adjust_protocol->check_workup

Caption: A logical workflow for troubleshooting suboptimal synthesis results.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

A1: The choice of base is critical. For laboratory-scale synthesis, sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol, driving the reaction forward.[6] For larger-scale reactions, potassium carbonate (K₂CO₃) is a safer and more economical alternative, though it may require slightly longer reaction times or higher temperatures.[7]

Q2: Can I use a different ethylating agent?

A2: Yes, while ethyl iodide and ethyl bromide are common, other ethylating agents with good leaving groups such as diethyl sulfate or ethyl tosylate can also be used.[3][8] The choice may depend on availability, cost, and reactivity.

Q3: How do I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method.[9] A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material from the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What is the best method for purifying the final product?

A4: After an aqueous workup to remove the base and salts, the crude product can be purified by column chromatography on silica gel.[5] The choice of eluent will be similar to the solvent system used for TLC.

IV. Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from the literature to maximize the yield and purity of this compound.

Step 1: Deprotonation of Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL per gram of starting material).

  • Add Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate (1.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in portions.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

Step 2: Ethylation
  • Cool the reaction mixture back to 0°C.

  • Slowly add ethyl iodide (1.5 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

Step 3: Workup and Purification
  • Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary
ParameterRecommended ValueRationale
Base Sodium Hydride (NaH)Strong, irreversible deprotonation.
Solvent Anhydrous DMFPolar aprotic, enhances nucleophilicity.
Ethylating Agent Ethyl IodideGood leaving group, favors SN2.
Temperature 0°C to Room TemperatureBalances reaction rate and minimizes side reactions.
Expected Yield > 85%With optimized conditions and purification.
Reaction Mechanism Diagram

Williamson_Ether_Synthesis start_alc Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate alkoxide Alkoxide Intermediate start_alc->alkoxide + NaH - H2 (gas) base NaH sn2_ts SN2 Transition State alkoxide->sn2_ts + CH3CH2I ethyl_iodide Ethyl Iodide (CH3CH2I) product This compound sn2_ts->product - I-

Sources

Technical Support Center: Purification of Crude "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity material for your research and development needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, experience-driven advice to address specific issues you may encounter during the purification of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the purification of crude this compound, offering probable causes and actionable solutions.

Problem 1: Oily Residue Instead of Crystalline Solid After Solvent Evaporation

Question: After my initial extraction and solvent removal, I'm left with a thick, persistent oil instead of the expected solid crude product. What's causing this and how can I solidify it?

Probable Causes:

  • Residual Solvent: The most common cause is the presence of residual high-boiling point solvents (e.g., DMF, DMSO) used in the preceding synthetic step.

  • Impurities: The presence of unreacted starting materials or byproducts can act as a eutectic mixture, depressing the melting point and preventing crystallization.

  • Water Content: Excessive water from the work-up can inhibit crystallization.

Solutions:

  • High-Vacuum Drying: Employ a high-vacuum pump (with a cold trap) and gently heat the oil (e.g., 30-40°C) to remove residual solvents.

  • Trituration: Introduce a non-polar solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir the oil vigorously with the solvent. The desired product should precipitate as a solid, which can then be filtered.

  • Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate and then re-evaporate. This can help azeotropically remove residual high-boiling solvents. Repeat this process 2-3 times.

  • Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the oil to induce crystallization.

Problem 2: Poor Yield or No Crystal Formation During Recrystallization

Question: I'm attempting to recrystallize my crude product, but I'm either getting very low yields or no crystals are forming at all, even after cooling. What should I do?

Probable Causes:

  • Incorrect Solvent System: The chosen solvent or solvent mixture may be too good a solvent, even at low temperatures, preventing precipitation. Conversely, the compound may be too insoluble for effective recrystallization.

  • Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form upon cooling.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very fine, impure crystals.

Solutions:

  • Solvent System Optimization:

    • If the compound is too soluble, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm, dissolved solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly. Common systems for similar compounds include ethyl acetate/hexanes or toluene.[1]

    • Refer to the table below for suggested starting solvent systems.

  • Controlled Cooling:

    • Allow the flask to cool slowly to room temperature on the benchtop, undisturbed.

    • Once at room temperature, transfer the flask to an ice bath, and then to a freezer if necessary, to maximize crystal formation.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a small crystal of the pure compound.

Problem 3: Colored Impurities Persist in the Final Product

Question: My final product has a persistent yellow or brownish tint, even after recrystallization. How can I remove these colored impurities?

Probable Causes:

  • Phenolic Oxidation: The 4-hydroxyphenyl group is susceptible to oxidation, leading to colored byproducts. This can be exacerbated by heat, light, or the presence of base.

  • Chromophoric Impurities: Impurities from the synthesis with strong light absorption in the visible region.

Solutions:

  • Charcoal Treatment:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

    • Caution: Adding charcoal to a boiling solution can cause it to bump violently.

    • Stir the mixture for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool and crystallize. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.

  • Inert Atmosphere: When performing recrystallization at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the phenol group.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often preferred for large-scale purification when the impurities have significantly different solubility profiles from the product. It is generally more cost-effective and can yield highly pure material.[1]

  • Flash Column Chromatography is ideal for removing impurities with similar polarity to the product and for smaller-scale purifications.

Q2: What are some recommended solvent systems for recrystallization?

Based on literature and the compound's structure, good starting points for solvent selection are:

Solvent SystemRationale
Ethyl Acetate / Hexanes Good for compounds with moderate polarity. The product should dissolve in hot ethyl acetate and precipitate upon the addition of hexanes.
Toluene Has been used to crystallize the product to a white solid.[1]
Acetonitrile The compound is soluble in acetonitrile, which can be a component of a recrystallization system.[1]
Ethanol / Water The phenolic group and ester provide some polarity, making this a viable option.

Q3: What are the typical conditions for flash column chromatography?

A common mobile phase for a compound of this polarity would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to 20-30% ethyl acetate in hexanes. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

Q4: How can I monitor the purity of my product during purification?

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the number of components in your crude mixture and for tracking the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point for method development.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any remaining impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q5: My compound appears to be degrading on the silica gel column. What can I do?

The phenolic hydroxyl group can sometimes interact with the acidic surface of silica gel, potentially leading to degradation.

  • Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine. A common method is to prepare the column slurry with the mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (for reversed-phase chromatography).

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Precipitation: While the solution is still warm, slowly add hexanes dropwise with swirling until a persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

G cluster_prep Column Preparation cluster_elution Elution cluster_collection Collection & Isolation prep1 Pack column with silica gel in hexanes prep2 Load crude product (adsorbed on silica or dissolved in minimal DCM) prep1->prep2 elute1 Start with low polarity eluent (e.g., 10% EtOAc in Hexanes) prep2->elute1 Begin Elution elute2 Gradually increase polarity (e.g., to 30% EtOAc in Hexanes) elute1->elute2 Gradient elute3 Monitor fractions by TLC elute2->elute3 collect1 Combine pure fractions elute3->collect1 Identify Product collect2 Evaporate solvent under reduced pressure collect1->collect2 collect3 Dry purified product under high vacuum collect2->collect3

Caption: Workflow for Flash Column Chromatography Purification.

References

  • EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents.
  • Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development. Available at: [Link]

  • PubChem Compound Summary for CID 11791243, this compound. National Center for Biotechnology Information. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

Sources

troubleshooting common problems in "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. Its successful synthesis with high purity and yield is critical for downstream applications. This guide will address common challenges in a practical question-and-answer format, focusing on a common synthetic route involving the catalytic hydrogenation of an unsaturated precursor.

Overall Synthetic Workflow

A prevalent method for synthesizing Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate involves the hydrogenation of an ethyl 2-ethoxy-3-(4-methoxyphenyl)propenoate precursor, followed by demethylation. However, a more direct route described in patent literature involves the asymmetric hydrogenation of a propenoate precursor directly to the desired hydroxylated product. This guide will focus on troubleshooting the key steps of such a synthesis.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Core Reaction cluster_2 Purification cluster_3 Final Product Precursor_Synthesis Synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propenoate Hydrogenation Asymmetric Catalytic Hydrogenation Precursor_Synthesis->Hydrogenation Workup Aqueous Workup Hydrogenation->Workup Crystallization Crystallization/ Chromatography Workup->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the catalytic hydrogenation step?

A1: The catalytic hydrogenation is a pivotal step, and its success hinges on several factors:

  • Catalyst Selection and Activity: The choice of catalyst (e.g., Palladium on carbon, Rhodium complexes) and its activity are paramount. Deactivated or poisoned catalysts will lead to incomplete reactions.

  • Hydrogen Pressure: The pressure of hydrogen gas influences the reaction rate. Insufficient pressure can result in a sluggish or incomplete reaction.[1][2]

  • Temperature: While higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst degradation.

  • Solvent Purity: The solvent (e.g., ethanol, ethyl acetate) must be of high purity and appropriately degassed to prevent catalyst poisoning.

Q2: I am observing a low yield of the final product after purification. What are the likely causes?

A2: Low yields can stem from several issues throughout the process:

  • Incomplete Hydrogenation: The most common cause is an incomplete reaction. This can be diagnosed by TLC or HPLC analysis of the crude reaction mixture, which will show the presence of the starting propenoate.

  • Side Reactions: Undesired side reactions, such as over-reduction of the aromatic ring, can consume the starting material. This is more likely with aggressive catalysts or harsh reaction conditions.[1]

  • Product Loss During Workup: The phenolic hydroxyl group can make the product partially water-soluble, leading to losses during aqueous extraction phases.

  • Difficult Purification: The final product may be an oil, making crystallization challenging. Co-purification with closely related impurities can also reduce the isolated yield.

Q3: How can I effectively monitor the progress of the hydrogenation reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[3][4][5]

  • Spotting: On a TLC plate, spot the starting material (propenoate), the reaction mixture, and a co-spot of both.

  • Eluent System: A mixture of hexanes and ethyl acetate is a good starting point for the mobile phase. The polarity can be adjusted to achieve good separation.

  • Visualization: The starting material, having a conjugated system, will be more UV active than the product. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is complete.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the exact percentage of starting material remaining and the formation of any byproducts.

Troubleshooting Guide

Problem 1: Incomplete or Stalled Hydrogenation Reaction

You've been running the catalytic hydrogenation for the expected duration, but TLC or HPLC analysis shows a significant amount of starting material remaining.

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The catalyst may be poisoned by impurities in the solvent, reagents, or hydrogen gas. It could also be old or improperly handled.Ensure all solvents and reagents are anhydrous and of high purity. Use a fresh batch of catalyst. If applicable, purge the reaction vessel thoroughly with an inert gas before introducing hydrogen.
Insufficient Hydrogen Pressure The reaction rate is dependent on the concentration of hydrogen at the catalyst surface. Low pressure can lead to a slow reaction.[1][2]Check for leaks in your hydrogenation setup. Ensure the pressure is maintained at the recommended level for the specific catalyst and substrate.
Poor Mixing In a heterogeneous catalysis, efficient mixing is crucial for bringing the reactants into contact with the catalyst surface.Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
Low Reaction Temperature The reaction may have a significant activation energy that is not being overcome at the current temperature.If the catalyst is stable at higher temperatures, consider a modest increase in the reaction temperature while monitoring for side product formation.

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"Start" -> "Check_Catalyst"; "Check_Catalyst" -> "Replace_Catalyst" [label="No"]; "Replace_Catalyst" -> "Success"; "Check_Catalyst" -> "Check_Pressure" [label="Yes"]; "Check_Pressure" -> "Increase_Pressure" [label="No"]; "Increase_Pressure" -> "Success"; "Check_Pressure" -> "Check_Mixing" [label="Yes"]; "Check_Mixing" -> "Increase_Stirring" [label="No"]; "Increase_Stirring" -> "Success"; "Check_Mixing" -> "Consider_Temp" [label="Yes"]; "Consider_Temp" -> "Success"; }

Caption: Decision tree for troubleshooting an incomplete hydrogenation reaction.

Problem 2: Formation of Impurities and Purification Challenges

After the reaction, you observe multiple spots on your TLC plate, and purification by crystallization or chromatography is proving difficult.

Potential Cause Explanation Recommended Solution
Over-reduction of Aromatic Ring Under harsh conditions (high pressure, high temperature, or a very active catalyst), the phenyl ring can be reduced to a cyclohexyl ring.[1]Use milder reaction conditions. Lower the hydrogen pressure and/or temperature. Consider a less active catalyst.
Incomplete Demethylation (if applicable) If starting from a methoxy-substituted precursor, the demethylation step may be incomplete, leading to a mixture of the desired phenol and the methoxy-precursor.Ensure the demethylation reagent (e.g., BBr₃) is fresh and used in the correct stoichiometry. Monitor the reaction carefully by TLC until the starting material is consumed.
Formation of Diastereomers If the hydrogenation is not perfectly stereoselective, a mixture of diastereomers may be formed, which can be difficult to separate.Optimize the chiral catalyst and reaction conditions to improve diastereoselectivity. Chiral HPLC may be necessary to analyze the diastereomeric ratio.
Difficulty with Crystallization The product may be an oil or have a low melting point, making crystallization from common solvents challenging.Try a wider range of solvent systems for crystallization. If crystallization fails, column chromatography is a reliable alternative.

If crystallization fails to yield a pure product, column chromatography is the recommended method of purification.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then adding the silica gel. Evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent.

  • Loading: Carefully load the dried silica-adsorbed product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Douglass, J. G., & Wigfield, D. C. (1993). The hydrolysis of sterically hindered esters. The Journal of Organic Chemistry, 58(25), 7044-7048.
  • Chen, K., Hardtmann, G., Prasad, K., Repič, O., & Shapiro, M. J. (1987). 1,3-Syn diastereoselective reduction of β-hydroxyketones utilizing alkoxydialkylboranes. Tetrahedron Letters, 28(14), 155-158.
  • Ganesan, A. (2006).
  • Cieśla, M., Kryszeń, J., Stochmal, A., & Waksmundzka-Hajnos, M. (2012). Separation, Identification, and Investigation of Antioxidant Ability of Plant Extract Components Using TLC, LC–MS, and TLC–DPPH•.
  • Srivastava, S., & Raghuwanshi, R. (2015). Characterization of phenolic compounds of turmeric using TLC. Journal of Pharmacognosy and Phytochemistry, 4(3), 213-216.
  • Malbaša, R. V., Lončar, E. S., & Kolarov, L. A. (2005). TLC analysis of some phenolic compounds in kombucha beverage. Zbornik Matice srpske za prirodne nauke, (108), 119-126.
  • Beal, A. (n.d.). How to analysis the phenolic compounds by TLC, the method and solvants? ECHEMI.
  • Weimer, P. J., & Muck, R. E. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), e51411.
  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride.
  • Quora. (2020).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • Andersen, H. S., et al. (2003). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development, 7(5), 750-756.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)
  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
  • PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)
  • Scheidt, K. A., & Bannister, T. D. (2004). Highly selective reduction of acyclic beta-alkoxy ketones to protected syn-1,3-diols. Organic Letters, 6(20), 3585-3588.
  • Chen, K., Hardtmann, G., Prasad, K., Repič, O., & Shapiro, M. (1987). 1,3-Syn diastereoselective reduction of β-hydroxyketones utilizing alkoxydialkylboranes. Tetrahedron Letters, 28(14), 155-158.
  • Konopelski, J. P., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186-9191.
  • Nakamura, K., et al. (1993). Stereochemical control in diastereoselective reduction of α-substituted-β-ketoesters using a reductase purified from Kluyveromyces marxianus. Tetrahedron: Asymmetry, 4(7), 1521-1524.
  • Mohrig, J. R., et al. (2006). Diastereoselectivity in the Reduction of α-Hydroxyketones. An Experiment for the Chemistry Major Organic Laboratory.
  • OpenStax. (n.d.). 16.
  • Lumen Learning. (n.d.). 19.5.
  • YouTube. (2020). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters.
  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • LibreTexts Chemistry. (n.d.). 3.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Lumen Learning. (n.d.). 19.5.

Sources

Technical Support Center: Chiral Separation of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating this chiral compound.

Introduction to the Challenge

This compound possesses a single stereogenic center, making its separation into individual enantiomers a critical step in pharmaceutical development to ensure safety and efficacy. The presence of a hydroxyl group and an ester functional group introduces specific challenges in achieving optimal separation. This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I seeing poor or no separation of the enantiomers?

Answer: Achieving baseline resolution for the enantiomers of this compound is a common initial challenge. This issue often stems from several critical factors related to the chiral stationary phase (CSP) and mobile phase composition.

Core Causality: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP, forming transient diastereomeric complexes.[1][2] If these interactions are not sufficiently different, the enantiomers will co-elute.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in a chiral separation.[3]

    • Insight: For compounds like this compound, which contains aromatic and ester functionalities, polysaccharide-based CSPs are often a successful starting point.[4][5] These phases, such as those derived from cellulose or amylose, provide multiple interaction sites (π-π, hydrogen bonding, dipole-dipole) that are crucial for chiral recognition.[1]

    • Actionable Advice: If you are not using a polysaccharide-based column, consider screening columns like Chiralcel® OD-H, Chiralpak® AD-H, or their immobilized equivalents.[6]

  • Optimize the Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.

    • Normal-Phase Mode (e.g., Hexane/Alcohol):

      • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) can dramatically alter selectivity. A systematic screening of different alcohols and varying their percentage is recommended.[6]

      • Additives: For acidic compounds like those with a phenolic hydroxyl group, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and sometimes enhance resolution by minimizing unwanted interactions with the stationary phase.[7]

    • Reversed-Phase Mode (e.g., Acetonitrile/Water or Methanol/Water):

      • pH of Aqueous Phase: The ionization state of the phenolic hydroxyl group can be controlled by adjusting the pH. Experiment with buffered mobile phases to see if this impacts the separation.

      • Additives: In reversed-phase, additives like formic acid can also improve peak shape and are compatible with mass spectrometry (MS) detection.[8]

  • Lower the Temperature: Temperature affects the thermodynamics of chiral recognition.

    • Insight: Lowering the column temperature can sometimes increase the stability of the transient diastereomeric complexes, leading to better resolution.[4] However, this is not a universal rule and should be evaluated empirically.[4]

    • Actionable Advice: Screen temperatures between 10°C and 40°C to determine the optimal condition for your separation.

Experimental Workflow for Initial Method Development

Caption: Initial method development workflow for chiral separation.

Question 2: My peaks are broad and/or tailing. How can I improve the peak shape?

Answer: Poor peak shape, characterized by broadening or tailing, compromises resolution and the accuracy of quantification. This is often caused by secondary interactions or issues with the mobile phase.

Core Causality: Peak tailing for a phenolic compound like this can occur due to interactions with acidic silanol groups present on the silica support of the CSP.[4] Broadening can also be a result of a mismatch between the sample solvent and the mobile phase.

Troubleshooting Steps & Solutions:

  • Use Mobile Phase Additives:

    • Insight: To mitigate interactions with residual silanols, a competing agent is often added to the mobile phase.[9]

    • Actionable Advice: For the phenolic hydroxyl group, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) to the mobile phase can significantly improve peak symmetry.[7]

  • Match Sample Solvent to Mobile Phase:

    • Insight: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[4]

    • Actionable Advice: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Check for Column Contamination or Degradation:

    • Insight: Over time, strongly retained impurities can accumulate at the head of the column, leading to poor peak shape.

    • Actionable Advice: If the column has been used extensively, consider a regeneration procedure as recommended by the manufacturer.[10] For immobilized CSPs, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may be possible.[10] Always check the column's instruction manual for solvent compatibility.

Troubleshooting Logic for Poor Peak Shape

G start Poor Peak Shape (Broadening/Tailing) check_additive Is an appropriate additive (e.g., 0.1% TFA/FA) in the mobile phase? start->check_additive add_additive Add 0.1% TFA or FA to the mobile phase. check_additive->add_additive No check_solvent Is the sample solvent the same as or weaker than the mobile phase? check_additive->check_solvent Yes add_additive->check_solvent change_solvent Dissolve sample in mobile phase. check_solvent->change_solvent No check_column Is the column old or potentially contaminated? check_solvent->check_column Yes change_solvent->check_column flush_column Flush or regenerate the column per manufacturer's instructions. check_column->flush_column Yes end_node Improved Peak Shape check_column->end_node No flush_column->end_node

Sources

preventing side reactions in "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a key intermediate in the production of various pharmaceuticals, including Etodolac.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis, primarily focusing on the Williamson ether synthesis for the ethoxylation of the phenolic hydroxyl group.

Overview of the Core Synthesis: Williamson Ether Synthesis

The most common method for preparing this compound involves the O-alkylation of a precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, with an ethylating agent. This reaction is a classic example of the Williamson ether synthesis.[2]

The fundamental transformation is the reaction of a phenoxide ion with an alkyl halide (or other suitable electrophile) in an SN2 reaction to form an ether.[3][4] While seemingly straightforward, this reaction is often accompanied by competing side reactions that can significantly impact yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions grounded in established chemical principles.

Question 1: I am observing a low yield of the desired product, this compound. What are the likely causes and how can I improve the yield?

Answer:

A low yield in the ethoxylation of Ethyl 3-(4-hydroxyphenyl)propanoate can stem from several factors, primarily related to incomplete reaction or the prevalence of side reactions. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Phenol: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.

    • Solution: Employ a strong enough base to fully deprotonate the phenol. While strong bases like sodium hydride (NaH) are effective, the use of milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred for their ease of handling, especially in polar aprotic solvents like acetonitrile.[1] The choice of base can also influence the C- vs. O-alkylation ratio (see Question 2).

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion. The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they can also promote side reactions like elimination (see Question 3). A temperature range of 60-80°C is often a good starting point.[5]

  • Choice of Ethylating Agent: The reactivity of the ethylating agent is important.

    • Solution: Ethyl iodide or ethyl bromide are generally more reactive than ethyl chloride due to the better leaving group ability of iodide and bromide ions. Using a more reactive ethylating agent can improve the reaction rate and yield.

  • Presence of Water: The presence of water in the reaction mixture can be detrimental.

    • Solution: Ensure all reagents and solvents are anhydrous. Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with some strong bases.

Question 2: My product is contaminated with a significant amount of a C-alkylated isomer. How can I favor O-alkylation over C-alkylation?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily at the ortho position). The formation of C-alkylated byproducts is a common issue in the alkylation of phenols.[6]

Reaction Pathway Visualization:

Caption: Competing O- and C-alkylation pathways.

Several strategies can be employed to enhance the selectivity for O-alkylation:

  • Solvent Selection: The choice of solvent plays a crucial role.

    • Protic Solvents (e.g., ethanol): These solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus increasing the likelihood of C-alkylation.

    • Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not engage in hydrogen bonding with the phenoxide, leaving the oxygen atom more exposed and nucleophilic, thereby favoring O-alkylation.

  • Use of Phase-Transfer Catalysis (PTC): This is a highly effective technique for promoting O-alkylation.[7][8][9]

    • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide ion from the aqueous or solid phase into the organic phase where the alkylating agent resides. In the organic phase, the phenoxide is poorly solvated and highly reactive, leading to a significant increase in the rate of O-alkylation.[6][9] The absence of hydrogen-bonding species in the organic phase further disfavors C-alkylation.[9]

    • Practical Implementation: A solid-liquid PTC system, where the solid base (e.g., K₂CO₃) and the phenol are suspended in an organic solvent with the phase-transfer catalyst, is often employed. This approach can minimize C-alkylation and dialkylation.[9]

  • Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the regioselectivity. Larger, "softer" cations like cesium (Cs⁺) are known to promote O-alkylation.

Question 3: I am detecting byproducts that appear to be the result of an elimination reaction. How can I minimize their formation?

Answer:

Elimination reactions, specifically E2 reactions, are a common competing pathway in Williamson ether synthesis, especially when using secondary or sterically hindered alkyl halides.[3][4] While ethyl halides are primary and less prone to elimination, under certain conditions, this side reaction can still occur.

Reaction Pathway Visualization:

Caption: Competition between SN2 and E2 pathways.

To suppress the E2 elimination pathway:

  • Temperature Control: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable.

  • Choice of Base: A bulky, sterically hindered base is more likely to act as a base rather than a nucleophile, promoting elimination. However, in the case of phenoxides, the nucleophile itself is the base. Using a less hindered base for the initial deprotonation can be beneficial.

  • Solvent: Polar aprotic solvents generally favor SN2 reactions over E2 reactions.

Summary of Recommended Reaction Conditions

The following table provides a starting point for optimizing the synthesis of this compound.

ParameterRecommendationRationale
Starting Material Ethyl 3-(4-hydroxyphenyl)propanoatePrecursor with the required carbon skeleton.
Ethylating Agent Ethyl bromide or Ethyl iodideGood leaving groups for the SN2 reaction.
Base K₂CO₃ or Cs₂CO₃Effective for phenoxide formation and easier to handle than NaH.
Solvent Acetonitrile or DMF (anhydrous)Polar aprotic solvents favor O-alkylation and SN2.
Catalyst Tetrabutylammonium bromide (TBAB)Promotes O-alkylation via phase-transfer catalysis.[9]
Temperature 60-80 °CBalances reaction rate and minimization of side reactions.
Monitoring TLC or HPLCTo track reaction progress and identify impurities.

Detailed Experimental Protocol (Illustrative)

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and scale.

Materials:

  • Ethyl 3-(4-hydroxyphenyl)propanoate

  • Ethyl bromide

  • Potassium carbonate (finely ground and dried)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for workup)

  • Brine solution (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-(4-hydroxyphenyl)propanoate (1 equivalent), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and maintain this temperature, with stirring, for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Landini, D., Maia, A., & Montanari, F. (1978). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 100(9), 2796–2801. [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]

  • Jursic, B. S. (1988). Synthetic application of micellar catalysis. Williamson's synthesis of ethers. Tetrahedron, 44(21), 6677-6684. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Separation preparation method of trace impurity in etodolac bulk drug. (CN112961164A).
  • OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Pharmapproach. (2020, July 2). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

  • Justia Patents. (1998, September 8). Process for the preparation of etodolac. [Link]

  • IOSR Journal. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. (EP1237855B1).
  • National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. [Link]

  • Indian Journal of Chemistry. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. 51B, 1763-1766. [Link]

  • Jetir.org. (n.d.). A review on method of synthesis and clinical pharmacokinetics of etodolac. [Link]

  • ResearchGate. (n.d.). Synthesis of etodolac. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

  • Chemsrc. (n.d.). (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE. [Link]

  • Pharmaffiliates. (n.d.). Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

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recrystallization techniques for "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of drug development professionals, researchers, and scientists, this Technical Support Center provides a focused troubleshooting guide for the purification of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate via recrystallization. As Senior Application Scientists, we move beyond generic protocols to offer a resource grounded in chemical principles and validated by practical experience. Here, you will find solutions to common and nuanced challenges encountered during the crystallization of this key phenolic ester intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed as a direct-response guide to the most pressing issues faced in the lab.

Q1: I'm unsure which solvent to use for recrystallization. What are the best starting points and why?

A1: The choice of solvent is the most critical parameter in a successful recrystallization.[1][2] The ideal solvent should dissolve this compound completely at elevated temperatures but poorly at lower temperatures.[2][3] Given the molecule's structure—containing a polar phenolic hydroxyl group, an ester, and an ether, balanced by an aromatic ring—solvents of intermediate polarity are excellent candidates.

Based on patent literature and chemical principles, here are the recommended systems:

  • Mixed Solvent System (Recommended): A mixture of ethyl acetate (EtOAc) and an anti-solvent like hexanes or heptane is often effective. The compound is dissolved in a minimal amount of hot EtOAc (the "good" solvent), and the anti-solvent (the "poor" solvent) is added dropwise until turbidity (cloudiness) appears, indicating saturation.[1] This method offers fine control over the saturation point.

  • Single Solvent System: Toluene has been used successfully for crystallizing this compound or its derivatives.[4] It is less polar than EtOAc and can be effective at separating more polar impurities.

  • Alternative Mixed System: A patent for a related process describes crystallization by adding an ethyl acetate solution of the compound to a sodium bicarbonate solution, suggesting a system involving an organic solvent and an aqueous phase can induce crystallization.[4]

Rationale: The phenolic -OH and ester groups allow for solubility in moderately polar solvents like ethyl acetate at high temperatures. The non-polar aromatic ring and ethyl groups limit its solubility in these same solvents upon cooling, which is the desired characteristic.[5]

Solvent SystemBoiling Point (°C)Rationale & Use Case
Ethyl Acetate / Hexanes 77°C / 69°CExcellent for fine-tuning solubility. Good for removing both polar and non-polar impurities.
Toluene / Isooctane 111°C / 99°CHigher boiling point allows for a wider temperature gradient. Effective for less polar impurities.[4]
Ethanol / Water 78°C / 100°CA common polar system. The compound should be dissolved in hot ethanol, with water added as the anti-solvent.
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A2: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[6][7] This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated upon cooling.[6]

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil completely.

  • Add More "Good" Solvent: Add a small amount (e.g., 10-15% more) of the primary solvent (e.g., ethyl acetate).[7][8] This increases the total solvent volume, lowering the saturation temperature of the solution. The goal is for the solution to become saturated at a temperature below the compound's melting point.

  • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help. Rapid cooling encourages precipitation over crystallization.[8]

  • Scratch or Seed: Once cooled, gently scratching the inner surface of the flask with a glass rod at the meniscus can initiate crystal growth.[5][7] If available, adding a tiny "seed" crystal of the pure compound provides a nucleation site for crystals to grow upon.[7][9]

Q3: The solution has cooled, but no crystals have formed. What should I do?

A3: This is typically due to one of two reasons: the solution is not saturated (too much solvent was used), or the solution is supersaturated (crystallization has not been initiated).[6][7]

Troubleshooting Flow:

  • Induce Crystallization (for Supersaturation):

    • Scratching: Use a glass stirring rod to gently scratch the inside of the flask below the liquid surface. The microscopic imperfections on the glass can serve as nucleation points.[5][9]

    • Seeding: Add a single, small crystal of the pure product. This is the most effective method to induce crystallization.[9]

    • Ice Bath: If scratching or seeding doesn't work, place the flask in an ice-water bath to further decrease solubility. Combine this with occasional scratching.[10]

  • Increase Concentration (if Too Much Solvent):

    • If induction methods fail, you likely used too much solvent.[7][8] Gently heat the solution and boil off a portion of the solvent under a fume hood.

    • Allow the solution to cool again and attempt the induction steps. A good rule of thumb is to reduce the volume by 20-30% before re-cooling.

Q4: My final crystals are discolored. How can I obtain a pure white solid?

A4: Discoloration is usually caused by colored impurities from the reaction mixture or slight degradation of the compound itself. Phenolic compounds, in particular, can be susceptible to air oxidation, which can form colored species.

Solution: Activated Charcoal Treatment

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[1]

  • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.[5]

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.[1]

  • Proceed with the cooling and crystallization of the now-decolorized filtrate.

Expert Tip: Be aware that some sources caution against using charcoal for phenolic compounds, as residual ferric ions in the charcoal can form colored complexes with the phenol.[1] Use charcoal sparingly and from a high-purity source. If discoloration persists, chromatography may be a necessary alternative.

Q5: My yield is very low. How can I maximize product recovery?

A5: A low yield is most often a consequence of using too much solvent, where a significant portion of your product remains dissolved in the mother liquor even after cooling.[5][8]

Optimization Strategies:

  • Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.[5]

  • Thorough Cooling: Ensure the solution is cooled completely. After reaching room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal precipitation.[10]

  • Minimize Wash Volume: When washing the filtered crystals, use a minimal amount of ice-cold solvent.[5] Using warm solvent or too much solvent will redissolve some of your product.

  • Second Crop of Crystals: It may be possible to recover more product from the mother liquor. By evaporating a portion of the solvent from the filtrate and re-cooling, a second, though likely less pure, crop of crystals can sometimes be obtained.

Visual Troubleshooting Guide

The following diagram outlines the decision-making process for common recrystallization problems.

G cluster_start cluster_problem cluster_solutions cluster_oil_actions cluster_noxtal_actions cluster_lowyield_actions start Initial Crystallization Attempt prob Problem Encountered? start->prob oil Compound 'Oiled Out' prob->oil Yes no_xtal No Crystals Formed prob->no_xtal low_yield Low Yield prob->low_yield success Pure Crystals Obtained prob->success No reheat 1. Re-heat to dissolve oil oil->reheat Re-attempt supersat Is it supersaturated? no_xtal->supersat min_solv Use minimum hot solvent low_yield->min_solv ice_cool Ensure thorough cooling (ice bath) low_yield->ice_cool min_wash Wash with minimal ice-cold solvent low_yield->min_wash add_solv 2. Add more 'good' solvent reheat->add_solv Re-attempt slow_cool 3. Cool slowly add_solv->slow_cool Re-attempt slow_cool->prob Re-attempt scratch Scratch / Seed Crystal supersat->scratch Yes evap Reduce solvent volume supersat->evap No (Too much solvent) scratch->prob Re-cool evap->prob Re-cool

Caption: Troubleshooting workflow for recrystallization.

Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or water bath)

  • Buchner funnel, filter paper, and vacuum flask

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethyl acetate and gently heat the mixture while stirring until the solid dissolves. Continue adding hot ethyl acetate in small portions until the solid is completely dissolved, ensuring you use the minimum amount necessary.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of solvent in the receiving flask and heat it to boiling to fill the flask with hot vapor, which will keep the funnel warm and prevent premature crystallization.[11] Filter the hot solution quickly.

  • Achieve Saturation: Heat the clear solution to a gentle boil. Add hexanes dropwise while swirling until a faint, persistent cloudiness (turbidity) appears. Add a drop or two of hot ethyl acetate to just re-dissolve the turbidity, ensuring the solution is perfectly saturated.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected crystals with a small portion of ice-cold hexanes (or a pre-chilled EtOAc/hexanes mixture) to remove any residual soluble impurities from the crystal surfaces.[5]

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven.

References

  • Recrystallization. (n.d.). University of the West Indies.
  • Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. (n.d.).
  • Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.).
  • Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.). University of California, Irvine.
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems in recrystalliz
  • Problems with Recrystallis

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Technical Support Center: Optimizing Column Chromatography for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This document provides in-depth, field-proven insights and troubleshooting strategies tailored to the unique challenges presented by this molecule. As researchers and drug development professionals, we understand that efficient purification is paramount. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter during column chromatography.

Section 1: Pre-Chromatography Analysis & FAQs

This section addresses foundational questions about the target molecule and how its properties influence the purification strategy.

Q1: What are the key structural features of this compound that affect its chromatographic behavior?

A: The chromatographic behavior of this molecule is governed by a combination of polar and non-polar functional groups. Understanding these is the first step to successful purification.

  • Phenolic Hydroxyl (-OH) Group: This is the most influential group. It is polar and acidic, making it a strong hydrogen bond donor and acceptor. Its interaction with the stationary phase is the primary cause of common purification issues like peak tailing.[1][2]

  • Ethyl Ester (-COOEt) and Ethoxy (-OEt) Groups: These groups add moderate polarity and can act as hydrogen bond acceptors.

  • Aromatic Ring and Alkyl Chains: The phenyl ring and the ethyl groups contribute non-polar character, influencing solubility in less polar solvents.

The molecule's overall character is moderately polar, with an XLogP3 value of approximately 2.4.[3][4]

Q2: Should I be concerned about the stability of my compound on standard silica gel?

A: Yes, this is a valid concern. The phenolic group makes the compound susceptible to two main issues on standard, slightly acidic silica gel:

  • Irreversible Adsorption: The acidic phenol can bind very strongly to the silanol groups on the silica surface, sometimes leading to low recovery where the compound never elutes from the column.[5]

  • Degradation: Phenols can be prone to oxidation, a process that can be catalyzed by the acidic surface of silica gel.[5]

A simple way to test for on-column stability is to perform a 2D TLC analysis . Spot your crude sample on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If you see new spots off the diagonal, it indicates degradation on the silica surface.[5]

Q3: How do I select an initial solvent system for TLC analysis?

A: The goal of Thin-Layer Chromatography (TLC) is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35.[2] This range typically provides the best separation on a column. Given the molecule's moderate polarity, start with binary solvent systems of varying polarities.

Solvent System Rationale & Comments Relevant For
Hexane / Ethyl Acetate A standard, versatile system. Start with a low polarity mix (e.g., 9:1 Hex/EtOAc) and increase the ethyl acetate concentration.General purpose, good starting point.
Dichloromethane / Methanol A more polar system, effective if the compound shows low mobility in Hex/EtOAc. Start with 1-2% MeOH in DCM.Polar compounds, good solubility.[6]
Toluene / Ethyl Acetate Toluene can offer different selectivity for aromatic compounds due to π-π interactions, potentially improving separation from aromatic impurities.[6]Aromatic compounds, improved separation.
Chloroform / Acetone Another alternative system that can alter selectivity compared to standard choices.Exploring different selectivities.
Section 2: The Method Development & Optimization Workflow

A systematic approach is crucial for developing a robust purification method. Follow these steps to transition from TLC to a fully optimized column.

Workflow for Solvent System Scouting and Optimization

G cluster_0 TLC Scouting Phase cluster_1 Decision & Optimization start Prepare TLC plate with crude sample run_tlc Develop plate in chosen solvent system (e.g., 8:2 Hexane/EtOAc) start->run_tlc check_rf Visualize and Calculate Rf of the target compound run_tlc->check_rf rf_high Rf > 0.4 Decrease Polarity (e.g., 9:1 Hex/EtOAc) check_rf->rf_high Too High rf_low Rf < 0.2 Increase Polarity (e.g., 7:3 Hex/EtOAc) check_rf->rf_low Too Low rf_good 0.2 < Rf < 0.35 System is Optimized check_rf->rf_good Ideal rf_high->run_tlc Re-run TLC rf_low->run_tlc Re-run TLC proceed Proceed to Column Chromatography rf_good->proceed G cluster_solutions Corrective Actions start Are you observing significant peak tailing? solution1 Add a mobile phase modifier. - 0.5-1% Acetic Acid (to protonate silanols) - 0.5-1% Triethylamine (to compete for sites) start->solution1 Yes solution2 Switch to a less acidic stationary phase. - Deactivated Silica - Neutral Alumina start->solution2 Yes solution3 Reduce column loading. Overloading exacerbates tailing. start->solution3 Yes solution4 Try a different solvent system. Toluene-based eluents can alter selectivity for aromatic compounds. start->solution4 Yes no_problem No Tailing Observed start->no_problem No success Problem Solved solution1->success solution2->success solution3->success solution4->success

Caption: Decision tree for troubleshooting peak tailing issues.

Q&A Troubleshooting

Q: My compound is streaking badly and the collected fractions are broad (peak tailing). What is the cause and how do I fix it? A: This is the classic sign of strong, undesirable interactions between the acidic phenolic -OH group and the acidic silanol (Si-OH) groups on the silica surface.

  • Cause: The analyte molecules bind tightly to the silica and are slow to desorb, creating a "tail" behind the main elution band.

  • Solutions:

    • Add a Mobile Phase Modifier: The most common fix is to add a small amount of a competitive agent to your eluent.

      • Acidic Modifier (e.g., 0.5-1% Acetic Acid): Adding an acid helps to protonate the surface of the silica, reducing the ionic interaction with your phenolic compound. [1] * Basic Modifier (e.g., 0.5-1% Triethylamine): A base like TEA will preferentially bind to the acidic sites on the silica, effectively masking them from your analyte. This is often very effective for phenols and amines. [7] 2. Use Deactivated Silica: As described in Protocol 2, pre-treating the column with a base is a highly effective preventative measure. [7] 3. Check for Overloading: Purifying too much material at once will worsen tailing. A general rule is to load no more than 1-5 g of crude material per 100 g of silica.

Q: My compound seems to be stuck at the top of the column and is not eluting, even when I switch to a very polar solvent like 100% ethyl acetate. A: This indicates either extremely strong (potentially irreversible) adsorption or on-column decomposition.

  • Cause: The interaction with the silica is too strong, or the compound has degraded into a more polar, immobile substance.

  • Solutions:

    • Confirm Stability: First, perform the 2D TLC test mentioned earlier to rule out decomposition. [5] 2. Change Stationary Phase: This is a situation where standard silica is not appropriate. Switch to a less active stationary phase like neutral alumina or consider reversed-phase (C18) flash chromatography . [5] 3. Solvent System Check: In rare cases, the compound may have precipitated at the top of the column if it was loaded in a strong solvent and is insoluble in the weaker running solvent. Dry loading helps prevent this. [8] Q: The separation was great on my TLC plate, but on the column, all my fractions are mixed. A: This is a common scalability issue. What works on a 2D plate doesn't always translate directly to a 3D column.

  • Cause: This can be due to overloading, poor column packing, or using a solvent system that is too strong.

  • Solutions:

    • Reduce Sample Load: This is the most frequent cause. Try running the column with half the amount of crude material.

    • Improve Packing: Ensure your silica bed is packed uniformly without any cracks or air bubbles. A poorly packed column will have channels that lead to broad bands and poor separation.

    • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity. This will keep the bands for less polar compounds tight at the beginning and provide enough solvent strength to elute more polar compounds later. For example, start with 10% EtOAc in Hexane and slowly increase to 30% EtOAc in Hexane over several column volumes.

References
  • PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Asadipour, A., et al. (2013). Determination of some phenolic compounds in Crocus sativus L. corms and its antioxidant activities study. DARU Journal of Pharmaceutical Sciences. [Link]

  • Kumar, T., et al. (2017). Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation. Journal of Traditional and Complementary Medicine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Malbaša, R. V., et al. (2008). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Semantic Scholar. [Link]

  • Ciesla, L., et al. (2016). Detection of phenolic acids. (A) TLC chromatogram, detection with... ResearchGate. [Link]

  • Septaningsih, D. A., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?[Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

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Technical Support Center: Stability of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a molecule with two primary functional groups that are susceptible to degradation: an ester and a phenol. Understanding the inherent chemical liabilities of these groups is the first step in preventing and troubleshooting stability issues. The principal degradation pathways are:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that is catalyzed by acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light. This often leads to the formation of colored degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation.

This guide will provide a structured approach to identifying, mitigating, and resolving these stability challenges.

Troubleshooting Guides

This section is designed to help you diagnose and solve specific stability problems you may be observing in your experiments.

Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown).

Possible Cause: This is a classic indicator of oxidation of the phenolic hydroxyl group, likely leading to the formation of quinone-type structures.

Troubleshooting & Optimization:

  • Protect from Light: Immediately protect your solution from light by using amber vials or by wrapping your containers in aluminum foil. Phenolic compounds are often light-sensitive, and photolysis can accelerate oxidation.[1]

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: For stock solutions or formulations, consider the addition of a suitable antioxidant. The choice of antioxidant will depend on your specific application. Common examples include butylated hydroxytoluene (BHT) or ascorbic acid.

  • Control pH: The rate of phenol oxidation can be pH-dependent. Ensure your solution is buffered at an appropriate pH. For many phenolic compounds, a slightly acidic pH (around 4-5) can improve stability compared to neutral or alkaline conditions.[2]

  • Chelate Metal Ions: Trace metal ion contamination can catalyze oxidation. If your buffer or solvent may contain metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

Issue 2: I am observing a loss of potency or a decrease in the parent compound peak in my HPLC analysis over time.

Possible Cause: This is likely due to chemical degradation, with ester hydrolysis being a primary suspect, especially in aqueous solutions.

Troubleshooting & Optimization:

  • pH Control: The stability of the ester group is highly pH-dependent. Hydrolysis is catalyzed by both acids and bases. To investigate this:

    • Conduct a pH stability profile study. Prepare solutions of your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Analyze the samples by HPLC at initial time and after incubation at a controlled temperature (e.g., 40°C) for a set period.

    • Plot the percentage of the remaining parent compound against pH to determine the pH of maximum stability.

  • Solvent Selection: For long-term storage, consider preparing stock solutions in a dry, aprotic solvent like DMSO or anhydrous ethanol and storing them at -20°C or -80°C.[3] Avoid preparing stock solutions in aqueous buffers for long-term storage.

  • Forced Degradation Study: To proactively identify potential degradation products and understand the degradation pathways, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.[4][5][6]

Experimental Protocol: Forced Degradation Study

This protocol will help you to intentionally degrade your compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 2 hours, 8 hours).

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).

    • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation: Forced Degradation Study Results (Hypothetical)

Stress ConditionIncubation TimeParent Compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C24 hours851
0.1 M NaOH, RT8 hours701
3% H₂O₂, RT24 hours902
80°C (solid)48 hours980
PhotostabilityICH Q1B921
Issue 3: I am having difficulty developing an HPLC method to separate the parent compound from its impurities/degradants.

Possible Cause: The degradation products may have similar polarities to the parent compound, making separation challenging.

Troubleshooting & Optimization:

A robust, stability-indicating HPLC method is crucial for accurately assessing the stability of your compound. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.[7][8]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Stressed samples from the forced degradation study

  • HPLC system with a diode array detector (DAD) or UV detector

  • A selection of HPLC columns (e.g., C18, C8, Phenyl-Hexyl)

  • HPLC-grade solvents (acetonitrile, methanol) and buffers (e.g., phosphate, acetate)

Methodology:

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A good starting point is a gradient of water (with 0.1% formic acid or phosphoric acid for pH control) and acetonitrile.

    • Detection: Use a DAD to monitor the elution at multiple wavelengths. Phenolic compounds typically have strong UV absorbance.

  • Method Development:

    • Inject a solution of the unstressed parent compound to determine its retention time and peak shape.

    • Inject the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

    • If co-elution occurs, systematically modify the following parameters:

      • Gradient: Adjust the slope of the gradient. A shallower gradient can improve the resolution of closely eluting peaks.

      • Mobile Phase Composition: Try replacing acetonitrile with methanol, or vice versa. The different solvent selectivities can alter the elution order.

      • pH of the Aqueous Phase: The ionization state of the phenolic hydroxyl group and any acidic or basic degradation products will affect their retention. Varying the pH can significantly impact separation.

      • Column Chemistry: If a C18 column does not provide adequate separation, try a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

Visualization of Experimental Workflow

G cluster_0 Stability Issue Identification cluster_1 Investigation & Troubleshooting cluster_2 Resolution & Prevention start Observe Instability (e.g., color change, potency loss) forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation Characterize Degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev Generate Degradants for Method Dev. optimize_storage Optimize Storage Conditions (Solvent, Temp, Light Protection) hplc_dev->optimize_storage Monitor Stability formulation Formulation Strategies (pH control, Antioxidants, Chelators) hplc_dev->formulation Assess Formulation Efficacy

Caption: Workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For the solid material, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.

Q2: What are the primary degradation products I should expect from ester hydrolysis?

A2: Ester hydrolysis will cleave the ester bond, yielding 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid and ethanol.

Q3: What are the likely degradation products from oxidation?

A3: Oxidation of the phenolic group can lead to the formation of corresponding benzoquinones and potentially further polymerized products, which are often colored.

Q4: How can I confirm the identity of a degradation product?

A4: To definitively identify a degradation product, you would typically need to use mass spectrometry (MS), often coupled with HPLC (LC-MS), to determine the molecular weight of the unknown peak. For complete structural elucidation, nuclear magnetic resonance (NMR) spectroscopy of the isolated impurity may be necessary.[9][10]

Q5: Can pharmaceutical excipients affect the stability of my compound?

A5: Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API).[11][12][13][14][15] For example, alkaline excipients can promote ester hydrolysis, while excipients containing trace metal impurities can catalyze oxidation. It is crucial to perform compatibility studies with your intended excipients.

Visualization of Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Light) parent This compound hydrolysis_prod 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid + Ethanol parent->hydrolysis_prod oxidation_prod Quinone-type derivatives parent->oxidation_prod

Caption: Potential degradation pathways.

References

  • (No author provided). (n.d.). Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Forced Degradation Studies. STEMart. Retrieved from [Link]

  • (No author provided). (n.d.). Stabilized phenolic resole resin compositions and their use. Google Patents.
  • (No author provided). (n.d.). Stabilization of phenols. Google Patents.
  • (No author provided). (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ACS Publications. Retrieved from [Link]

  • (No author provided). (n.d.). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. PubMed. Retrieved from [Link]

  • (No author provided). (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • (No author provided). (n.d.). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI. Retrieved from [Link]

  • (No author provided). (n.d.). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. ACS Publications. Retrieved from [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiquan, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. (n.d.). Retrieved from [Link]

  • (No author provided). (n.d.). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. PubMed. Retrieved from [Link]

  • (No author provided). (n.d.). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Oxford Academic. Retrieved from [Link]

  • (No author provided). (n.d.). Pharmaceutical Excipients: Impact on Efficiency, Stability, and Solubility in Formulation. MDPI. Retrieved from [Link]

  • (No author provided). (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Retrieved from [Link]

  • (No author provided). (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Retrieved from [Link]

  • (No author provided). (n.d.). The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • (No author provided). (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C007B-520676). Cenmed Enterprises. Retrieved from [Link]

  • (No author provided). (n.d.). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. Retrieved from [Link]

  • (No author provided). (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Review Article Pharmaceutical Excipients: Their Roles, Impact on Stability and Bioavailability, and Mechanisms of Interaction. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • (No author provided). (n.d.). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. NIH. Retrieved from [Link]

  • (No author provided). (n.d.). Major degradation product identified in several pharmaceutical formulations against the common cold. Semantic Scholar. Retrieved from [Link]

  • (No author provided). (n.d.). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. NIH. Retrieved from [Link]

  • (No author provided). (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • (No author provided). (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts. NIH. Retrieved from [Link]

  • (No author provided). (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. Google Patents.
  • (No author provided). (n.d.). Forced Degradation in Pharmaceuticals – A Regulatory Update. (n.d.). Retrieved from [Link]

  • (No author provided). (n.d.). forced degradation studies. IJBPR. Retrieved from [Link]

  • (No author provided). (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). Retrieved from [Link]

  • (No author provided). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Retrieved from [Link]

  • (No author provided). (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry. YouTube. Retrieved from [Link]

  • (No author provided). (n.d.). Techniques for Analysis of Plant Phenolic Compounds. NIH. Retrieved from [Link]

  • (No author provided). (n.d.). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. MDPI. Retrieved from [Link]

  • (No author provided). (n.d.). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. ACS Publications. Retrieved from [Link]

  • (No author provided). (n.d.). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Retrieved from [Link]

  • (No author provided). (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • (No author provided). (n.d.). Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n‐Propanol Mobile Phases. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As a key chiral intermediate in the synthesis of various pharmaceuticals, ensuring a robust and scalable production process is paramount.[1]

This document is structured to address potential challenges you may encounter, offering scientifically grounded explanations and actionable solutions.

Section 1: Understanding the Synthesis - A Two-Step Approach

The synthesis of this compound typically involves a two-step process:

  • Esterification: The reaction of 3-(4-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst to form the corresponding ethyl ester.

  • Williamson Ether Synthesis: The subsequent etherification of the phenolic hydroxyl group with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

This guide will address challenges that may arise in each of these stages, as well as in the overall process scale-up.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section is formatted in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Esterification Stage

Question 1: My esterification reaction is not going to completion, resulting in low yields. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[2][3][4][5] Several factors can be optimized to drive the equilibrium towards the product side:

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[2][6] On a larger scale, the removal of water becomes critical. Consider the following techniques:

    • Azeotropic Distillation: If you are using a solvent like toluene, a Dean-Stark apparatus can be employed to continuously remove water from the reaction mixture.[3]

    • Use of a Drying Agent: While less practical for very large scales, for moderate scale-up, the addition of a suitable desiccant can be effective.[3]

  • Excess Reactant: Using an excess of one of the reactants, typically the less expensive one (in this case, ethanol), can shift the equilibrium towards the product side according to Le Chatelier's principle.[6]

  • Catalyst Concentration: Insufficient catalyst can lead to slow reaction rates. While simply adding more catalyst might seem like a solution, it can also lead to side reactions and purification challenges.[3] A careful optimization of the catalyst loading is recommended.

  • Reaction Temperature and Time: Ensure the reaction is heated to a suitable temperature (typically reflux) for a sufficient duration.[4][6] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[7][8][9]

Question 2: I am observing significant charring and the formation of colored impurities during the esterification reaction, especially at a larger scale. What is causing this and how can I prevent it?

Answer:

Charring and the formation of colored impurities are often indicative of side reactions, which can be exacerbated at a larger scale due to challenges in heat management.[10][11]

  • Localized Overheating: Hot spots in the reactor can lead to the decomposition of starting materials or products.[10] This is a common issue when scaling up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11]

    • Solution: Ensure efficient and uniform stirring. For larger vessels, mechanical stirring is essential. Monitor the internal reaction temperature carefully and use a controlled heating mantle or oil bath to maintain a consistent temperature.[10]

  • Strong Acid Catalyst: Concentrated sulfuric acid, a common catalyst, is a strong dehydrating and oxidizing agent, which can contribute to charring, especially at elevated temperatures.[6]

    • Solution: Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst which can be easily filtered off after the reaction, simplifying purification.

Williamson Ether Synthesis Stage

Question 3: The yield of my Williamson ether synthesis is low, and I am isolating a significant amount of a byproduct. What is the likely side reaction and how can I suppress it?

Answer:

The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkylating agent, which is favored by certain conditions.[12][13][14] This is particularly relevant when using a strong base like an alkoxide.

  • Nature of the Alkylating Agent: The structure of the alkylating agent plays a crucial role. Primary alkyl halides are preferred as they are less prone to elimination.[13][14] Using a secondary or tertiary alkyl halide will significantly increase the amount of elimination product.[12][14] For the synthesis of this compound, an ethyl halide (a primary halide) is ideal.

  • Reaction Temperature: Higher temperatures can favor the elimination reaction.[13] It is important to carefully control the reaction temperature. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable.

  • Steric Hindrance: While the ethyl group is not particularly bulky, significant steric hindrance around the reacting centers can also favor elimination.[12]

Question 4: I am observing O-alkylation vs. C-alkylation on the aromatic ring. How can I improve the selectivity for O-alkylation?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[13] While O-alkylation is generally favored, C-alkylation can occur under certain conditions.

  • Solvent Choice: The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the oxygen anion, favoring O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

Purification and Scale-Up Challenges

Question 5: I am struggling with the purification of the final product on a larger scale. What are the recommended methods?

Answer:

Purification is a critical step in any synthesis, and its difficulty can increase significantly with scale. For this compound, a combination of techniques may be necessary.

  • Work-up Procedure: A thorough aqueous work-up is the first line of defense.

    • Wash with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted acidic starting material.[6][15]

    • Wash with water to remove any water-soluble impurities.[6][15]

    • Wash with brine to aid in the separation of the organic and aqueous layers.

  • Distillation: If the product is a liquid and thermally stable, fractional distillation under reduced pressure can be an effective method for removing impurities with different boiling points.[6][15]

  • Crystallization: A patent for a related compound suggests that the product can be crystallized.[16] This is an excellent method for achieving high purity on a large scale. The patent describes dissolving the crude product in a suitable solvent (ethyl acetate in the example) and then adding it to a solution of sodium bicarbonate to induce crystallization.[16] Cooling the slurry can further improve the yield of the crystalline product.[16]

  • Chromatography: While column chromatography is a powerful purification technique, it can be cumbersome and expensive to scale up.[17][18] It is often used as a final polishing step if very high purity is required. For larger scales, techniques like Medium Pressure Liquid Chromatography (MPLC) may be more practical.

Question 6: As I increase the scale of the reaction, I am noticing inconsistencies in reaction time and product purity. What are the key scale-up parameters I need to control?

Answer:

Scaling up a chemical reaction is not as simple as multiplying all the reagents by a certain factor.[10][11][19] Several physical and chemical parameters change with scale and need careful consideration.

  • Heat Transfer: As mentioned earlier, the surface-area-to-volume ratio decreases upon scale-up, making both heating and cooling less efficient.[10][11] For exothermic reactions, this can lead to a dangerous runaway reaction.

    • Action: Monitor the internal reaction temperature closely. Use a reactor with a jacket for efficient heating and cooling. For highly exothermic steps, consider adding the reagents portion-wise or via a syringe pump to control the rate of heat generation.[10]

  • Mass Transfer (Mixing): Inefficient mixing can lead to localized concentration gradients, resulting in side reactions and inconsistent product quality.[20]

    • Action: Use appropriate stirring mechanisms (e.g., overhead mechanical stirrers for larger vessels) and ensure the stirring speed is sufficient to maintain a homogeneous mixture.

  • Reaction Kinetics: The kinetics of the reaction can be influenced by the changes in heat and mass transfer upon scale-up.[20][21]

    • Action: Perform kinetic studies at the lab scale to understand the reaction profile. This data will be invaluable for predicting the reaction behavior at a larger scale.

Section 3: Experimental Protocols and Workflows

The following are generalized protocols. It is crucial to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

Protocol: Synthesis of this compound

Step 1: Esterification

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-hydroxyphenyl)propanoic acid (1 equivalent).

  • Add an excess of ethanol (e.g., 5-10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-hydroxyphenyl)propanoate.

Step 2: Williamson Ether Synthesis

  • In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve the crude ethyl 3-(4-hydroxyphenyl)propanoate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate, 1.5-2 equivalents).

  • Slowly add the ethylating agent (e.g., ethyl iodide, 1.1-1.2 equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and concentrate to obtain the crude this compound.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_esterification Check Esterification Step Completion? start->check_esterification check_etherification Check Etherification Step Completion? check_esterification->check_etherification No ester_incomplete Esterification Incomplete check_esterification->ester_incomplete Yes ether_incomplete Etherification Incomplete check_etherification->ether_incomplete Yes purification_loss Significant Loss During Purification? check_etherification->purification_loss No ester_actions Actions: - Increase Ethanol Excess - Ensure Efficient Water Removal - Optimize Catalyst Loading - Increase Reaction Time/Temp ester_incomplete->ester_actions ether_actions Actions: - Check Base and Alkylating Agent Stoichiometry - Optimize Temperature to Minimize Elimination - Ensure Anhydrous Conditions ether_incomplete->ether_actions end Yield Improved ester_actions->end ether_actions->end optimize_purification Optimize Purification: - Review Work-up Procedure - Consider Crystallization - Evaluate Chromatography Conditions purification_loss->optimize_purification Yes purification_loss->end No optimize_purification->end

Caption: A decision tree for troubleshooting low yields in the synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this synthesis?

A1: The primary safety concerns include:

  • Exothermic Reactions: Both the esterification (due to the addition of concentrated acid) and the Williamson ether synthesis can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.[10][11]

  • Flammable Solvents: The use of flammable solvents like ethanol and ethyl acetate requires working in a well-ventilated area, away from ignition sources, and using appropriate grounding and bonding procedures to prevent static discharge.[6]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive.[6] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

Q2: What analytical techniques are most suitable for monitoring the reaction progress?

A2: A combination of techniques is often ideal:

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[8]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress, allowing for the determination of conversion and the detection of impurities.[7]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Used for the structural confirmation of the final product and the identification of any unknown impurities.

Q3: Can I perform a one-pot synthesis to improve efficiency?

A3: While one-pot syntheses can be more efficient, they also present challenges. In this case, the acidic conditions of the esterification are incompatible with the basic conditions required for the Williamson ether synthesis. Therefore, a sequential, two-step process with isolation and purification of the intermediate ester is the more robust and reliable approach, especially during scale-up.

Section 5: Data Summary

ParameterLaboratory Scale (e.g., 1-10 g)Pilot Scale (e.g., 100 g - 1 kg)Key Considerations for Scale-Up
Heating/Cooling Heating mantle, oil bathJacketed reactorSurface-area-to-volume ratio decreases, requiring more efficient heat transfer.
Stirring Magnetic stirrerMechanical overhead stirrerEnsuring homogeneity is critical to avoid localized hot spots and concentration gradients.
Reagent Addition All at once or in large portionsControlled addition via pump or dropping funnelTo manage exotherms and maintain optimal reaction conditions.
Work-up Separatory funnelLarger extraction vessels, potential for continuous extractionEmulsion formation can be more problematic at larger scales.
Purification Column chromatography, simple distillationFractional distillation, crystallizationChromatography becomes less practical; crystallization is often the preferred method for high purity.

Section 6: Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_esterification Step 1: Esterification cluster_etherification Step 2: Williamson Ether Synthesis cluster_purification Final Purification start_mat_ester 3-(4-hydroxyphenyl)propanoic Acid + Ethanol ester_reaction Acid Catalyst (H2SO4) Reflux start_mat_ester->ester_reaction ester_workup Aqueous Work-up (Neutralization, Extraction) ester_reaction->ester_workup intermediate Crude Ethyl 3-(4-hydroxyphenyl)propanoate ester_workup->intermediate start_mat_ether Crude Ethyl 3-(4-hydroxyphenyl)propanoate intermediate->start_mat_ether ether_reaction Base (K2CO3) Ethylating Agent (EtI) Heat start_mat_ether->ether_reaction ether_workup Aqueous Work-up (Quenching, Extraction) ether_reaction->ether_workup crude_product Crude this compound ether_workup->crude_product purification_step Crystallization / Distillation crude_product->purification_step final_product Pure this compound purification_step->final_product

Caption: A schematic of the overall synthetic workflow.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Williamson ether synthesis. Retrieved from [Link]

  • Bernhardt, T. G., Cannistraro, P. A., & Bird, D. A. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of lipid research, 37(1), 221–227.
  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • Ausetute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • UTMB Research Experts. (n.d.). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]

  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • Quora. (2017, January 27). How to monitor a chemical reaction. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Real-Time Monitoring of Chemical Reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]

  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]

  • Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • Lab Manager Magazine. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • VisiMix. (n.d.). How to Scale-Up Chemical Processes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Block-scheme of synthesis and purification of ethyl esters. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • CatSci Ltd. (n.d.). Technical Piece SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • ACS Publications. (2020, June 15). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Retrieved from [Link]

  • ResearchGate. (2006, August). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. Retrieved from [Link]

  • Sciencemadness.org. (2013, January 23). Esterification scale-up = problems?!. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • ResearchGate. (2025, October 10). (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • StudySmarter. (n.d.). Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
  • Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

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managing reaction temperature for "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing this synthesis, with a critical focus on the paramount parameter of reaction temperature.

Overview of the Synthesis

The synthesis of this compound is a specific example of an O-alkylation reaction, most commonly achieved via the Williamson ether synthesis.[1] In this reaction, the hydroxyl group of a phenol, in this case, Ethyl 3-(4-hydroxyphenyl)propanoate, is deprotonated by a base to form a nucleophilic phenoxide ion. This ion then attacks an electrophilic ethylating agent (e.g., ethyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1]

The core transformation is as follows:

  • Starting Material: Ethyl 3-(4-hydroxyphenyl)propanoate

  • Reagents: A suitable base (e.g., Potassium Carbonate, Sodium Hydroxide) and an ethylating agent (e.g., Ethyl Bromide, Diethyl Sulfate).

  • Solvent: A polar aprotic solvent like Acetonitrile or DMF is often preferred to enhance the reaction rate.[1]

While the reaction appears straightforward, its success is highly dependent on the precise control of reaction conditions, especially temperature, to maximize yield and purity.

Critical Parameter Analysis: Reaction Temperature

Temperature is arguably the most critical variable in this synthesis. It governs the delicate balance between the desired SN2 reaction rate and the rates of competing, undesirable side reactions. Understanding this relationship is key to troubleshooting and optimizing your experiment.

The Causality Behind Temperature Choices:

  • Reaction Kinetics (Good): Like most chemical reactions, the rate of the desired SN2 ether formation increases with temperature. A typical Williamson ether synthesis is conducted between 50 to 100 °C.[1] Insufficient heat can lead to an incomplete or stalled reaction.

  • Side Reactions (Bad): Higher temperatures can disproportionately accelerate side reactions. The two primary competing pathways in this synthesis are:

    • E2 Elimination: The base can react with the ethyl halide, causing an elimination reaction to form ethylene gas instead of participating in the SN2 reaction. This is particularly favored at higher temperatures.[2]

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[2][3] Elevated temperatures can increase the likelihood of the phenoxide ring attacking the ethylating agent, leading to impurities.

The optimal temperature is therefore a compromise—high enough to ensure a reasonable reaction rate but low enough to minimize the formation of elimination and C-alkylation byproducts.

Data Summary: Temperature Effects
Temperature RangeExpected OutcomePotential Issues
< 50°C Very slow or incomplete reaction.Low yield of the desired product; high recovery of starting material.
50 - 80°C Optimal Range. Good reaction rate, favoring O-alkylation.This is the target range for achieving high yield and purity.
> 80°C Increased rate of side reactions.Lower yield and purity due to the formation of elimination and C-alkylation byproducts.[1][2]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causes and solutions.

dot

Caption: Troubleshooting workflow for the synthesis.

Q1: My reaction is very slow or has stalled. My TLC analysis shows mostly unreacted starting material. What's wrong?

  • Primary Suspect: The reaction temperature is too low. The activation energy for the SN2 reaction is not being met, leading to a sluggish conversion.

  • Troubleshooting Steps:

    • Verify Temperature: Use a calibrated thermometer to check the internal temperature of the reaction mixture. Do not rely solely on the heating mantle's dial setting.

    • Increase Heat: Gradually increase the temperature to the optimal range of 50-80°C.[1] An oil bath is highly recommended for stable and uniform heating.

    • Check Base Strength: An alternative cause could be an inefficient base that isn't fully deprotonating the phenol.[2] Ensure you are using a suitable base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) and that it is anhydrous.

Q2: My reaction produced a low yield of the desired product, and the crude material is difficult to purify. My TLC shows multiple product spots.

  • Primary Suspect: The reaction temperature was too high. This accelerates competing side reactions, primarily E2 elimination and C-alkylation.[2]

  • Troubleshooting Steps:

    • Diagnose Byproducts:

      • Elimination: The E2 elimination of an ethyl halide produces ethylene gas, which will escape the reaction. This leads to a lower yield without necessarily creating extra spots on a TLC plate, but it consumes your reagents.

      • C-Alkylation: C-alkylation of the phenol ring will create isomers that are often difficult to separate from the desired O-alkylated product by column chromatography due to similar polarities.

    • Reduce Temperature: Repeat the reaction, carefully maintaining the temperature in the lower end of the optimal range (e.g., 50-60°C).

    • Controlled Addition: Consider adding the ethylating agent slowly to the heated mixture of the phenol and base. This can help maintain better control over the reaction exotherm and minimize localized temperature spikes.

Q3: The reaction worked, but I obtained a mixture of O- and C-alkylated products. How can I improve the selectivity?

  • Primary Suspect: While temperature is a factor, solvent choice plays a crucial role in directing the regioselectivity of the phenoxide ion's attack.

  • Troubleshooting Steps:

    • Optimize Temperature: First, ensure the temperature did not exceed 80°C, as higher temperatures can favor C-alkylation.

    • Solvent Choice: The use of polar aprotic solvents like DMF or acetonitrile is known to favor O-alkylation.[2] Protic solvents (like ethanol or water) can solvate the oxygen atom of the phenoxide, shielding it and making the ring carbons more available for attack.[3] If you are using a protic solvent, switching to a polar aprotic one should significantly improve O-alkylation selectivity.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol provides a generalized, step-by-step methodology emphasizing precise temperature management.

Materials:

  • Ethyl 3-(4-hydroxyphenyl)propanoate (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)

  • Ethyl Bromide (1.2-1.5 eq.)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, and calibrated thermometer.

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in an oil bath.

  • Charge Reactants: Add Ethyl 3-(4-hydroxyphenyl)propanoate and anhydrous potassium carbonate to the flask.

  • Add Solvent: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Heating: Begin stirring and heat the mixture using the oil bath to a stable internal temperature of 60-65°C .

  • Reagent Addition: Once the temperature is stable, slowly add the Ethyl Bromide to the reaction mixture dropwise over 10-15 minutes.

  • Reaction: Maintain the internal reaction temperature at 60-65°C for 4-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can then be purified by silica gel column chromatography to yield pure this compound.

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Reaction_Pathways Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Alkylation O-Alkylation Product (Desired Ether) Phenoxide->O_Alkylation  SN2 Attack (Oxygen) Favored at 50-80°C C_Alkylation C-Alkylation Product (Isomeric Impurity) Phenoxide->C_Alkylation  SN2 Attack (Ring Carbon) More likely at >80°C EtBr Ethyl Bromide (Electrophile) EtBr->O_Alkylation EtBr->C_Alkylation

Caption: Competing O- vs. C-alkylation pathways.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction at room temperature? A: It is generally not recommended. The reaction rate at room temperature will be extremely slow, likely resulting in an incomplete reaction even after an extended period. Heating to at least 50°C is necessary for practical conversion times.

Q: Is it possible to use a stronger base like Sodium Hydride (NaH)? A: Yes, a stronger base like NaH can be used and will rapidly deprotonate the phenol. However, NaH is highly reactive and requires strictly anhydrous conditions. For safety and ease of handling on a lab scale, K₂CO₃ is often a more practical and effective choice.

Q: How do I know when the reaction is complete? A: The most reliable method is Thin Layer Chromatography (TLC). Spot the reaction mixture against a spot of your starting material (Ethyl 3-(4-hydroxyphenyl)propanoate). The reaction is complete when the starting material spot has completely disappeared.

Q: What is the best way to purify the final product? A: Silica gel column chromatography is the standard method for purifying this compound, effectively separating it from any unreacted starting material or C-alkylated byproducts.

References

  • EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents. Link

  • Williamson ether synthesis - Wikipedia . Link

  • The Williamson Ether Synthesis - Master Organic Chemistry . (2014, October 24). Link

  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem . Link

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info . (2011, April 9). Link

  • What Is the Mechanism of Phenol Alkylation? Exporter China . (2024, March 20). Link

  • Williamson Ether Synthesis - Utah Tech University . Link

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate . (2025, August 6). Link

  • Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers - Alfa Chemistry . Link

  • Process Development and Scale-Up of the PPAR Agonist NNC 61-4655 . (2020, June 15). Organic Process Research & Development. Link

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Technical Support Center: Catalyst Selection for the Synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and optimization for this specific synthesis. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, each with its own set of catalytic considerations. The primary transformations typically involve either the formation of the ester or the ethoxy group, or the modification of a precursor already containing these functionalities. This guide will focus on troubleshooting catalyst-related issues in the most common synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound can be achieved through several catalytic routes, primarily focusing on esterification, etherification, or deprotection of a protected precursor. The choice of catalyst is critical and depends on the specific reaction. Common methods include:

  • Acid-Catalyzed Esterification: This involves the reaction of 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst. Both homogeneous catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and heterogeneous solid acid catalysts such as Amberlyst™ resins can be employed.[1][2]

  • Palladium-Catalyzed Hydrogenation: This route is often used for the deprotection of a benzyl-protected precursor, such as ethyl 2-ethoxy-3-(4-(benzyloxy)phenyl)propanoate. Palladium on activated carbon (Pd/C) is the most common catalyst for this transformation.

  • Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification of the corresponding carboxylic acid or transesterification. This method offers high selectivity under mild reaction conditions.[3][4][5][6][7][8]

  • Etherification Reactions: While less direct for the final product, the ethoxy group can be introduced via reactions like the Williamson ether synthesis or the Mitsunobu reaction on a suitable precursor.[9][10][11][12][13][14][15][16][17] These methods have their own specific catalytic or reagent requirements.

Q2: I am experiencing low yield in my acid-catalyzed esterification. What are the likely causes and how can I troubleshoot this?

A2: Low yields in acid-catalyzed esterification are a common issue. The reaction is an equilibrium process, so several factors can limit the conversion to the desired ester.

  • Insufficient Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the starting materials.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, using a large excess of ethanol can also drive the equilibrium forward.

  • Inadequate Catalyst Activity: The chosen acid catalyst may not be strong enough or may have deactivated.

    • Solution: For homogeneous catalysis, ensure you are using a strong acid like H₂SO₄ or p-TsOH.[1] For heterogeneous catalysts like Amberlyst resins, ensure the catalyst is dry and has not been poisoned from previous uses.

  • Side Reactions: At elevated temperatures, strong acids can cause side reactions such as dehydration of the alcohol or charring of the organic material.[18]

    • Solution: Optimize the reaction temperature. Using a milder solid acid catalyst can also minimize side reactions.

Q3: My palladium-catalyzed hydrogenation for debenzylation is sluggish or incomplete. What should I investigate?

A3: Incomplete hydrogenation can be frustrating. The efficiency of Pd/C catalyzed reactions is sensitive to several factors.

  • Catalyst Poisoning: The catalyst's active sites can be blocked by various substances.

    • Common Poisons: Sulfur-containing compounds, nitrogen-containing heterocycles, and halides are common poisons for palladium catalysts.[19][20][21]

    • Solution: Ensure your starting material and solvent are free from potential catalyst poisons. Purification of the substrate before hydrogenation may be necessary.

  • Catalyst Deactivation: The catalyst can lose activity through sintering (agglomeration of palladium particles) or coking (deposition of carbonaceous material on the surface).[19][22][23]

    • Solution: Use a fresh batch of catalyst. Ensure the reaction temperature is not excessively high, as this can promote sintering.

  • Poor Mass Transfer: Hydrogen gas needs to effectively reach the catalyst surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid phase transfer. Using a solvent that can dissolve both the substrate and hydrogen to some extent can also be beneficial. Protic solvents like ethanol or acetic acid often accelerate hydrogenation rates.[24]

Q4: I am considering an enzymatic approach using lipase. What are the critical parameters to control for a successful esterification?

A4: Enzymatic catalysis offers high selectivity but requires careful optimization of reaction conditions.

  • Water Activity: While lipases function in aqueous environments, for ester synthesis, the water content needs to be minimized to favor the esterification equilibrium over hydrolysis.[4][25][26]

    • Solution: Use a non-aqueous solvent system or a solvent-free system. The addition of molecular sieves can help to remove the water produced during the reaction.

  • Substrate Inhibition: High concentrations of either the carboxylic acid or the alcohol can inhibit or deactivate the lipase.[3][5]

    • Solution: Optimize the substrate molar ratio. Stepwise addition of one of the substrates can help maintain a low, non-inhibitory concentration.

  • Temperature: Lipases have an optimal temperature range for activity. Temperatures that are too high can lead to denaturation of the enzyme.[25]

    • Solution: Determine the optimal temperature for the specific lipase you are using. This is typically in the range of 40-60 °C.

Troubleshooting Guides

Problem 1: Low Yield and Byproduct Formation in Williamson Ether Synthesis for Ethoxy Group Introduction

The Williamson ether synthesis, while a classic method, can be prone to side reactions, especially with phenolic substrates.[10][13][16][17]

Potential Cause Recommended Solution
Incomplete Deprotonation of the Phenol Ensure anhydrous conditions. Use a sufficiently strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).[9]
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile and can be alkylated on the aromatic ring. This is generally less favored than O-alkylation but can occur. Using polar aprotic solvents can favor O-alkylation.[9][10]
Side Reaction: Elimination (E2) of the Alkyl Halide This is more of a concern with secondary and tertiary alkyl halides. Since ethyl iodide is a primary halide, this is less likely but can be minimized by using milder reaction conditions (e.g., lower temperature).[9][13][16]
Problem 2: Catalyst Deactivation in Solid Acid Catalyzed Esterification

Solid acid catalysts like Amberlyst offer advantages in terms of separation but can suffer from deactivation.

Deactivation Mechanism Troubleshooting and Prevention
Leaching of Active Sites Active sulfonic acid groups can be lost from the polymer support into the reaction medium.[27] Perform a hot filtration test to check for leaching. If leaching is confirmed, consider a different solid acid catalyst with better stability under your reaction conditions.
Fouling of Catalyst Pores High molecular weight byproducts or polymers can block the pores of the catalyst, preventing access to the active sites. Pre-purify starting materials to remove any potential foulants. Washing the catalyst with a suitable solvent after the reaction may help in regeneration.
Neutralization of Acidic Sites Basic impurities in the reactants or solvent can neutralize the acidic sites of the catalyst. Ensure all reactants and solvents are of high purity and free from basic residues.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification with a Solid Acid Catalyst
  • Catalyst Preparation: If using a resin-based catalyst like Amberlyst™ 70, wash it with the reaction solvent (ethanol) and dry it under vacuum to remove any adsorbed water.[28][29]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (1.0 eq) and a sufficient amount of ethanol to dissolve the starting material.

  • Catalyst Addition: Add the pre-treated solid acid catalyst (typically 5-10 wt% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. If using a Dean-Stark trap, monitor the collection of water.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst. The catalyst can be washed with fresh solvent for potential reuse.

  • Purification: Remove the excess ethanol under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Catalytic Cycles

Catalytic_Cycles cluster_0 Acid-Catalyzed Esterification cluster_1 Pd-Catalyzed Hydrogenation (Debenzylation) A R-COOH B R-C(OH)2+ A->B + H+ C Tetrahedral Intermediate B->C + R'OH D R-COOR' C->D - H2O, -H+ E H+ F R-OBn H R-O-Pd-H F->H + Pd(0), H2 G Pd(0) I R-OH H->I - Pd(0)

Caption: Simplified catalytic cycles for acid-catalyzed esterification and palladium-catalyzed debenzylation.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Check for Unreacted Starting Material (TLC/GC) Start->Check_SM Check_Byproducts Analyze for Byproducts (TLC/LC-MS) Check_SM->Check_Byproducts No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Side_Reaction Side Reaction is Dominant Check_Byproducts->Side_Reaction Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst Activity - Drive Equilibrium Incomplete_Rxn->Optimize_Conditions Identify_Byproduct Identify Byproduct Structure Side_Reaction->Identify_Byproduct Modify_Catalyst Modify Catalyst or Reaction Conditions to Minimize Side Reaction Identify_Byproduct->Modify_Catalyst

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Kim, S. M., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

  • Li, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Oliver-Meseguer, J., et al. (n.d.).
  • Gama, R. S., et al. (2022). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. [Link]

  • Eigenberger, G. (n.d.).
  • Ley, S. V., & Leach, A. G. (2001). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Dodge, J. A., & Nissen, J. S. (2006). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

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  • Hughes, D. L. (2016).
  • Synfacts. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles.
  • Royal Society of Chemistry. (2023). Magnetic-responsive solid acid catalysts for esterification. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • ResearchGate. (2018). Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication?. [Link]

  • ResearchGate. (2016). LIPASE CATALYZED ESTERS SYNTHESES IN ORGANIC MEDIA: A REVIEW. [Link]

  • SciELO. (2006). Lipase catalyzed ester synthesis for food processing industries. [Link]

  • MDPI. (2021). Lipases as Effective Green Biocatalysts for Phytosterol Esters’ Production: A Review. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Poisoned catalyst. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Sciencemadness Discussion Board. (2020). Choosing an acid catalyst. [Link]

  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

  • Green Chemistry (RSC Publishing). (2017). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. [Link]

  • Waseda University. (n.d.).
  • YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]

  • PubMed Central. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. [Link]

  • SciELO. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. [Link]

  • MDPI. (2021). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. [Link]

  • ResearchGate. (2004). Lipases and lipase-catalyzed esterification in non-aqueous media. [Link]

  • National Institutes of Health. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. [Link]

  • University of Illinois. (n.d.).
  • ResearchGate. (2015). Lipase-Catalyzed Esterification. [Link]

  • Richmond Sarpong Group, UC Berkeley. (n.d.).
  • ACS Publications. (2023). Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst. [Link]

  • PubMed. (2008). Catalyst support effects: gas-phase hydrogenation of phenol over palladium. [Link]

  • PubMed Central. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. [Link]

  • ResearchGate. (2018). Kinetics of Propionic Acid and Isoamyl Alcohol Liquid Esterification with Amberlyst 70 as Catalyst. [Link]

  • DuPont. (n.d.).
  • Scribd. (n.d.). Amberlyst Catalysts LabProcedures. [Link]

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Technical Support Center: Synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from its precursor, ethyl 3-(4-hydroxyphenyl)propanoate, is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide and forming the ether linkage.

Q2: Why is solvent selection so critical in this synthesis?

A2: Solvent selection is paramount because it directly influences the reaction rate and selectivity. The choice of solvent can significantly impact the nucleophilicity of the phenoxide ion and can favor the desired O-alkylation over potential side reactions like C-alkylation.[1][2] Polar aprotic solvents are generally preferred as they can accelerate the reaction rate by effectively solvating the cation of the base while leaving the phenoxide anion "naked" and more reactive.[3][4]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most common side reactions are C-alkylation of the phenol ring and elimination (E2) of the alkyl halide. C-alkylation is more likely in protic solvents, which can solvate the phenoxide oxygen, making the carbon atoms of the ring more accessible for attack. Elimination becomes significant if using secondary or tertiary alkyl halides, which is why primary alkyl halides are strongly recommended for this SN2 reaction. To minimize these side reactions, the use of a polar aprotic solvent and a primary ethyl halide is crucial.

Q4: Can a phase transfer catalyst be beneficial in this reaction?

A4: Yes, a phase transfer catalyst, such as tetrabutylammonium bromide, can be advantageous, particularly in biphasic reaction systems (solid-liquid or liquid-liquid). It facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or no conversion of the starting material.

  • Possible Cause 1: Ineffective Deprotonation. The phenolic proton may not be fully removed, leading to a low concentration of the reactive phenoxide nucleophile.

    • Solution: Ensure your base is sufficiently strong to deprotonate the phenol. While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide can be employed, though they may increase the risk of side reactions. Also, ensure the reaction medium is anhydrous, as water can consume the base and inhibit phenoxide formation.

  • Possible Cause 2: Poor Nucleophilicity of the Phenoxide. The choice of solvent can significantly dampen the nucleophilic character of the phenoxide.

    • Solution: Switch to a polar aprotic solvent. Protic solvents like ethanol or water can form a "solvent cage" around the phenoxide through hydrogen bonding, which stabilizes it and reduces its reactivity.[5] Polar aprotic solvents such as DMF, DMSO, or acetonitrile do not form such strong interactions, leaving the phenoxide more available for the SN2 attack.[4][5]

Problem 2: Significant formation of the C-alkylated byproduct.

  • Possible Cause: Use of a Protic Solvent. Protic solvents can solvate the oxygen of the phenoxide, making the ortho and para positions of the aromatic ring more competitive nucleophilic sites.

    • Solution: As detailed above, the remedy is to use a polar aprotic solvent. A study on a similar Williamson ether synthesis demonstrated a dramatic shift in selectivity: in acetonitrile (a polar aprotic solvent), the O- to C-alkylation ratio was 97:3, whereas in methanol (a protic solvent), the ratio dropped to 72:28.[1][2]

Problem 3: The reaction is slow, requiring extended reaction times.

  • Possible Cause 1: Inappropriate Solvent. The solvent may not be effectively promoting the SN2 reaction.

    • Solution: Transitioning from a protic or nonpolar solvent to a polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction. For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[5]

  • Possible Cause 2: Poor Leaving Group. The halide on the ethylating agent may not be easily displaced.

    • Solution: If using ethyl chloride or ethyl bromide, consider switching to ethyl iodide. Iodide is a better leaving group, which will increase the rate of the SN2 reaction.

Problem 4: Difficulty in product purification.

  • Possible Cause: Complex reaction mixture due to side products. If the reaction conditions are not optimized, the resulting mixture of O-alkylated product, C-alkylated byproduct, and unreacted starting material can be challenging to separate.

    • Solution: Optimize the reaction conditions as described above to maximize the yield of the desired product and simplify the purification process. Employing column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) is often necessary for achieving high purity.

Solvent Effects on Reaction Outcome: A Comparative Overview

The choice of solvent has a profound impact on the success of the synthesis. The following table summarizes the expected outcomes with different solvent classes.

Solvent ClassRepresentative SolventsExpected Effect on Synthesis of this compoundRationale
Polar Aprotic Acetonitrile, DMF, DMSO, AcetoneHighly Recommended. Promotes high reaction rates and favors the desired O-alkylation.[1][2][3][6]Solvates the cation of the base, leaving the phenoxide anion "naked" and highly nucleophilic.[4][5]
Polar Protic Water, Ethanol, MethanolNot Recommended. Leads to slower reaction rates and an increased proportion of the C-alkylated byproduct.[1]Solvates the phenoxide anion via hydrogen bonding, reducing its nucleophilicity and exposing the ring to C-alkylation.[5]
Nonpolar Toluene, HexaneGenerally not ideal. May result in slow reaction rates due to poor solubility of the phenoxide salt.Fails to adequately dissolve the ionic phenoxide intermediate, hindering the reaction.

Experimental Protocol: Optimized Synthesis in a Polar Aprotic Solvent

This protocol details a robust method for the synthesis of this compound, emphasizing the use of a polar aprotic solvent to maximize yield and purity.

Materials:

  • Ethyl 3-(4-hydroxyphenyl)propanoate

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-(4-hydroxyphenyl)propanoate (1 equivalent) and anhydrous DMF. Stir until the starting material is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. Stir the suspension vigorously.

  • Alkylation: Add ethyl iodide (1.5-2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove the DMF and any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizing the Workflow: The Role of the Solvent

The following diagram illustrates the key steps in the synthesis and highlights the critical role of the solvent in facilitating the desired reaction pathway.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction in Polar Aprotic Solvent cluster_2 Potential Side Reaction (Minimized in Aprotic Solvent) start Ethyl 3-(4-hydroxyphenyl)propanoate phenoxide Phenoxide Intermediate start->phenoxide + K₂CO₃ (Base) reaction SN2 Attack phenoxide->reaction 'Naked' Nucleophile c_alkylation C-Alkylation Byproduct phenoxide->c_alkylation Favored in Protic Solvents solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction Solvates K⁺, enhances nucleophilicity product This compound (Desired O-Alkylation) reaction->product

Caption: Workflow for the synthesis of this compound.

References

  • SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Analysis of solvent effect on SN2 reactions by different theoretical models - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021). Retrieved from [Link]

  • ethyl (2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate - LookChem. (n.d.). Retrieved from [Link]

  • Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents. (n.d.).
  • Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. (2003). Organic Process Research & Development, 7(4), 549-558. Retrieved from [Link]

  • This compound | C13H18O4 | CID 11791243 - PubChem. (n.d.). Retrieved from [Link]

  • Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Investigating the Stereospecific Biological Activity of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Discovery

In the realm of pharmacology and drug development, a molecule's three-dimensional structure is not a trivial detail; it is a fundamental determinant of its biological function. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different activities in a chiral biological environment. This phenomenon, known as stereospecificity, arises because biological targets like enzymes and receptors are themselves chiral, leading to distinct interactions with each enantiomer. A classic example is the non-steroidal anti-inflammatory drug (NSAID) Naproxen, where the (S)-enantiomer is a potent anti-inflammatory agent, while the (R)-enantiomer is a liver toxin with no therapeutic benefit[1]. This stark difference underscores the regulatory and scientific necessity of evaluating enantiomers independently.

This guide focuses on Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate , a chiral molecule featuring a stereocenter at the C2 position of the propanoate chain. While this specific compound is often cited as a chiral intermediate in the synthesis of other molecules[2][3], its core scaffold, 3-(4-hydroxyphenyl)propanoic acid, has recently emerged as a promising foundation for novel therapeutic agents. Studies published in 2024 have demonstrated that derivatives of this scaffold exhibit potent, structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens and fungi, as well as anticancer and antioxidant properties against non-small cell lung cancer cells[4][5][6][7][8].

Given the established biological potential of its parent scaffold, a critical and logical next step is to dissect the contributions of each enantiomer of this compound to its overall biological profile. This guide provides the strategic rationale and detailed experimental protocols for the chiral separation and comparative biological evaluation of its (R)- and (S)-enantiomers.

Part 1: Chiral Separation - Isolating the Enantiomers for Analysis

The prerequisite for any comparative study is the purification of the individual (R)- and (S)-enantiomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this application due to its high resolution and scalability from analytical to preparative quantities[9].

Causality of Method Selection:

The choice of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is strategic. These phases form chiral grooves and cavities that engage in transient, stereoselective interactions (e.g., hydrogen bonds, dipole-dipole, π-π stacking) with the enantiomers. The subtle differences in the stability of these diastereomeric complexes result in different retention times, allowing for their separation. The mobile phase, typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is optimized to modulate these interactions and achieve baseline resolution.

Experimental Protocol: Preparative Chiral HPLC
  • System Preparation:

    • Column: Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based), 20 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 90:10 (v/v) n-Hexane : Isopropanol. All solvents must be HPLC grade.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 225 nm (where the phenyl group absorbs).

    • Temperature: 25°C.

  • Sample Preparation:

    • Dissolve 100 mg of racemic this compound in 10 mL of the mobile phase to create a 10 mg/mL solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Separation & Fraction Collection:

    • Perform an initial analytical run with a small injection (5 µL) to determine the retention times of the two enantiomers.

    • Begin preparative-scale injections (e.g., 1 mL per injection).

    • Set up the fraction collector to automatically collect the eluent corresponding to the peak of the first enantiomer and the peak of the second enantiomer into separate vessels.

  • Purity Analysis & Recovery:

    • Pool the fractions for each respective enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve a small amount of each isolated enantiomer and analyze using the same HPLC method to confirm enantiomeric purity (target >99% enantiomeric excess).

    • Determine the absolute configuration ((R) or (S)) using analytical techniques such as Vibrational Circular Dichroism (VCD) or by comparison to a stereochemically defined standard, if available[10].

Workflow for Enantiomer Separation

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_post Post-Processing & Analysis Racemic Racemic Mixture of This compound Dissolved Dissolve in Mobile Phase Racemic->Dissolved Filtered Filter (0.45 µm) Dissolved->Filtered HPLC Inject into Chiral HPLC System Filtered->HPLC Collection Fraction Collection (Peak 1 and Peak 2) HPLC->Collection Evap1 Evaporate Solvent (Fraction 1) Collection->Evap1 Evap2 Evaporate Solvent (Fraction 2) Collection->Evap2 PureR (R)-Enantiomer (>99% e.e.) Evap1->PureR PureS (S)-Enantiomer (>99% e.e.) Evap2->PureS PurityCheck Purity & Configuration Analysis PureR->PurityCheck PureS->PurityCheck

Caption: Workflow for the separation and purification of enantiomers using preparative chiral HPLC.

Part 2: Comparative Biological Evaluation

With the purified enantiomers in hand, a head-to-head comparison of their biological activities is essential. Based on the demonstrated potential of the 3-(4-hydroxyphenyl)propanoic acid scaffold[4][5], the following assays provide a robust starting point.

A. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: To determine if the observed antimicrobial effects of the parent scaffold are stereospecific. A significant difference in MIC values between enantiomers would strongly suggest a specific interaction with a chiral bacterial target, such as an enzyme or ribosomal component.

Protocol:

  • Strain Selection: Use a panel of clinically relevant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis, as these were shown to be susceptible to the parent scaffold[6].

  • Preparation: Prepare stock solutions of the (R)- and (S)-enantiomers in dimethyl sulfoxide (DMSO).

  • Microdilution: In a 96-well plate, perform a two-fold serial dilution of each enantiomer in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO at the highest concentration used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Anticancer Activity: Cell Viability (MTT) Assay

Rationale: To assess stereospecific cytotoxicity against cancer cells. The parent scaffold has shown activity against A549 non-small cell lung cancer cells[5][8]. The MTT assay is a colorimetric method that measures metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Culture: Seed A549 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the (R)-enantiomer, (S)-enantiomer, or a positive control drug (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration required to inhibit 50% of cell growth) for each enantiomer.

Data Presentation: Summarizing Biological Activity

Quantitative data from these assays should be tabulated for a clear, direct comparison.

CompoundTarget Organism/Cell LineEndpointValue (µg/mL)
(R)-Enantiomer S. aureus (MRSA)MICHypothetical Value
(S)-Enantiomer S. aureus (MRSA)MICHypothetical Value
Racemic Mixture S. aureus (MRSA)MICHypothetical Value
(R)-Enantiomer A549 Lung Cancer CellsIC50Hypothetical Value
(S)-Enantiomer A549 Lung Cancer CellsIC50Hypothetical Value
Racemic Mixture A549 Lung Cancer CellsIC50Hypothetical Value

Part 3: Probing the Mechanism - The "Why" Behind Differential Activity

Should the biological assays reveal a significant difference in activity between the enantiomers, this strongly implies a specific interaction with a biological macromolecule. This "eutomer" (the more active enantiomer) likely fits into a binding site more perfectly than the "distomer" (the less active one).

Hypothetical Signaling Pathway: Targeting Apoptosis in Cancer

Many cytotoxic anticancer agents function by inducing apoptosis (programmed cell death). A plausible hypothesis is that one enantiomer is a more effective binder to a key protein in an apoptotic pathway, such as an initiator caspase or a Bcl-2 family protein. A differential effect on this pathway could explain stereospecific activity.

G Eutomer (S)-Enantiomer (Eutomer) Receptor Pro-Apoptotic Receptor (e.g., Fas) Eutomer->Receptor Strong Binding & Activation Distomer (R)-Enantiomer (Distomer) Distomer->Receptor Weak / No Binding Casp8 Caspase-8 (Activation) Receptor->Casp8 Initiates Cascade Casp3 Caspase-3 (Executioner) Casp8->Casp3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Hypothetical pathway showing stereospecific induction of apoptosis by the more active enantiomer.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterizing the enantiomers of this compound. By first achieving chiral separation and then conducting parallel biological assays, researchers can definitively determine if the promising antimicrobial and anticancer activities of the parent scaffold are driven by one enantiomer. Such a finding would be highly significant, as it would pave the way for the development of a single-enantiomer drug (a "chiral switch"), potentially offering enhanced potency and a superior safety profile by eliminating the inactive or potentially harmful distomer. The protocols and rationale presented here provide a self-validating framework for unlocking the full therapeutic potential hidden within the stereochemistry of this promising molecular scaffold.

References

  • Al-Zoubi, M. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Al-Zoubi, M. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Al-Zoubi, M. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • Al-Zoubi, M. A., et al. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]

  • Al-Zoubi, M. A., et al. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. Google Patents.
  • MySkinRecipes. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. MySkinRecipes. Available at: [Link]

  • PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. PubChem. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • LookChem. (n.d.). ethyl (2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. LookChem. Available at: [Link]

  • Khan, M. A., et al. (2013). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. University of Calgary. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Antioxidant Activity of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Phenolic Compound

In the field of drug development and nutraceuticals, the identification and validation of novel antioxidant compounds is a critical endeavor. Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathologies, making the quest for effective antioxidants paramount. This guide focuses on a specific molecule of interest: Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate .

Structurally, this compound (C13H18O4) possesses a key feature indicative of potential antioxidant activity: a 4-hydroxyphenyl group.[1][2][3] This phenolic moiety is a well-known structural motif in many natural and synthetic antioxidants, capable of donating a hydrogen atom or an electron to neutralize free radicals. However, the presence of a promising functional group is not, by itself, sufficient evidence of efficacy. Rigorous, multi-faceted validation is required.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust validation study for this, or any similar novel compound. We will move beyond single-point assays to build a scientifically sound, comparative framework. The objective is not merely to perform assays, but to understand their underlying mechanisms, compare their outcomes, and synthesize the data into a cohesive antioxidant profile.

The Imperative of a Multi-Assay Approach

No single in-vitro assay can fully capture the complexity of antioxidant action.[4] Antioxidants can function through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom. This is a kinetically-driven process.

    • A-H + R• -> A• + R-H

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, which is then often protonated in the surrounding medium. This is a thermodynamically-driven process.

    • R• + A-H -> R:- + [A-H]•+

Because a compound may favor one mechanism over the other, or exhibit mixed-mode activity, relying on a single assay can produce misleading or incomplete results.[5] A well-designed validation study, therefore, must employ a panel of assays that probe these different mechanisms. This guide will focus on four widely accepted and complementary methods: DPPH, ABTS, FRAP, and ORAC .[6][7]

Overall Validation Workflow

A systematic approach is essential for reproducible and reliable results. The workflow involves preparing the test compound and standards, performing a panel of mechanistically distinct assays, calculating key comparative metrics, and synthesizing the data to build a comprehensive antioxidant profile.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Assay Panel Execution cluster_analysis Phase 3: Data Analysis & Synthesis Compound Test Compound (this compound) Prep Prepare Stock Solutions & Serial Dilutions Compound->Prep Standards Standards (Trolox, Ascorbic Acid) Standards->Prep DPPH DPPH Assay (Mixed HAT/SET) Prep->DPPH Test Concentrations ABTS ABTS Assay (Primarily SET) Prep->ABTS Test Concentrations FRAP FRAP Assay (Purely SET) Prep->FRAP Test Concentrations ORAC ORAC Assay (Primarily HAT) Prep->ORAC Test Concentrations Calc Calculate Metrics (IC50, TEAC, FRAP Value) DPPH->Calc Raw Absorbance/ Fluorescence Data ABTS->Calc Raw Absorbance/ Fluorescence Data FRAP->Calc Raw Absorbance/ Fluorescence Data ORAC->Calc Raw Absorbance/ Fluorescence Data Table Compile Comparative Data Table Calc->Table Profile Develop Comprehensive Antioxidant Profile Table->Profile Synthesize Results

Caption: Overall workflow for antioxidant activity validation.

Part 1: Radical Scavenging Assays (DPPH & ABTS)

These assays are based on the ability of an antioxidant to neutralize a stable radical, resulting in a measurable color change.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to assess antioxidant capacity.[8] It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical.[9] This neutralization of the DPPH radical leads to a color change from deep violet to pale yellow, which is quantified by a decrease in absorbance around 517 nm.[8][9]

G cluster_mech DPPH Assay Mechanism DPPH_Radical DPPH• (Deep Violet Radical) DPPH_H DPPH-H (Pale Yellow/Colorless) DPPH_Radical->DPPH_H H• donation Antioxidant +  Antioxidant (A-H) (e.g., Test Compound) Antioxidant_Radical +  A• (Antioxidant Radical) Antioxidant->Antioxidant_Radical

Caption: Mechanism of the DPPH radical scavenging assay.

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[9] This solution should be prepared fresh daily and kept in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[8]

    • Test Compound Stock (e.g., 1 mg/mL): Accurately weigh and dissolve "this compound" in a suitable solvent (e.g., methanol).

    • Standard Stock (e.g., 1 mg/mL): Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox in the same solvent.[8]

    • Serial Dilutions: Prepare a range of concentrations for both the test compound and the standard (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[8]

  • Assay Procedure:

    • Plate Setup: In triplicate wells of a 96-well plate, add 100 µL of each concentration of the test compound, standard, or solvent (for the blank control).[8]

    • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently.[8]

    • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[9][10] This step is crucial to prevent photo-degradation of DPPH.

    • Measurement: Read the absorbance at 517 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% RSA) for each concentration using the formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] x 100 [8][10] Where Abs_control is the absorbance of the DPPH solution with the solvent blank.

    • Plot % RSA against the concentration of the test compound and the standard.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. This can be calculated from the linear regression equation of the dose-response curve.[11][12][13] A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds over a wide pH range.[15] The ABTS radical is generated by reacting ABTS with potassium persulfate.[16] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[14]

G cluster_mech ABTS Assay Mechanism ABTS_Radical ABTS•+ (Blue/Green Radical Cation) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral e- donation Antioxidant +  Antioxidant

Caption: Mechanism of the ABTS radical cation decolorization assay.

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[14][16]

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with ethanol or a phosphate buffer until the absorbance at 734 nm is approximately 0.70 ± 0.02.

    • Test Compound and Standard (Trolox): Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is the most common standard for this assay.[17]

  • Assay Procedure:

    • Plate Setup: In triplicate wells, add 10 µL of each concentration of the test compound, Trolox standard, or solvent blank.

    • Reaction Initiation: Add 200 µL of the ABTS•+ working solution to each well.

    • Incubation: Incubate the plate at room temperature for approximately 6-10 minutes.

    • Measurement: Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a formula similar to the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .[17][18] A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The antioxidant capacity of the test compound is then expressed as µM of Trolox equivalents (µM TE).[15][19]

Part 2: Reducing Power and HAT-Based Assays (FRAP & ORAC)

These assays measure different facets of antioxidant action: FRAP quantifies the ability to reduce a metal ion, while ORAC measures the capacity to quench peroxyl radicals via hydrogen donation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ).[20][21] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[22][23] This assay is mechanistically a pure SET assay and provides a direct estimation of the total reducing capacity of a sample.[24][25]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[20] Warm this reagent to 37°C before use.

    • Test Compound and Standard (FeSO₄ or Trolox): Prepare stock solutions and serial dilutions. A ferrous sulfate (Fe²⁺) standard curve is often used to quantify the results.[21]

  • Assay Procedure:

    • Plate Setup: Add 10 µL of the sample or standard to triplicate wells.[22]

    • Reaction Initiation: Add 190-220 µL of the pre-warmed FRAP working solution to each well.[22][24]

    • Incubation: Incubate the plate at 37°C. Absorbance readings can be taken kinetically or at a fixed endpoint (e.g., 4-60 minutes, depending on the protocol).[22][24]

    • Measurement: Read the absorbance at 593 nm.[20]

  • Data Analysis:

    • The results are calculated by comparing the absorbance change of the sample to a standard curve of Fe²⁺. The antioxidant capacity is expressed as µM of Fe²⁺ equivalents .[25]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is considered highly relevant biologically because it uses a peroxyl radical, a common ROS in the human body.[26] The assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by the peroxyl radical generator AAPH [2,2'-azobis(2-amidinopropane) dihydrochloride].[19][27] The antioxidant's protective capacity is quantified by measuring the decay of fluorescence over time. The result is expressed as a TEAC value.

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[28]

    • AAPH Solution: Prepare a fresh solution of AAPH (the free radical initiator) in the same buffer.[28]

    • Test Compound and Standard (Trolox): Prepare stock solutions and serial dilutions in the phosphate buffer.[27]

  • Assay Procedure:

    • Plate Setup: In a black 96-well plate (to minimize fluorescence interference), add 25 µL of sample, standard, or buffer blank to triplicate wells.[26][27]

    • Add Probe: Add 150 µL of the fluorescein working solution to all wells.[26][28]

    • Pre-incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.[26][27]

    • Reaction Initiation: Add 25 µL of the AAPH solution to all wells, preferably using the plate reader's injectors for timing consistency.[27]

    • Measurement: Immediately begin monitoring the fluorescence decay kinetically (e.g., every 90 seconds) for at least 1-2 hours, with excitation at ~485 nm and emission at ~520 nm.[19][27]

  • Data Analysis:

    • The antioxidant activity is quantified by calculating the Area Under the Curve (AUC) from the fluorescence decay plot.

    • The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and expressed as µM Trolox Equivalents (µM TE) .[19]

Synthesizing the Data: A Comparative Analysis

After executing the assays, the results for "this compound" should be compiled and compared against known standards. This comparative table is the cornerstone of the validation report.

AssayMechanismMetricThis compoundTrolox (Standard)Ascorbic Acid (Standard)
DPPH Mixed HAT/SETIC50 (µg/mL)Experimental ValueExperimental ValueExperimental Value
ABTS Primarily SETTEAC (µM TE/mg)Experimental Value1.0 (by definition)Experimental Value
FRAP Purely SETFRAP Value (µM Fe²⁺/mg)Experimental ValueExperimental ValueExperimental Value
ORAC Primarily HATORAC Value (µM TE/mg)Experimental Value1.0 (by definition)Experimental Value

Interpreting the Results:

  • A low IC50 value in the DPPH assay suggests potent radical scavenging activity.

  • A high TEAC value from the ABTS assay indicates strong electron-donating capacity.

  • A high FRAP value confirms potent reducing power.

  • A high ORAC value points to effective hydrogen atom donation to quench peroxyl radicals.

By comparing the performance across these mechanistically different assays, a comprehensive profile emerges. For instance, if the test compound shows high activity in the FRAP and ABTS assays but moderate activity in the ORAC assay, it would suggest its primary mode of antioxidant action is via Single Electron Transfer (SET). Conversely, strong performance in the ORAC assay would highlight its efficacy as a Hydrogen Atom Transfer (HAT) agent. This level of mechanistic insight is crucial for drug development and claim substantiation.

Conclusion

Validating the antioxidant activity of a novel compound like "this compound" requires more than a single measurement. It demands a systematic, comparative approach using a panel of assays that probe different antioxidant mechanisms. By employing the DPPH, ABTS, FRAP, and ORAC assays, researchers can build a robust and scientifically defensible antioxidant profile. This guide provides the necessary protocols and interpretive framework to move from a promising chemical structure to a well-characterized bioactive compound, paving the way for further preclinical and clinical investigation.

References

  • Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Retrieved from [Link]

  • Crescent, J. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn. Retrieved from [Link]

  • Wikipedia. (2023). Trolox equivalent antioxidant capacity. Retrieved from [Link]

  • Citeq Biologics. (n.d.). TEAC Assay. Retrieved from [Link]

  • Cusabio. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Retrieved from [Link]

  • Dr. Shakil Ahmad. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. Retrieved from [Link]

  • PubMed. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Retrieved from [Link]

  • Quora. (n.d.). How to calculate IC50 value from percent inhibition graph for antioxidant activity. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]

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  • MDPI. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Retrieved from [Link]

  • ScienceOpen. (n.d.). Comparison of ABTS, DPPH, FRAP and ORAC assays for estimating antioxidant activity from guava fruit extracts. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays?. Retrieved from [Link]

  • MDPI. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Retrieved from [Link]

  • IJRPC. (n.d.). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. Retrieved from [Link]

  • NIH. (2016). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Retrieved from [Link]

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  • PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Retrieved from [Link]

  • ResearchGate. (2018). Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan. Retrieved from [Link]

  • Microbe Notes. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. Retrieved from [Link]

  • ResearchGate. (2025). Comparision of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Semantic Scholar. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Retrieved from [Link]

  • IJNRD. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

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  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

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A Tale of Two Isomers: A Comparative Guide to the Biological Efficacy of (S)- and (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of stereochemistry, the spatial arrangement of atoms can dramatically alter the biological narrative of a molecule. A chiral compound and its non-superimposable mirror image, or enantiomer, can exhibit vastly different, and often opposing, physiological effects. This guide delves into the divergent biological efficacies of the (S)- and (R)-enantiomers of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a molecule standing at the crossroads of agrochemical and pharmaceutical science. While direct comparative studies on this specific chemical entity are not extensively documented, a robust body of evidence from structurally related compounds allows for a compelling and insightful comparison.

This document will elucidate the mechanistic underpinnings of each enantiomer's primary biological role, supported by data from analogous chemical classes. We will explore the (R)-enantiomer's potent herbicidal activity through the inhibition of a key plant enzyme and contrast this with the (S)-enantiomer's role as a valuable chiral building block in the synthesis of life-saving pharmaceuticals.

The Dichotomy of Chirality: An Overview

This compound is a chiral molecule due to the stereocenter at the second carbon of the propanoate chain. This chirality gives rise to two distinct enantiomers: (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate and (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. As is often the case in biological systems, which are themselves chiral, these two isomers interact with molecular targets with differing affinities and consequences.

EnantiomerPrimary Biological RoleKey Molecular Target (Inferred)
(R)-Enantiomer Herbicide (inferred from aryloxyphenoxypropionates)Acetyl-CoA Carboxylase (ACCase) in grasses
(S)-Enantiomer Pharmaceutical Intermediate (documented)Adrenergic beta-receptors (as part of a larger molecule)

Part 1: The (R)-Enantiomer - A Potent Herbicide in the Making

The biological activity of the (R)-enantiomer of this compound is best understood by examining its structural relatives, the aryloxyphenoxypropionate ("fop") herbicides. This class of compounds is renowned for its efficacy in controlling grass weeds in broadleaf crops.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal action of aryloxyphenoxypropionates stems from their potent and selective inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By blocking this enzyme, the herbicide halts the production of lipids, leading to a breakdown of cell membrane integrity and ultimately, the death of the susceptible plant.

The herbicidal activity is highly stereoselective. Studies on related compounds like fenoxaprop and haloxyfop have consistently shown that the (R)-enantiomer is the biologically active isomer, while the (S)-enantiomer is significantly less effective.[4][5][6] This enantioselectivity is attributed to the three-dimensional structure of the ACCase active site, which preferentially binds the (R)-isomer.[1][7][8] Molecular modeling suggests that the (S)-enantiomer experiences steric hindrance, preventing its effective binding to the enzyme.[7]

ACCase_Inhibition cluster_plant_cell Grass Plant Cell cluster_herbicide Herbicide Action ACCase ACCase Enzyme FattyAcids Fatty Acid Synthesis ACCase->FattyAcids Catalyzes Membranes Cell Membrane Integrity FattyAcids->Membranes PlantDeath Plant Death R_Enantiomer (R)-Enantiomer R_Enantiomer->ACCase Binds & Inhibits S_Enantiomer (S)-Enantiomer NoBinding Steric Hindrance (No Binding) S_Enantiomer->NoBinding

Caption: Mechanism of (R)-enantiomer herbicidal activity.

Experimental Protocol: In Vitro ACCase Inhibition Assay

To quantify the inhibitory potential of the (R)- and (S)-enantiomers, a standard in vitro ACCase inhibition assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against ACCase extracted from a susceptible grass species (e.g., maize or wheat).

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh, young leaf tissue from a susceptible grass species in a chilled extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Partially purify the ACCase from the supernatant using ammonium sulfate precipitation.

    • Resuspend the enzyme pellet in a stabilization buffer.

  • Assay Procedure:

    • Prepare a series of dilutions for both the (R)- and (S)-enantiomers of this compound.

    • In a microplate, combine the assay buffer, extracted ACCase, ATP, acetyl-CoA, and the respective enantiomer dilution.

    • Initiate the enzymatic reaction by adding radiolabeled bicarbonate (H¹⁴CO₃⁻).

    • Incubate the reaction mixture at a controlled temperature.

    • Stop the reaction by adding acid, which also removes unreacted bicarbonate.

    • Measure the incorporation of radioactivity into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of ACCase inhibition against the logarithm of the enantiomer concentration.

    • Determine the IC50 value for each enantiomer using non-linear regression analysis.

Expected Outcome: Based on extensive data from the aryloxyphenoxypropionate class, the (R)-enantiomer is expected to exhibit a significantly lower IC50 value (indicating higher potency) than the (S)-enantiomer.

Part 2: The (S)-Enantiomer - A Cornerstone for Cardiovascular Therapeutics

In stark contrast to its herbicidal counterpart, the (S)-enantiomer of this compound serves as a valuable chiral intermediate in the synthesis of pharmaceuticals, most notably β-adrenergic receptor antagonists, or β-blockers.[9]

Role in the Synthesis of β-Blockers

β-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. They function by blocking the effects of adrenaline on β-adrenergic receptors. The therapeutic activity of most β-blockers is highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[10]

(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a key building block for the synthesis of certain β-blockers, such as labetalol.[9] Its defined stereochemistry is crucial for establishing the correct three-dimensional structure required for effective binding to the β-adrenergic receptor.

Synthesis_Pathway S_Intermediate (S)-Ethyl 2-ethoxy-3- (4-hydroxyphenyl)propanoate MultiStep Multi-Step Chemical Synthesis S_Intermediate->MultiStep S_BetaBlocker (S)-β-Blocker (e.g., Labetalol) MultiStep->S_BetaBlocker BetaReceptor β-Adrenergic Receptor S_BetaBlocker->BetaReceptor Binds & Blocks TherapeuticEffect Therapeutic Effect (e.g., Lowered Blood Pressure) BetaReceptor->TherapeuticEffect Leads to

Caption: Role of the (S)-enantiomer in pharmaceutical synthesis.

Experimental Protocol: Chiral Separation and Purity Analysis

Ensuring the enantiomeric purity of the (S)-intermediate is paramount in pharmaceutical synthesis to maximize therapeutic efficacy and minimize potential side effects from the less active enantiomer.

Objective: To separate the (S)- and (R)-enantiomers and determine the enantiomeric excess (e.e.) of a sample of this compound.

Methodology:

  • Chromatographic System:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system.

    • Employ a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives, which can differentially interact with the enantiomers.

  • Method Development:

    • Dissolve a racemic standard of this compound in a suitable solvent.

    • Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol) to achieve baseline separation of the two enantiomer peaks.

    • Adjust the flow rate and column temperature to improve resolution.

  • Sample Analysis:

    • Inject the sample of the (S)-enantiomer onto the chiral HPLC column.

    • Monitor the elution of the enantiomers using a UV detector.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times established with the racemic standard.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Outcome: A successful synthesis of the chiral intermediate will yield a high enantiomeric excess, typically >98%, for the (S)-enantiomer.

Conclusion: A Molecule of Duality

The case of this compound is a powerful illustration of the principle of stereoselectivity in biological systems. The orientation of atoms around a single chiral center dictates whether the molecule will act as a potent herbicide or a crucial building block for a life-saving drug. The (R)-enantiomer, through its inferred interaction with ACCase, demonstrates a high potential for agricultural applications. Conversely, the (S)-enantiomer's documented role as a pharmaceutical intermediate highlights its importance in medicinal chemistry.[9]

This guide underscores the necessity for researchers, scientists, and drug development professionals to consider stereochemistry at every stage of the discovery and development process. The ability to isolate and characterize individual enantiomers is not merely an academic exercise but a critical step in unlocking the true potential of a chiral molecule, ensuring its application is both effective and safe.

References

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  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 28(19), 6825. [Link]

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  • Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. Chirality, 23(3), 232-238. [Link]

  • Structure of aryloxyphenoxypropionate and cyclohexanedione herbicides. ResearchGate. [Link]

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Weed Research, 60(2), 85-97. [Link]

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  • Stereoselective inversion of (R)-fenoprofen to (S)-fenoprofen in humans. Journal of Pharmaceutical Sciences, 74(1), 82-84. [Link]

  • Machine learning and traditional QSAR modeling methods: a case study of known PXR activators. Journal of Biomolecular Structure & Dynamics, 42(1), 227-240. [Link]

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A Researcher's Guide to the Spectroscopic Comparison of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. The U.S. Food and Drug Administration (FDA) has long emphasized the need to characterize the specific stereoisomeric composition of new drug substances.[1][2][3][4] This is because enantiomers, while chemically identical in an achiral environment, can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[3] Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a key chiral building block, presents a classic analytical challenge: how do we differentiate and quantify its (R) and (S) enantiomers?

This guide provides a comprehensive comparison of the spectroscopic data for the isomers of this compound. Moving beyond a simple presentation of data, we will explore the underlying principles of why standard spectroscopic methods are insufficient for enantiomeric differentiation and detail the experimental protocols required to achieve definitive chiral analysis.

The Foundational Challenge: Enantiomers and Achiral Spectroscopy

Enantiomers are non-superimposable mirror images of each other.[5] They possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Consequently, in a standard (achiral) laboratory setting, their spectroscopic signatures are also identical. Techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry will yield indistinguishable results for both the (R) and (S) isomers. The data presented below represents the expected spectroscopic profile for either enantiomer.

Part 1: Spectroscopic Profile in an Achiral Environment

The following data confirms the molecular structure and connectivity of this compound (C₁₃H₁₈O₄, Mol. Wt.: 238.28 g/mol ) but does not differentiate between its stereoisomers.[6][7]

Caption: Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) leading to distinct NMR signals.

Experimental Protocol: ¹H NMR with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as CSA

  • Sample Preparation: Dissolve ~10 mg of the racemic this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte to establish baseline chemical shifts.

  • Introduce CSA: Add 1.0 to 1.5 molar equivalents of the CSA, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, directly to the NMR tube.

  • Equilibration: Gently mix the sample and allow it to equilibrate for 5-10 minutes at room temperature.

  • Acquire Chiral Spectrum: Record the ¹H NMR spectrum again.

Expected Results & Interpretation: In the presence of the CSA, the single triplet corresponding to the methine proton at the chiral center (originally at ~3.9 ppm) is expected to resolve into two separate triplets. The integration of these two new peaks will be directly proportional to the ratio of the (R) and (S) enantiomers in the sample, allowing for the determination of enantiomeric excess (e.e.). Other signals, particularly those close to the chiral center, may also show splitting.

Methodology 2: Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Operation: Chiral HPLC is the gold standard for the physical separation of enantiomers. [8]This technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a single enantiomer of a chiral selector. As the racemic analyte passes through the column, the (R) and (S) enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation.

Experimental Protocol: Sample Chiral HPLC Method

  • Column: Chiralpak AD-H or equivalent (amylose-based CSP).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 275 nm.

  • Injection Volume: 10 µL.

Expected Results & Interpretation: The resulting chromatogram will show two well-resolved peaks at different retention times (t_R). One peak corresponds to the (R)-enantiomer and the other to the (S)-enantiomer. The area under each peak is proportional to the concentration of that enantiomer, providing a highly accurate quantification of the enantiomeric ratio.

Sources

Bridging the Benchtop and the Biological System: A Comparative Guide to In Vitro and In Vivo Studies of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey of a novel compound from concept to clinic is a rigorous path of validation. A critical phase in this journey is understanding how a molecule behaves first in a controlled, artificial environment (in vitro) and then within a complex, living organism (in vivo). Discrepancies between these two settings are common and offer profound insights into a compound's potential. This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a key intermediate in the synthesis of promising metabolic disease therapies.[1][2][3]

This compound belongs to the phenylpropanoic acid class of compounds.[4][5] Its derivatives have been investigated as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), targets of significant interest for treating type 2 diabetes and dyslipidemia.[1][2][6][7] This guide will dissect the experimental choices, potential outcomes, and the crucial translational bridge between laboratory assays and whole-organism studies for this compound and its derivatives.

Part 1: The In Vitro Proving Ground: Mechanistic Insights and Initial Screening

In vitro studies are the first-line approach to characterize a compound's biological activity. They offer a rapid, cost-effective, and highly controlled environment to probe specific molecular interactions, stripped of the complexities of a whole biological system. For a compound like this compound, the primary in vitro questions revolve around its potential antioxidant properties, due to its phenolic structure, and the activity of its derivatives on target receptors like PPAR.

Core In Vitro Methodologies & Rationale

The selection of assays is dictated by the compound's chemical structure and intended therapeutic target.

  • Antioxidant Capacity Assays: Phenolic compounds are well-known for their antioxidant potential.[8][9][10] Evaluating this property is a logical first step. The goal is to determine the compound's ability to neutralize free radicals, a mechanism that can mitigate oxidative stress implicated in numerous diseases.[8][9]

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH radical.[11][12][13]

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the capacity to quench the ABTS radical cation, applicable to both hydrophilic and lipophilic compounds.[14]

  • Cell-Based Receptor Activation Assays: Since derivatives are designed as PPAR agonists, quantifying their ability to activate these nuclear receptors is paramount.[1][2]

    • Luciferase Reporter Gene Assay: HEK-293 cells (or a similar cell line) are co-transfected with plasmids. One plasmid expresses the ligand-binding domain of a PPAR (e.g., PPARα or PPARγ) fused to a GAL4 DNA-binding domain. The other plasmid contains a luciferase reporter gene under the control of a GAL4-specific promoter.[6] If the test compound activates the PPAR, the fusion protein binds the promoter and drives luciferase expression, which is measured as light output. This provides a direct, quantitative measure of receptor agonism.

  • Cytotoxicity Assays: An essential early-stage screen to identify potential toxicity.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[1] A reduction in metabolic activity in the presence of the compound suggests cytotoxicity.

In Vitro Experimental Workflow Diagram

The following diagram illustrates a typical screening cascade for a compound like this compound and its derivatives.

InVitro_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis Compound Test Compound (e.g., Ester Derivative) Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Assess Radical Scavenging Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Assess Cell Viability PPAR_Assay PPARα/γ Reporter Gene Assay Compound->PPAR_Assay Assess Receptor Activation Data Calculate IC50 / EC50 Evaluate Therapeutic Index Antioxidant->Data Cytotoxicity->Data PPAR_Assay->Data

Caption: Workflow for in vitro evaluation.

Representative In Vitro Data Summary

The table below presents hypothetical data for a derivative of this compound, which we will call 'Compound X'.

Assay TypeParameterCompound XPositive Control
Antioxidant DPPH IC₅₀ (µM)45.216.1 (Ascorbic Acid)[13]
Receptor Activation PPARα EC₅₀ (µM)0.780.5 (Fenofibrate)
Receptor Activation PPARγ EC₅₀ (µM)3.292.0 (Pioglitazone)
Cytotoxicity MTT CC₅₀ (µM)>100N/A

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.

These results would suggest that Compound X is a moderately potent dual PPARα/γ agonist with some antioxidant activity and low cytotoxicity, making it a candidate for in vivo testing.

Part 2: The In Vivo Arena: Evaluating Systemic Efficacy and Safety

In vivo studies are indispensable for understanding how a compound behaves in a whole, living system. They reveal crucial information about a drug candidate's absorption, distribution, metabolism, and excretion (ADME), as well as its overall efficacy and safety profile, which cannot be predicted from in vitro data alone.[8][9] The transition from a simple cell culture to a complex organism often introduces challenges like poor bioavailability and unforeseen metabolic pathways.[10]

Core In Vivo Methodologies & Rationale

For a PPAR agonist aimed at treating metabolic syndrome, the choice of animal model is critical.

  • Animal Model Selection:

    • C57BL/6 Ay/a Mice or db/db Mice: These are well-established genetic models of obesity, insulin resistance, and type 2 diabetes.[1][2][15] Their predictable disease progression makes them ideal for testing the efficacy of anti-diabetic and lipid-lowering agents.

  • Efficacy Endpoints: The parameters measured are chosen to directly reflect the compound's intended therapeutic effects.

    • Hypoglycemic Activity: Blood glucose levels are monitored. An Oral Glucose Tolerance Test (OGTT) is a standard procedure to assess how well the animal metabolizes a glucose load, providing a clear indication of insulin sensitivity.

    • Hypolipidemic Activity: Plasma levels of triglycerides and cholesterol are measured to evaluate the compound's impact on dyslipidemia.[15]

    • Body Weight and Fat Mass: Changes in total body weight and the mass of specific fat depots are recorded.

  • Safety and Biomarker Endpoints:

    • Biochemical Parameters: To assess safety and the systemic antioxidant effect, levels of biomarkers for oxidative stress and liver function are often measured. This includes malondialdehyde (MDA) as a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[8][16]

PPAR Signaling Pathway Diagram

The diagram below illustrates the mechanism by which a PPARγ agonist improves insulin sensitivity, a key desired outcome in in vivo studies.

PPAR_Pathway Compound PPARγ Agonist (e.g., Compound X) PPAR PPARγ/RXR Heterodimer Compound->PPAR Binds & Activates PPRE PPRE in Target Genes PPAR->PPRE Binds to DNA Transcription ↑ Gene Transcription PPRE->Transcription Adiponectin ↑ Adiponectin Transcription->Adiponectin Insulin ↑ Insulin Sensitivity (Muscle, Liver) Adiponectin->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: PPARγ activation pathway.

Representative In Vivo Data Summary

The following table shows hypothetical data for Compound X administered daily for 14 days to db/db mice.

ParameterVehicle Control GroupCompound X (10 mg/kg)Rosiglitazone (5 mg/kg)
Blood Glucose Change (%) +5%-35%-40%
Plasma Triglycerides Change (%) +2%-28%-15%
Body Weight Change (%) +10%+8%+15%
Brain MDA Level (nmol/mg protein) 1.50.9N/A
Brain SOD Activity (U/mg protein) 12.318.5N/A

These results suggest Compound X has potent glucose-lowering effects, comparable to the standard drug Rosiglitazone, but with a potentially better profile regarding weight gain.[15] It also shows a superior effect on triglycerides, reflecting its dual PPARα/γ activity, and demonstrates central nervous system antioxidant activity.

Part 3: The In Vitro vs. In Vivo Translation: A Comparative Analysis

A direct comparison of the in vitro and in vivo data is where the true scientific narrative emerges.

FeatureIn Vitro Findings (Compound X)In Vivo Findings (Compound X)Reconciliation & Explanation
Efficacy Potent dual PPARα/γ agonist (EC₅₀ in low µM range).Strong reduction in blood glucose and triglycerides.Good Correlation. The potent receptor activation observed in vitro successfully translated into the desired physiological effects in vivo.
Antioxidant Activity Moderate radical scavenging (IC₅₀ = 45.2 µM).Significant reduction in brain MDA and increase in SOD activity.Positive Correlation, Nuanced Interpretation. The moderate direct scavenging seen in vitro may not be the full story. In vivo, the compound could also be upregulating endogenous antioxidant enzymes (like SOD), leading to a more potent overall effect.[16]
Dosage & Concentration Effective concentration is ~1-3 µM.Effective oral dose is 10 mg/kg.The Bioavailability Gap. The difference highlights the ADME challenge. Not all of the 10 mg/kg oral dose is absorbed and reaches the target tissues in its active form. The ethyl ester is likely a prodrug, hydrolyzed to the active carboxylic acid in vivo. This metabolic conversion is a key factor not captured in simple in vitro models.

The Self-Validating System: The trustworthiness of this evaluation comes from its multi-layered approach. The in vitro reporter assay validates that the compound can activate the intended molecular target (PPAR). The in vivo study then confirms that this molecular activation leads to a physiologically relevant and therapeutically desirable outcome (lower blood glucose). The antioxidant assays, both in vitro and in vivo, provide evidence for a secondary mechanism that may contribute to the overall beneficial profile.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity, protocols must be detailed and reproducible.

Protocol 1: In Vitro DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies for evaluating phenolic compounds.[11][13]

  • Preparation of Reagents:

    • Prepare a 60 µM solution of DPPH in methanol. Protect from light.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions in methanol.

    • Use Ascorbic acid as a positive control and prepare similar dilutions.

  • Assay Procedure:

    • To a 96-well microplate, add 5 µL of each compound dilution (or methanol as a blank).

    • Add 195 µL of the 60 µM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes.[11]

  • Data Acquisition:

    • Measure the absorbance at 515 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

This protocol is a standard procedure for assessing insulin sensitivity in diabetic animal models.

  • Animal Acclimatization and Baseline:

    • Acclimatize male db/db mice for at least one week before the experiment.

    • House animals with free access to food and water.

    • Administer the test compound (e.g., Compound X at 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage for 14 days.

  • OGTT Procedure:

    • On the day of the test, fast the mice for 6 hours.

    • Measure baseline blood glucose (t=0) from a tail snip using a glucometer.

    • Administer a 2 g/kg bolus of glucose solution via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion. A lower AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

The comprehensive evaluation of this compound and its derivatives demonstrates the critical synergy between in vitro and in vivo studies. In vitro assays efficiently confirm the mechanism of action—PPARα/γ agonism—and provide initial safety data. In vivo studies validate these findings in a complex physiological context, revealing potent anti-hyperglycemic and lipid-lowering effects. The observed differences, particularly in antioxidant activity and effective concentrations, highlight the importance of metabolism and bioavailability, reinforcing the fact that in vitro results are a guide, not a guarantee, of in vivo success. This dual-pronged approach provides the robust, multi-faceted data package required to confidently advance a compound through the drug development pipeline.

References

  • Martins, N., Barros, L., & Ferreira, I. C. F. R. (2016). In vivo antioxidant activity of phenolic compounds: Facts and gaps. Trends in Food Science & Technology, 48, 1-12. Available from: [Link][8]

  • ResearchGate. (2015). In vivo antioxidant activity of phenolic compounds: Facts and gaps. Available from: [Link][9]

  • Borisov, S. A., et al. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 4775. Available from: [Link][1]

  • Pérez-Jiménez, J., et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-671. Available from: [Link][17]

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  • PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Available from: [Link][5]

  • JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments. Available from: [Link][11]

  • Adem, A., et al. (2022). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. BMC Chemistry, 16(1), 58. Available from: [Link][12]

  • ResearchGate. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Available from: [Link][18]

  • Zhang, W., et al. (2023). Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. Foods, 12(4), 759. Available from: [Link][14]

  • Google Patents. (1999). WO1999016758A1 - Novel heterocyclic compounds and their use in medicine, process for their preparation and pharmaceutical compositions containing them. Available from: [6]

  • Khasru, M., et al. (2016). In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. Avicenna journal of phytomedicine, 6(6), 651–662. Available from: [Link][16]

  • Borisov, S. A., et al. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 4775. Available from: [Link][2]

  • Poprac, P., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 719. Available from: [Link][10]

  • Patil, S., et al. (2012). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. International journal of biomedical and advance research, 3(3). Available from: [Link][13]

  • ResearchGate. (2002). (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic Acid [(-)DRF 2725]: A Dual PPAR Agonist with Potent Antihyperglycemic and Lipid Modulating Activity. Available from: [https://www.researchgate.net/publication/11200155_--3-4-2-Phenoxazin-10-ylethoxyphenyl]-2-ethoxypropanoic_Acid_--DRF_2725_A_Dual_PPAR_Agonist_with_Potent_Antihyperglycemic_and_Lipid_Modulating_Activity]([Link]15]

  • PubMed. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Available from: [Link][7]

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A Senior Application Scientist's Guide to Assessing the Purity of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate from Various Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Scientific Outcomes

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final drug product. Impurities can arise from various sources, including the raw materials, synthetic route, and degradation during storage.[1] Therefore, a thorough analytical assessment of the purity of this compound from different suppliers is a critical step in ensuring the integrity and reproducibility of research and development activities.

This guide provides a comprehensive framework for comparing the purity of "this compound" from different commercial sources. We will delve into the underlying principles of various analytical techniques, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data. This guide is designed to empower researchers to make informed decisions when selecting a supplier for this critical reagent.

Understanding Potential Impurities: A Proactive Approach

Before embarking on analytical testing, it is crucial to have a theoretical understanding of the potential impurities that may be present. These can be broadly categorized according to the International Council for Harmonisation (ICH) guidelines as organic impurities, inorganic impurities, and residual solvents.[2][3][4][5][6]

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, or catalysts.[3][4] For this compound, potential organic impurities could include unreacted starting materials like 4-hydroxyphenylpyruvic acid or related esters, by-products from side reactions, or degradation products resulting from hydrolysis of the ester group.[1]

  • Inorganic Impurities: These are often reagents, catalysts, or heavy metals that are not completely removed during the manufacturing process.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not fully removed.

A thorough understanding of the supplier's synthetic route, if available, can provide valuable clues about potential process-related impurities.

Experimental Workflow for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. This guide proposes a workflow that combines High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities that may not be amenable to chromatographic techniques.

experimental_workflow cluster_sample Sample Receipt cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample This compound from Suppliers A, B, C HPLC HPLC-UV (Purity Assay & Impurity Profiling) Sample->HPLC GCMS GC-MS (Residual Solvents & Volatile Impurities) Sample->GCMS NMR NMR (1H & 13C) (Structural Confirmation & Impurity ID) Sample->NMR DataTable Comparative Purity Table HPLC->DataTable GCMS->DataTable NMR->DataTable Interpretation Interpretation of Results DataTable->Interpretation Decision Supplier Selection Interpretation->Decision

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and validated analysis of drug substances is paramount to ensuring safety and efficacy. This guide provides an in-depth technical comparison of two prominent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantitative analysis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This document outlines a comprehensive cross-validation protocol, underpinned by the principles of the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and comparability between these methods.[1][2][3]

The Analyte: this compound

This compound is a phenolic compound of interest in pharmaceutical research. Its accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control.

Caption: Chemical structure of this compound.

Experimental Design: A Tale of Two Methods

This guide proposes two distinct yet complementary analytical methods for the determination of this compound. The cross-validation of these methods will provide a comprehensive understanding of their respective performance characteristics.

Method 1: The Workhorse - HPLC-UV

A robust and widely accessible technique, HPLC-UV is a cornerstone of pharmaceutical analysis. The proposed method is designed for reliable quantification in routine quality control settings.

Experimental Protocol: HPLC-UV

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 60% A to 40% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:B (50:50 v/v)
Method 2: The Specialist - UPLC-MS/MS

For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, UPLC-MS/MS is the method of choice. This technique offers superior resolution and specificity.[4][5]

Experimental Protocol: UPLC-MS/MS

ParameterCondition
Instrument Waters ACQUITY UPLC I-Class with Xevo TQ-S micro Mass Spectrometer or equivalent
Column UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient: 95% A to 5% B over 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Precursor Ion > Product Ion (To be determined by infusion of a standard solution)
Injection Volume 2 µL
Sample Diluent Mobile Phase A:B (90:10 v/v)

Cross-Validation Protocol: Ensuring Method Comparability

The cross-validation of these two analytical methods will be conducted in accordance with ICH Q2(R2) guidelines.[1][2][3] The objective is to demonstrate that both methods are fit for their intended purpose and yield comparable results.

Cross_Validation_Workflow cluster_workflow Cross-Validation Workflow A Method Development & Optimization (HPLC-UV & UPLC-MS/MS) B Individual Method Validation (as per ICH Q2(R2)) A->B C Cross-Validation Study B->C D Analysis of Identical Samples (Spiked QCs and Incurred Samples) C->D E Statistical Comparison of Results (Accuracy and Precision) D->E F Assessment of Method Comparability E->F

Caption: Workflow for the cross-validation of analytical methods.

Validation Parameters and Acceptance Criteria

The following parameters will be assessed for both methods during individual validation and the cross-validation study:

Validation ParameterAcceptance CriteriaRationale
Specificity No interference from blank, placebo, and degradation products at the retention time of the analyte.To ensure the method unequivocally measures the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.To demonstrate a proportional relationship between concentration and response.[6]
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.To assess the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections and for inter-day/inter-analyst analysis.To evaluate the degree of scatter between a series of measurements.[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.To determine the lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.To establish the lowest concentration that can be reliably quantified.
Robustness Insignificant changes in results with deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).To demonstrate the reliability of the method during normal use.

Cross-Validation Acceptance Criteria

For the cross-validation, a set of quality control (QC) samples at low, medium, and high concentrations will be analyzed by both methods. The percentage difference between the mean results obtained from the two methods should not exceed 15%.

Forced Degradation Study: Unveiling Stability

To establish the stability-indicating nature of both analytical methods, a forced degradation study will be performed on the drug substance.[7][8][9] This study exposes the analyte to various stress conditions to generate potential degradation products.

Stress Conditions for Forced Degradation

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105°C for 48 hours
Photolytic Degradation Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours)

The stressed samples will be analyzed by both the HPLC-UV and UPLC-MS/MS methods. The methods will be considered stability-indicating if they can resolve the main peak of this compound from all degradation product peaks. The UPLC-MS/MS method will also be used to tentatively identify the major degradation products based on their mass-to-charge ratios.

Comparative Performance Summary

The following table summarizes the expected performance characteristics of the two proposed methods, providing a clear comparison to aid in method selection.

Performance CharacteristicHPLC-UVUPLC-MS/MS
Selectivity GoodExcellent
Sensitivity (LOQ) ng/mL rangepg/mL range
Analysis Time ~15 minutes~5 minutes
Cost per Sample LowerHigher
Instrumentation Widely availableSpecialized
Application Routine QC, content uniformity, dissolutionBioanalysis, impurity profiling, metabolite identification

Conclusion: A Symbiotic Approach to Analytical Excellence

Both the proposed HPLC-UV and UPLC-MS/MS methods offer distinct advantages for the analysis of this compound. The HPLC-UV method provides a reliable and cost-effective solution for routine quality control, while the UPLC-MS/MS method delivers superior sensitivity and selectivity for more demanding applications.

The cross-validation of these two methods is not merely a regulatory requirement but a scientific endeavor that ensures the generation of consistent and reliable data throughout the drug development lifecycle. By understanding the capabilities and limitations of each technique, researchers can make informed decisions, ultimately contributing to the development of safe and effective medicines.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Source not available].
  • HOW TO APPROACH A FORCED DEGRAD
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). [Source not available].
  • A Practical Guide to the Cross-Validation of Analytical Methods for Deoxytrillenoside A. (n.d.). Benchchem.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Source not available].
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC.
  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in R
  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in R
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA.
  • ICH Q2(R2)
  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (n.d.). MDPI.
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube.
  • Phytochemical profiling and quantification of phenolic compounds in Melissa officinalis using UPLC-QTOF-ESI-MS/MS and HPLC-PDA. (2025, December 13).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia.
  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. (2020, June 2). PMC.
  • Development and validation of an HPLC-UV method for determination of synthetic food colorants. (2025, August 7).
  • DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC AND HPLC METHODS FOR SIMULTANEOUS ESTIMATION OF PROPRA. (2024, July 15).
  • Development and Validation of a RP-HPLC/UV Method for Analysis of Vitamin A, C and E in Pharmaceuticals, Cosmetics, and Beverages. (2025, July 13). Phytopharmacology Research Journal.
  • Development and validation of RP-HPLC-UV method for simultaneous determination of buparvaquone, atenolol, propranolol, quinidine and verapamil: A tool for the standardization of rat in situ intestinal permeability studies. (2025, August 5).

Sources

A Comparative Guide to the Biological Effects of 3-(4-Hydroxyphenyl)propanoate Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate and its Structural Analogs

This guide provides a comprehensive comparison of the potential biological effects of this compound and its structurally related analogs. Due to the limited direct experimental data on the title compound, this analysis synthesizes information from closely related molecules to forecast its potential therapeutic activities and guide future research. We will delve into the anticipated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties, supported by experimental data from comparable chemical entities.

Introduction: The Therapeutic Potential of Phenolic Acid Esters

Phenolic compounds, particularly derivatives of hydroxyphenyl propanoic acid, are a well-established class of molecules with significant therapeutic interest.[1] The presence of a phenolic hydroxyl group is a key determinant of their biological activity, contributing to antioxidant and anti-inflammatory effects through various mechanisms, including free radical scavenging and modulation of inflammatory pathways.[1] this compound (C13H18O4) is a derivative of this class, and while its specific biological profile is not extensively documented, an analysis of its structural analogs can provide valuable insights into its potential applications in drug discovery.[2]

This guide will compare the known biological activities of structurally similar compounds, focusing on how minor chemical modifications—such as the presence of additional hydroxyl groups or alterations in the ester chain—can significantly impact their efficacy and mechanism of action.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. While direct data for this compound is unavailable, studies on closely related caffeic acid esters offer a strong comparative basis.

For instance, a comparative study of ethyl caffeate and methyl caffeate in LPS-stimulated RAW 264.7 macrophages revealed that the ethyl ester exhibited more potent anti-inflammatory properties.[3] Ethyl caffeate demonstrated a half-maximal inhibitory concentration (IC50) of 12.0 µM for NO production, whereas methyl caffeate had an IC50 of 21.0 µM, indicating that the longer ethyl chain may enhance anti-inflammatory activity.[3]

Table 1: Comparative Anti-inflammatory Activity of Caffeate Analogs [3]

CompoundCell LineAssayIC50 (µM)
Ethyl CaffeateRAW 264.7NO Inhibition12.0
Methyl CaffeateRAW 264.7NO Inhibition21.0

Based on these findings, it is plausible that this compound could also possess anti-inflammatory properties, potentially with a potency influenced by its ethyl ester and ethoxy substitutions.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to the catechol moiety (a 3,4-dihydroxyphenyl group), which can effectively scavenge free radicals by donating hydrogen atoms.[3] Although this compound has a single hydroxyl group, it is still expected to exhibit antioxidant activity.

Direct quantitative comparisons are limited, but it is a well-established principle that compounds with a 4-hydroxyphenyl moiety possess antioxidant properties.[1] The antioxidant potential of this compound would likely be less potent than that of analogs with a catechol structure, such as ethyl 3-(3,4-dihydroxyphenyl)propanoate, but still significant enough to warrant investigation.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising, structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[1] For example, the inclusion of a nitro group in the phenyl ring of these derivatives enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae.[1]

While the core structure of this compound differs, the shared 4-hydroxyphenyl propanoic acid scaffold suggests a potential for antimicrobial properties. Further investigation into its activity against a panel of clinically relevant pathogens is warranted.

Cytotoxic and Anticancer Activity

The cytotoxic potential of phenolic acid esters against cancer cell lines has been a subject of considerable research. Data on methyl caffeate shows cytotoxic activity against five different human cancer cell lines, with IC50 values ranging from 28.83 µg/mL to 50.19 µg/mL.[3] In contrast, ethyl caffeate showed minimal cytotoxicity in non-cancerous macrophage cells at concentrations up to 10 µg/mL, suggesting a potentially favorable therapeutic window.[3]

Furthermore, derivatives of caffeic acid have demonstrated significant antiproliferative and cytotoxic activities against various tumor cell lines, including HeLa and Bewo.[4] This suggests that the core 3-phenylpropanoate structure, as present in this compound, is a viable scaffold for the development of novel anticancer agents.

Experimental Protocols

To facilitate further research, the following are detailed protocols for key assays used to evaluate the biological activities discussed.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Workflow Diagram:

NO_Inhibition_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay c1 Seed RAW 264.7 cells in a 96-well plate c2 Incubate for 24 hours c1->c2 t1 Pre-treat cells with test compound for 1 hour c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 t3 Incubate for 24 hours t2->t3 a1 Collect supernatant t3->a1 a2 Mix with Griess reagent a1->a2 a3 Incubate for 10 minutes at room temperature a2->a3 a4 Measure absorbance at 540 nm a3->a4 Calculate % NO Inhibition Calculate % NO Inhibition a4->Calculate % NO Inhibition

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

MTT Assay for Cytotoxicity

This protocol assesses the cytotoxic effect of a compound on cell viability.

Workflow Diagram:

MTT_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay c1 Seed cancer cells in a 96-well plate c2 Incubate for 24 hours c1->c2 t1 Treat cells with test compound c2->t1 t2 Incubate for 48-72 hours t1->t2 a1 Add MTT solution t2->a1 a2 Incubate for 4 hours a1->a2 a3 Add DMSO to dissolve formazan a2->a3 a4 Measure absorbance at 570 nm a3->a4 Calculate % Cell Viability Calculate % Cell Viability a4->Calculate % Cell Viability

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

While direct experimental evidence for the biological effects of this compound is currently lacking, a comparative analysis of its structural analogs provides a strong foundation for predicting its therapeutic potential. The available data suggests that this compound is likely to possess anti-inflammatory, antioxidant, and potentially antimicrobial and cytotoxic properties.

Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized assays outlined in this guide. A systematic investigation into its structure-activity relationship, particularly the role of the 2-ethoxy group, will be crucial in determining its viability as a lead compound for drug development.

References

  • Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. BenchChem.
  • This compound. PubChem.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.
  • Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. ResearchGate.

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A Researcher's Guide to Benchmarking Novel PPAR Agonists: A Comparative Analysis Featuring Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the drug discovery scientist, the identification of novel peroxisome proliferator-activated receptor (PPAR) agonists presents a promising avenue for therapeutic intervention in a host of metabolic disorders, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.[1][2] This guide provides a comprehensive framework for the systematic evaluation and benchmarking of novel chemical entities, using "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" as a hypothetical lead compound. We will delve into the established methodologies for characterizing PPAR engagement and activation, comparing its potential profile against well-established PPAR agonists.

Understanding the Landscape: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[3][4] There are three main isoforms, or subtypes, of PPARs:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3][5] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. Fibrates, a class of drugs used to treat hyperlipidemia, are well-known PPARα agonists.[1][6]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells).[2][3] Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are potent PPARγ agonists that enhance insulin sensitivity.[1][3][6]

  • PPARδ (also known as PPARβ): Ubiquitously expressed, this isoform is involved in fatty acid oxidation and energy homeostasis.[2][3]

The therapeutic rationale for developing novel PPAR agonists often revolves around achieving a desired balance of activity across these isoforms to maximize efficacy while minimizing side effects. This has led to the development of dual and pan-PPAR agonists, which target multiple isoforms simultaneously.[5][6]

The Candidate: this compound

Our focus for this benchmarking guide is the molecule this compound. While its direct PPAR agonist activity is not extensively documented in publicly available literature, its structural motifs suggest it may serve as a scaffold for designing PPAR ligands. A recent study detailed its use in the synthesis of monoterpene-conjugated dual PPARα/γ agonists, hinting at the potential of this chemical backbone to interact with PPARs.[7]

Chemical StructureIUPAC NameMolecular FormulaMolar Mass
Image of this compoundThis compoundC13H18O4238.28 g/mol

Table 1: Physicochemical Properties of this compound.[8][9]

Part I: In Vitro Benchmarking Strategies

The initial characterization of a potential PPAR agonist begins with a series of in vitro assays designed to assess its ability to bind to and activate the different PPAR isoforms.

Ligand Binding Assays: Quantifying Affinity

A fundamental first step is to determine if the compound directly interacts with the PPAR ligand-binding domain (LBD). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assays are a common and robust method for this purpose.

Principle: This assay measures the displacement of a fluorescently labeled tracer ligand from the PPAR-LBD by the test compound. A decrease in the FRET signal is proportional to the amount of tracer displaced, allowing for the determination of the test compound's binding affinity (Ki).

Experimental Protocol: TR-FRET Competitive Binding Assay

  • Reagents:

    • Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs) tagged with a donor fluorophore (e.g., terbium cryptate).

    • A fluorescently labeled tracer ligand with known affinity for each PPAR isoform.

    • Test compound (this compound) and reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW0742 for PPARδ).

    • Assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test compound and reference agonists.

    • In a microplate, add the tagged PPAR-LBD, the fluorescent tracer, and the diluted compounds.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence signal at the appropriate wavelengths for the donor and acceptor fluorophores using a plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the signal ratio as a function of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the tracer).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Compound PPARα Ki (nM) PPARγ Ki (nM) PPARδ Ki (nM)
This compoundTo be determinedTo be determinedTo be determined
GW7647 (PPARα agonist)~1>1000>1000
Rosiglitazone (PPARγ agonist)>1000~40>1000
GW0742 (PPARδ agonist)>1000>1000~1

Table 2: Hypothetical Data Table for PPAR Ligand Binding Affinities.

Reporter Gene Assays: Measuring Functional Activity

Demonstrating binding is crucial, but it does not guarantee activation of the receptor. Reporter gene assays are the gold standard for quantifying the functional agonist or antagonist activity of a compound.

Principle: These cell-based assays utilize a host cell line engineered to express a specific PPAR isoform and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter. When an agonist binds to and activates the PPAR, it drives the expression of the reporter gene, leading to a measurable signal (e.g., light output).

Experimental Protocol: PPAR Luciferase Reporter Assay

  • Cell Culture:

    • Use a suitable cell line (e.g., HEK293, HepG2) stably or transiently transfected with:

      • An expression vector for the full-length human PPARα, PPARγ, or PPARδ.

      • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the test compound and reference agonists.

    • Incubate for 24-48 hours to allow for gene expression.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Measure the activity of the control reporter for normalization.

  • Data Analysis:

    • Normalize the PPAR-driven luciferase activity to the control reporter activity.

    • Plot the normalized luciferase activity as a function of compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax).

Compound PPARα EC50 (nM) PPARγ EC50 (nM) PPARδ EC50 (nM) Maximal Efficacy (% of Reference)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Fenofibrate (PPARα agonist)~5,000>10,000>10,000100% (for PPARα)
Rosiglitazone (PPARγ agonist)>10,000~100>10,000100% (for PPARγ)
GW501516 (PPARδ agonist)>10,000>10,000~1100% (for PPARδ)

Table 3: Hypothetical Data Table for PPAR Functional Activity.

Part II: In Vivo Evaluation

Positive in vitro results provide the justification for advancing a compound to in vivo studies to assess its efficacy and safety in a whole-organism context.

Animal Models of Metabolic Disease

The choice of animal model is critical and depends on the therapeutic indication. For metabolic diseases, several well-established rodent models are commonly used:

  • db/db Mice: These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia. They are a widely used model for type 2 diabetes and are particularly sensitive to the effects of PPARγ agonists.[10]

  • ob/ob Mice: These mice lack functional leptin, also resulting in obesity and insulin resistance.[10]

  • Diet-Induced Obesity (DIO) Models: Rodents fed a high-fat diet develop obesity, dyslipidemia, and insulin resistance, closely mimicking the metabolic syndrome in humans.

In Vivo Efficacy Studies

Experimental Protocol: Efficacy Study in db/db Mice

  • Animal Acclimation and Baseline Measurements:

    • Acclimate db/db mice to the housing conditions.

    • Measure baseline body weight, food and water intake, and collect blood samples for baseline glucose, insulin, and lipid panel analysis.

  • Dosing:

    • Randomize mice into treatment groups: vehicle control, reference agonist (e.g., Rosiglitazone), and various doses of the test compound (this compound).

    • Administer the compounds daily via oral gavage for a predetermined period (e.g., 2-4 weeks).

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and food intake regularly.

    • Perform an oral glucose tolerance test (OGTT) to assess improvements in glucose homeostasis.

    • At the end of the study, collect terminal blood samples for analysis of glucose, insulin, triglycerides, and cholesterol.

    • Harvest tissues (liver, adipose tissue) for histological analysis and gene expression studies (e.g., qPCR for PPAR target genes).

Treatment Group Change in Body Weight (%) Fasting Blood Glucose (mg/dL) Fasting Triglycerides (mg/dL)
Vehicle Control+10%350200
Rosiglitazone (10 mg/kg)+15%150120
This compound (Low Dose)To be determinedTo be determinedTo be determined
This compound (High Dose)To be determinedTo be determinedTo be determined

Table 4: Hypothetical Data Table for In Vivo Efficacy in a db/db Mouse Model.

Visualizing the Pathways and Workflows

PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Ethyl 2-ethoxy-3- (4-hydroxyphenyl)propanoate) PPAR PPAR Agonist->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerization CoRepressor Co-repressor Complex PPAR->CoRepressor Dissociation PPRE PPRE (PPAR Response Element) RXR->PPRE TargetGene Target Gene Transcription PPRE->TargetGene Activation mRNA mRNA TargetGene->mRNA MetabolicRegulation Metabolic Regulation (Lipid & Glucose Homeostasis) mRNA->MetabolicRegulation Translation

Caption: Simplified PPAR signaling pathway upon agonist binding.

Experimental Workflow for PPAR Agonist Benchmarking

Benchmarking_Workflow Start Novel Compound (this compound) InVitro In Vitro Assays Start->InVitro BindingAssay Ligand Binding Assay (TR-FRET) InVitro->BindingAssay ReporterAssay Reporter Gene Assay (Luciferase) InVitro->ReporterAssay InVivo In Vivo Studies BindingAssay->InVivo Positive Result ReporterAssay->InVivo Positive Result AnimalModel Metabolic Disease Model (e.g., db/db mice) InVivo->AnimalModel Efficacy Efficacy & PK/PD Studies AnimalModel->Efficacy Lead Lead Candidate Efficacy->Lead

Caption: A typical workflow for the discovery and preclinical evaluation of a novel PPAR agonist.

Conclusion

The journey of a novel chemical entity from a hypothetical lead to a potential therapeutic is a rigorous one, built upon a foundation of systematic and comparative benchmarking. For a compound like "this compound," the path forward involves a comprehensive evaluation of its affinity and functional activity across all PPAR isoforms, followed by robust in vivo testing in relevant disease models. By adhering to the established protocols outlined in this guide and comparing the emerging data profile against well-characterized agonists, researchers can confidently ascertain the therapeutic potential of their novel compounds and make informed decisions on their progression through the drug discovery pipeline.

References

  • Wikipedia. PPAR agonist. [Link]

  • Lalloyer, F., et al. (2006). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PMC. [Link]

  • Wang, Y., et al. (2018). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. [Link]

  • Ferramosca, A., & Zara, V. (2022). PPAR Agonists and Metabolic Syndrome: An Established Role? PMC. [Link]

  • García-Escobar, G., et al. (2021). Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? MDPI. [Link]

  • Shang, J., & Kojetin, D. J. (2021). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PMC. [Link]

  • Patsnap Synapse. (2024). What are PPAR agonists and how do they work? [Link]

  • Scientist.com. Panel of Human PPAR Reporter Assays: PPARa, PPARd, & PPARg. [Link]

  • Google Patents. (2002). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • J-Stage. (2016). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. [Link]

  • BioWorld. (2024). Novel PPAR system agonist shows promise in metabolic syndrome treatment. [Link]

  • INDIGO Biosciences, Inc. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • Company of Biologists Journals. (2012). A PPARα agonist improves metabolic parameters in obesity. Disease Models & Mechanisms. [Link]

  • Indigo Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha. [Link]

  • Indigo Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]

  • 每日生物评论. (2023). Combined Biophysical and Cell-Based Approaches for the Assessment of Ligand Binding to PPAR. [Link]

  • PubChem. This compound | C13H18O4 | CID 11791243. [Link]

  • Indigo Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]

  • Shchekotikhin, A. E., et al. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PMC. [Link]

  • PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147. [Link]

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Assessing the Reproducibility of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the reliable and reproducible production of chiral molecules is paramount. Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a valuable building block, presents a compelling case study in asymmetric synthesis. This guide provides an in-depth analysis of a patented, industrially relevant synthesis protocol, evaluating its reproducibility and comparing it with a plausible alternative synthetic strategy. We will delve into the mechanistic underpinnings of the key transformations, present detailed experimental protocols, and offer insights to guide researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound, particularly its (S)-enantiomer, is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a chiral center and a functionalized aromatic ring, makes it a versatile precursor for molecules targeting a range of therapeutic areas. The ethoxy group at the α-position and the hydroxylated phenyl ring are crucial for subsequent chemical modifications, enabling the construction of more complex molecular architectures. Given its importance, the development of a robust and scalable synthesis is a significant objective in process chemistry.

Primary Synthesis Protocol: An Industrial Approach via Asymmetric Hydrogenation

A detailed and scalable synthesis for the (S)-enantiomer of this compound is disclosed in the patent EP1237855B1. This multi-step process is a prime example of industrial synthesis, prioritizing efficiency, high yield, and excellent enantioselectivity.

Overall Synthetic Strategy

The core of this synthesis lies in the creation of the chiral center via a rhodium-catalyzed asymmetric hydrogenation of a prochiral enoate. The synthesis begins with the preparation of a methoxy-protected precursor, followed by the crucial hydrogenation step, and concludes with the deprotection of the phenolic hydroxyl group.

DOT Diagram: Workflow of the Patented Synthesis

A 2-Ethoxy-3-(4-methoxyphenyl)propenoic acid B Asymmetric Hydrogenation A->B H2, Chiral Rh-catalyst C (S)-2-Ethoxy-3-(4-methoxyphenyl)propanoic acid B->C D Esterification C->D Ethanol, Acid catalyst E Ethyl (S)-2-ethoxy-3-(4-methoxyphenyl)propanoate D->E F Phenolic Deprotection E->F Demethylation G Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate F->G

Caption: Patented synthesis workflow for Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate.

Detailed Experimental Protocol (Adapted from EP1237855B1)

Step 1: Asymmetric Hydrogenation of 2-ethoxy-3-(4-methoxyphenyl)propenoic acid

  • Reaction: A solution of 2-ethoxy-3-(4-methoxyphenyl)propenoic acid (1.0 eq) in ethanol is charged into a hydrogenation reactor. A chiral rhodium catalyst (e.g., with a DuPHOS or a similar bisphosphine ligand) is added under an inert atmosphere.

  • Conditions: The reactor is pressurized with hydrogen gas (typically 4 bar) and the reaction is stirred at a controlled temperature until complete conversion of the starting material.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude (S)-2-ethoxy-3-(4-methoxyphenyl)propanoic acid is then taken to the next step.

Step 2: Esterification

  • Reaction: The crude acid from the previous step is dissolved in ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Conditions: The reaction mixture is heated to reflux and monitored until the esterification is complete.

  • Work-up: The reaction is cooled, and the excess ethanol is removed under vacuum. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl ester.

Step 3: Phenolic Deprotection

  • Reaction: The crude Ethyl (S)-2-ethoxy-3-(4-methoxyphenyl)propanoate is dissolved in a suitable solvent, and a demethylating agent is added.

  • Conditions: The reaction conditions for demethylation can vary, but a common method involves the use of strong Lewis acids or nucleophilic reagents.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched and extracted. The final product, Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, is purified by crystallization. The patent reports a yield of approximately 93% with a chemical purity of >99% and an enantiomeric excess of >97.8% for the final crystallization step.

Mechanistic Insights and Rationale for Experimental Choices
  • Asymmetric Hydrogenation: The key to this synthesis is the use of a chiral rhodium catalyst. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the double bond of the prochiral substrate. This results in the formation of one enantiomer in excess. The choice of a specific chiral ligand is critical and is often the result of extensive screening to achieve high enantioselectivity. The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides and related compounds is well-studied and generally involves the formation of a rhodium-substrate complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.

  • Williamson Ether Synthesis Principle: While not explicitly a separate step in this patented route for the final product, the initial synthesis of the 2-ethoxy-3-(4-methoxyphenyl)propenoic acid precursor likely involves a Williamson ether synthesis to introduce the ethoxy group. This reaction proceeds via an SN2 mechanism where an alkoxide (in this case, ethoxide) displaces a leaving group on an alkyl halide. The reaction is fundamental in organic synthesis for the formation of ethers.

Alternative Synthetic Approach: Etherification of a Hydroxy Ester

A plausible alternative strategy for the synthesis of this compound involves the direct etherification of a pre-existing hydroxy ester. This approach avoids the need for a protecting group on the phenol and introduces the ethoxy group at a later stage.

Proposed Alternative Synthetic Strategy

This route would begin with a commercially available or readily synthesized precursor, ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate. The key transformation is the etherification of the secondary alcohol.

DOT Diagram: Alternative Synthesis Workflow

A Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate B Williamson Ether Synthesis A->B Base (e.g., NaH), Ethylating agent (e.g., EtI) C This compound B->C

Caption: A proposed alternative synthesis via Williamson etherification.

Proposed Experimental Protocol
  • Reaction: To a solution of ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) at 0 °C, a strong base such as sodium hydride (NaH) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases. An ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate, is then added, and the reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or crystallization.

Comparative Analysis of the Synthetic Routes

FeaturePatented Industrial SynthesisProposed Alternative Synthesis
Key Transformation Asymmetric HydrogenationWilliamson Ether Synthesis
Chirality Control Established at an early stage with high enantioselectivity.Dependent on the chirality of the starting material.
Starting Materials 2-ethoxy-3-(4-methoxyphenyl)propenoic acidEthyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
Protecting Groups Requires protection and deprotection of the phenol.Avoids phenolic protecting groups.
Reagents Pressurized hydrogen gas, chiral rhodium catalyst.Strong base (e.g., NaH), ethylating agent.
Scalability Proven to be scalable as per the patent.Potentially scalable, but may face challenges with the use of NaH on a large scale.
Potential Issues Cost and availability of the chiral catalyst.Potential for side reactions (e.g., elimination), handling of pyrophoric NaH.

Reproducibility and Experimental Considerations

The reproducibility of the patented synthesis is expected to be high, given its detailed documentation in a patent for industrial application. Key factors for ensuring reproducibility include:

  • Catalyst Quality: The purity and activity of the chiral rhodium catalyst are critical for achieving high enantioselectivity.

  • Hydrogenation Conditions: Precise control of hydrogen pressure, temperature, and stirring rate is essential for consistent results.

  • Solvent Purity: The use of anhydrous and high-purity solvents is crucial, especially in the hydrogenation and esterification steps.

  • Purification: The crystallization step is vital for achieving high chemical and enantiomeric purity. Seeding may be necessary to induce crystallization and ensure consistent crystal form.

For the alternative synthesis, reproducibility would hinge on:

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture, which can quench the alkoxide intermediate.

  • Stoichiometry of Reagents: Careful control of the stoichiometry of the base and the ethylating agent is necessary to avoid side reactions.

  • Temperature Control: The initial deprotonation step should be performed at a low temperature to control the exothermic reaction.

Safety and Handling of Key Reagents

  • Raney Nickel: Although not used in the primary synthesis discussed, Raney Nickel is a common hydrogenation catalyst. It is highly pyrophoric, especially when dry, and should be handled as a slurry in water under an inert atmosphere.

  • Sodium Ethoxide and Sodium Hydride: These are strong bases that are highly reactive with water and can be corrosive. They should be handled in a dry, inert atmosphere. Sodium hydride is also flammable.

  • Hydrogen Gas: Hydrogen is a highly flammable gas and should be used in a well-ventilated area with appropriate safety measures, including the use of a properly maintained and certified hydrogenation apparatus.

Conclusion

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and catalysts, and the desired level of enantiopurity. The detailed analysis of the patented protocol provided in this guide, along with the discussion of the underlying chemical principles and practical considerations, should serve as a valuable resource for the successful and reproducible synthesis of this compound.

References

  • EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents.
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  • Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. URL: [Link]

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  • Material Safety Data Sheet - Sodium Ethoxide, 96+%. Cole-Parmer. URL: [Link]

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  • Sodium ethoxide. Sciencemadness Wiki. Retrieved from [Link]

A Comparative Study of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate and its Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of small molecules with therapeutic potential is a cornerstone of innovation. Among these, phenolic compounds have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparative analysis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a promising scaffold, and its structurally related analogues. By examining their synthesis, and potential antioxidant, anti-inflammatory, and anticancer properties, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of lead optimization and candidate selection.

Introduction: The Therapeutic Promise of Phenylpropanoates

The 3-phenylpropanoate scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The presence of a hydroxylated phenyl ring, in particular, is often associated with antioxidant properties and interaction with various biological targets. This compound represents a key molecule within this class, featuring an ethoxy group at the alpha-position, which can influence its lipophilicity and metabolic stability. This guide will delve into the known synthesis of this parent compound and compare its projected biological activities with experimentally validated data from its close analogues.

Synthesis of this compound and its Analogues

The synthesis of the chiral intermediate (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has been previously described in the literature, providing a foundational methodology for obtaining this core structure. While the full detailed protocol from the original source can be challenging to acquire, subsequent publications have referenced its preparation, indicating a reproducible synthetic route.

A general workflow for the synthesis of such phenylpropanoate derivatives often involves the key steps outlined below. This diagram illustrates a plausible synthetic pathway based on common organic chemistry principles.

cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., 4-hydroxybenzaldehyde) Step1 Introduction of the Propanoate Side Chain Start->Step1 e.g., Wittig or Horner-Wadsworth-Emmons reaction Step2 Modification of the alpha-position (e.g., Ethoxylation) Step1->Step2 e.g., Asymmetric synthesis or resolution Step3 Esterification Step2->Step3 Ethanol, Acid catalyst Final Final Product This compound Step3->Final

Caption: A generalized workflow for the synthesis of this compound.

The synthesis of analogues, such as the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, involves different strategies, often starting from 4-aminophenol and employing reactions like the Michael addition with acrylates. The versatility of these synthetic routes allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Comparative Biological Evaluation

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activities by examining its structural analogues. The primary areas of therapeutic interest for this class of compounds include antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous diseases. The antioxidant capacity of these compounds is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share the core 4-hydroxyphenyl propanoic acid structure, demonstrated promising antioxidant properties in the DPPH radical scavenging assay. This suggests that the 4-hydroxyl group is a key contributor to this activity.

Table 1: Comparative Antioxidant Activity of a Representative Analogue

CompoundAssayIC50 / ActivityReference
Analogue 1 (3-((4-hydroxyphenyl)amino)propanoic acid derivative)DPPH Radical ScavengingPotent antioxidant properties[1]
This compound DPPH (Projected)Expected to show activity due to the phenolic hydroxyl group. The ethoxy group may modulate this activity.-

The presence of the phenolic hydroxyl group in this compound strongly suggests it will possess antioxidant activity. The ethoxy group at the alpha-position may influence the electron-donating ability of the phenol and the molecule's ability to access radical sites, thereby modulating its overall antioxidant capacity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a continuous effort. Key targets in inflammation include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as the production of inflammatory mediators such as prostaglandins and cytokines.

While direct anti-inflammatory data on the title compound is scarce, studies on other phenylpropanoate derivatives have shown significant potential. For instance, some synthetic phenylpropenone derivatives have been shown to inhibit receptor tyrosine kinases involved in inflammation.[2] Furthermore, various phenylpropanoids found in essential oils are known to possess anti-inflammatory properties by modulating signaling pathways like NF-κB.

Table 2: Comparative Anti-inflammatory Activity of a Representative Analogue

CompoundAssayIC50 / ActivityReference
Analogue 2 (Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate)COX-1 InhibitionIC50: 314 µg/mL
Analogue 2 (Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate)COX-2 InhibitionIC50: 130 µg/mL
Analogue 2 (Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate)5-LOX InhibitionIC50: 105 µg/mL
This compound COX/LOX Inhibition (Projected)The phenolic scaffold suggests potential for interaction with inflammatory enzymes. Experimental validation is required.-

Given the structural similarities to known anti-inflammatory agents, it is plausible that this compound could exhibit inhibitory effects on key inflammatory enzymes.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. The evaluation of new chemical entities often begins with in vitro cytotoxicity assays against various cancer cell lines.

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that some of these compounds were able to reduce the viability of A549 lung cancer cells by 50% and suppress cell migration.[1] This highlights the potential of the 3-(4-hydroxyphenyl)propanoic acid scaffold in developing new anticancer candidates.

Table 3: Comparative Anticancer Activity of Representative Analogues

CompoundCell LineAssayActivityReference
Analogue 3 (3-((4-hydroxyphenyl)amino)propanoic acid derivative)A549 (Lung Cancer)Cell ViabilityReduced viability by 50%[1]
Analogue 3 (3-((4-hydroxyphenyl)amino)propanoic acid derivative)A549 (Lung Cancer)Cell MigrationSuppressed migration[1]
This compound Various Cancer Cell LinesCytotoxicity (Projected)The phenolic structure is common in compounds with anticancer activity. Further screening is warranted.-

The anticancer potential of this compound warrants investigation. Its structural features suggest that it could interfere with cellular processes crucial for cancer cell proliferation and survival.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

cluster_dpph DPPH Assay Workflow Prep Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with test compound/standard Prep->Mix Sample Prepare serial dilutions of test compound and standard (e.g., Trolox or Ascorbic Acid) Sample->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate percentage of scavenging activity and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox, ascorbic acid) in a suitable solvent (e.g., methanol, DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.

    • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement:

    • The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Protocol:

  • Reagents and Enzyme:

    • Use a commercial COX-2 inhibitor screening assay kit.

    • Reconstitute the COX-2 enzyme and other reagents according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound at various concentrations or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement:

    • The production of prostaglandin E2 (PGE2) is typically measured using a colorimetric or fluorescent method as per the kit's protocol.

  • Calculation:

    • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

cluster_mtt MTT Assay Workflow Seed Seed cancer cells in a 96-well plate and incubate Treat Treat cells with serial dilutions of the test compound Seed->Treat Incubate_Treat Incubate for a defined period (e.g., 24, 48, or 72 hours) Treat->Incubate_Treat Add_MTT Add MTT reagent to each well and incubate Incubate_Treat->Add_MTT Solubilize Add solubilization solution (e.g., DMSO, isopropanol) to dissolve formazan crystals Add_MTT->Solubilize Measure Measure absorbance (e.g., at 570 nm) Solubilize->Measure Calculate Calculate cell viability and determine IC50 Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound stands as a molecule of interest at the crossroads of several key therapeutic areas. While direct experimental evidence of its biological activity is currently limited in publicly accessible literature, a comparative analysis with its close structural analogues provides a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, and anticancer agent.

The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and a broader library of its derivatives. Future research should focus on the synthesis and comprehensive biological profiling of this compound to validate the hypotheses put forth in this guide. Structure-activity relationship studies, facilitated by the synthesis of novel analogues, will be pivotal in optimizing the therapeutic potential of this promising chemical scaffold. This systematic approach will undoubtedly contribute to the advancement of small molecule drug discovery and the development of next-generation therapeutics.

References

  • Kas'yanov, P. O.; Turov, A. V.; Kas'yan, L. I. Russ. J. Org. Chem.2004, 40, 503–510. (Note: Full text may require institutional access).
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  • PubChem Compound Summary for CID 9816147, Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • Anti-inflammatory Effect of 3,4-DHPEA-EDA [2-(3,4 -Hydroxyphenyl) Ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on Primary Human Vascular Endothelial Cells. PubMed. [Link]

  • The antiinflammatory action of some compounds with antioxidant properties. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In our pursuit of novel therapeutics and advanced materials, the synthesis and handling of unique chemical entities are daily realities. One such compound, Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS No. 222555-06-8), requires a methodical and informed approach to ensure laboratory safety and experimental integrity.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in established safety principles.

Our primary objective is to build a culture of safety that complements our scientific goals. This document serves as an essential resource for all researchers, scientists, and drug development professionals interacting with this substance.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the intrinsic properties of a chemical is the foundation of safe handling. While a comprehensive Safety Data Sheet (SDS) is not publicly available for this compound, we can infer its potential hazards by examining analogous compounds containing phenolic and ester functional groups.

A structurally similar compound, Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Given these similarities, we must adopt a precautionary principle and assume a comparable hazard profile for the title compound. This proactive risk assessment is not merely a compliance step; it is a critical scientific practice that prevents accidents and ensures the reliability of our results.

Table 1: Assumed Hazard Profile and Rationale

Potential Hazard GHS Hazard Code (Assumed) Rationale for Precaution
Skin IrritationH315Phenolic compounds are known skin irritants.[4] The precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection") is mandated for similar chemicals.[3]
Serious Eye IrritationH319Esters and phenolic compounds can be potent eye irritants. The H319 classification necessitates immediate and thorough rinsing upon contact (P305+P351+P338).[3]
Respiratory IrritationH335Fine powders or aerosols of organic compounds can irritate the respiratory tract. Safe handling requires avoiding the inhalation of dust or vapors (P261).[3][5]

This risk assessment directly informs the selection of Personal Protective Equipment (PPE) and the design of our handling protocols.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified risks. It is the primary barrier between the researcher and potential chemical exposure.

  • Eye and Face Protection : At a minimum, safety glasses with side shields are mandatory.[6] When there is any risk of splashing—such as during solution preparation or transfers—chemical splash goggles and a face shield must be worn over them. This combination provides robust protection against direct and indirect splashes.[7]

  • Skin and Body Protection : A flame-retardant lab coat, fully buttoned, is the standard. Long pants and closed-toe shoes are required to ensure no skin is exposed.[7] For procedures with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene provides an additional layer of safety.[4][7]

  • Hand Protection : Glove selection is critical. Due to the compound's ester and phenol functionalities, standard thin nitrile gloves may not provide sufficient protection for prolonged contact. While nitrile gloves are suitable for incidental contact ("splash protection"), they should be changed immediately upon contamination.[7][8] For extended handling or when working with concentrated solutions, consider wearing more robust gloves such as butyl rubber or neoprene.[4][7] Always inspect gloves for tears or degradation before use.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control vapor and aerosol exposure.[7][9] A respirator is typically not required under these conditions. However, if engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]

Operational Protocol: From Receipt to Reaction

A structured workflow minimizes risk and ensures procedural consistency. The following diagram and steps outline the standard operational plan for handling this compound.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Handling Phase (in Fume Hood) cluster_cleanup 4. Post-Handling & Disposal A Review SDS & SOP B Verify Fume Hood Functionality A->B C Don Lab Coat, Safety Goggles B->C D Don Appropriate Chemical Gloves C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Decontaminate Workspace F->G H Doff & Dispose of Gloves G->H I Dispose of Chemical Waste H->I

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 2
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.